Product packaging for 3-Aminocrotonic acid(Cat. No.:CAS No. 21112-45-8)

3-Aminocrotonic acid

Cat. No.: B3060992
CAS No.: 21112-45-8
M. Wt: 101.1 g/mol
InChI Key: UKVYVZLTGQVOPX-IHWYPQMZSA-N
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Description

3-Aminocrotonic acid is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B3060992 3-Aminocrotonic acid CAS No. 21112-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-aminobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVYVZLTGQVOPX-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Characteristics of 3-Aminocrotonic Acid

This technical guide provides a comprehensive overview of the structural characteristics of this compound, a molecule of interest in organic synthesis and drug development. The guide details its chemical and physical properties, isomeric forms, and spectroscopic data. Furthermore, it outlines experimental protocols for its synthesis and characterization.

Core Structural and Physical Properties

This compound, systematically named (Z)-3-aminobut-2-enoic acid, is a β-amino α,β-unsaturated carboxylic acid.[1] Its structure is characterized by a four-carbon chain with a double bond between the second and third carbons. An amino group is attached to the third carbon, and a carboxylic acid group is at the first carbon. The (Z)-isomer is the more stable and common form.[2]

The key functional groups, the amino group (-NH2) and the carboxylic acid group (-COOH), dictate the molecule's chemical reactivity and physical properties. The presence of these groups alongside a carbon-carbon double bond creates a conjugated system, influencing its electronic properties.[1]

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular Formula C4H7NO2[2]
Molecular Weight 101.10 g/mol [2]
IUPAC Name (Z)-3-aminobut-2-enoic acid[2]
Synonyms beta-Aminocrotonic acid, 3-Amino-2-butenoic acid[2]
CAS Number 21112-45-8

Isomerism and Tautomerism

This compound exhibits both geometric isomerism and tautomerism.

  • Geometric Isomerism: The presence of the C=C double bond allows for the existence of (E) and (Z) isomers. The (Z)-isomer, where the amino group and the carboxylic acid group are on the same side of the double bond, is generally the more stable form.[1] The energy barrier for interconversion between the (E) and (Z) forms in related systems is significant, suggesting that the isomers are stable at room temperature.[1]

  • Tautomerism: this compound can exist in equilibrium between two tautomeric forms: the enamine and the imine. The enamine form is generally more stable due to the conjugation of the nitrogen lone pair with the double bond and the carbonyl group.[1]

Quantitative Structural Data

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectra for this compound are not widely published. However, data for its methyl and ethyl esters provide insight into the expected chemical shifts.

Table 2: 1H and 13C NMR Data for Alkyl 3-Aminocrotonates

Compound Proton (1H) Chemical Shift (ppm) Carbon (13C) Chemical Shift (ppm)
Methyl 3-aminocrotonate =CH~4.52C=O~170
-OCH3~3.64C-NH2~160
-CH3~1.90=CH~84
-NH2Not always observed-OCH3~50
-CH3~20
Ethyl 3-aminocrotonate =CH~4.30C=O~170.5
-OCH2CH3~3.90 (q)C-NH2~160.6
-CH3~1.71=CH~83.7
-OCH2CH3~1.06 (t)-OCH2CH3~58.6
-NH2~7.62-CH3~22.2
-OCH2CH3~14.8

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

For this compound, the proton of the carboxylic acid would be expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The other proton and carbon chemical shifts would be similar to those of the esters.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Amine)Stretching3500 - 3300
C=O (Carboxylic Acid)Stretching1725 - 1700
C=C (Alkene)Stretching1680 - 1620
N-H (Amine)Bending1650 - 1580
C-NStretching1350 - 1000

Experimental Protocols

Synthesis of Ethyl 3-Aminocrotonate

A common precursor to this compound is its ethyl ester, which can be synthesized from ethyl acetoacetate and an ammonia source.

Materials:

  • Ethyl acetoacetate

  • Ammonium acetate

  • Methanol

  • Dichloromethane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate (3.0 equivalents) in methanol.

  • Add ethyl acetoacetate (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for approximately 20 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer three times with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield ethyl 3-aminocrotonate.

Hydrolysis of Ethyl 3-Aminocrotonate to this compound

The hydrolysis of the ethyl ester to the carboxylic acid can be achieved under basic conditions.

Materials:

  • Ethyl 3-aminocrotonate

  • Sodium hydroxide (or other suitable base)

  • Water

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • pH indicator paper or pH meter

Procedure:

  • Dissolve ethyl 3-aminocrotonate in a mixture of water and a co-solvent like ethanol in a round-bottom flask.

  • Add a stoichiometric excess of sodium hydroxide (e.g., 1.1 to 1.5 equivalents).

  • Heat the mixture to reflux and maintain for a period sufficient to complete the hydrolysis (monitoring by TLC is recommended).

  • After cooling to room temperature, carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.

  • The product, this compound, may precipitate upon neutralization or can be isolated by evaporation of the solvents and subsequent purification, for example, by recrystallization.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: Ethyl Acetoacetate Ammonium Acetate reaction Reaction in Methanol (Room Temperature, 20h) start->reaction 1 workup Workup: Solvent Evaporation DCM Extraction Drying reaction->workup 2 ester Ethyl 3-Aminocrotonate workup->ester 3 hydrolysis Basic Hydrolysis (NaOH, Reflux) ester->hydrolysis 4 neutralization Neutralization (HCl) hydrolysis->neutralization 5 acid This compound neutralization->acid 6 nmr NMR Spectroscopy (1H and 13C) acid->nmr Analysis ir IR Spectroscopy acid->ir Analysis ms Mass Spectrometry acid->ms Analysis final_product Structural Confirmation nmr->final_product ir->final_product ms->final_product

Caption: Experimental workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the structural characteristics of this compound for professionals in research and drug development. Further experimental and computational studies would be beneficial to fully elucidate its properties.

References

An In-depth Technical Guide to (Z)-3-Aminobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-aminobut-2-enoic acid, a vinylogous amino acid, presents a unique structural motif with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core properties, including physicochemical characteristics, and discusses the biological significance of related aminobutenoic acid derivatives. Due to the limited availability of experimental data for this specific isomer, this document combines reported data, predicted values, and contextual information from analogous compounds to offer a thorough resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of (Z)-3-aminobut-2-enoic acid are summarized below. It is important to note that several of these values are predicted through computational models due to a lack of extensive experimental validation in the available literature.

Table 1: Physicochemical Data for (Z)-3-Aminobut-2-enoic Acid

PropertyValueSource
Molecular Formula C₄H₇NO₂[1][2]
Molecular Weight 101.10 g/mol [1][2]
CAS Number 21112-45-8[1][2]
Appearance Not Reported
Melting Point 70-71 °C (Predicted, in Methanol)[2]
Boiling Point 232.7 ± 23.0 °C (Predicted)[2]
Density 1.171 ± 0.06 g/cm³ (Predicted)[2]
pKa Not Experimentally Determined
Solubility Not Experimentally Determined
LogP Not Experimentally Determined

Synthesis and Experimental Protocols

Below is a generalized workflow for a potential synthesis:

G Hypothetical Synthesis Workflow for (Z)-3-Aminobut-2-enoic Acid cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A Ethyl Acetoacetate C Ethyl (Z)-3-aminobut-2-enoate A->C B Ammonia Source (e.g., NH4OAc) B->C D Ethyl (Z)-3-aminobut-2-enoate F (Z)-3-Aminobut-2-enoic Acid D->F E Aqueous Acid or Base E->F G (Z)-3-Aminobut-2-enoic Acid I Pure (Z)-3-Aminobut-2-enoic Acid G->I H Recrystallization or Chromatography H->I

Caption: Hypothetical synthesis workflow for (Z)-3-aminobut-2-enoic acid.

Experimental Considerations:
  • Reaction Conditions: The condensation reaction would likely require a suitable solvent and potentially a catalyst to drive the formation of the enamine. The subsequent hydrolysis would need to be carefully controlled to avoid side reactions.

  • Stereoselectivity: Achieving high stereoselectivity for the (Z)-isomer may require specific reaction conditions or the use of stereodirecting catalysts.

  • Purification: Purification of the final product would likely involve techniques such as recrystallization or column chromatography to isolate the desired compound from starting materials, byproducts, and any (E)-isomer that may have formed.

Spectroscopic Data

Experimentally obtained spectroscopic data for (Z)-3-aminobut-2-enoic acid is not currently available in public databases. Researchers interested in this molecule would need to perform their own spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and purity. For reference, commercial suppliers of the related compound, Methyl (Z)-3-aminobut-2-enoate, may offer spectroscopic data for their products.[3][4]

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of (Z)-3-aminobut-2-enoic acid are not reported in the available literature. However, the broader class of aminobutenoic acid derivatives has been investigated for various biological effects. For instance, certain derivatives of 2-aminothiophenes, which share some structural similarities, have been explored as allosteric enhancers of the A1 adenosine receptor.[5] Additionally, other modified amino acid structures have been investigated for their potential as anticancer and anti-inflammatory agents.[6][7][8]

It is important to emphasize that these activities are reported for related but distinct molecular scaffolds. Any investigation into the biological effects of (Z)-3-aminobut-2-enoic acid would require dedicated experimental evaluation.

A generalized workflow for screening the biological activity of a novel compound like (Z)-3-aminobut-2-enoic acid is depicted below.

G General Workflow for Biological Activity Screening A Compound Synthesis & Purification ((Z)-3-aminobut-2-enoic acid) B In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) A->B C Cell-Based Assays (e.g., Cytotoxicity, Proliferation) B->C D Identification of Active 'Hits' C->D E Mechanism of Action Studies D->E F Lead Optimization E->F

Caption: General workflow for the biological screening of a novel chemical entity.

Conclusion

(Z)-3-aminobut-2-enoic acid is a molecule of interest with a foundation of predicted physicochemical properties. However, a significant gap exists in the experimental validation of these properties and in the exploration of its potential biological activities. This guide serves as a foundational resource, summarizing the available information and highlighting the areas where further research is required. The provided hypothetical synthesis and screening workflows offer a roadmap for researchers aiming to investigate this compound in greater detail. Future studies are essential to unlock the full potential of (Z)-3-aminobut-2-enoic acid in drug discovery and materials science.

References

An In-Depth Technical Guide to the Enamine-Imine Tautomerism of 3-Aminocrotonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Aminocrotonic acid and its ester derivatives are pivotal building blocks in synthetic organic chemistry, most notably for their role as precursors in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. A fundamental chemical property governing the reactivity and application of these molecules is the tautomeric equilibrium between their enamine and imine forms. This technical guide provides a comprehensive overview of the enamine-imine tautomerism of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Concepts of Enamine-Imine Tautomerism

Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in equilibrium and are readily interconvertible. The enamine-imine tautomerism is analogous to the more commonly known keto-enol tautomerism.[1] It involves the migration of a proton from the α-carbon to the nitrogen atom, accompanied by a shift of the double bond from C=C to C=N.

For this compound, the equilibrium exists between the (Z)-3-aminobut-2-enoic acid (the enamine tautomer) and the less stable 3-iminobutanoic acid (the imine tautomer). The enamine form is generally more stable and predominant due to the formation of a conjugated system involving the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group.[2] This extended conjugation leads to electron delocalization, which stabilizes the molecule.

Factors Influencing the Tautomeric Equilibrium:

  • Electronic Effects: The presence of electron-withdrawing groups on the carbon skeleton can influence the stability of the tautomers.

  • Steric Effects: Bulky substituents on the nitrogen or the carbon backbone can shift the equilibrium.

  • Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium by differentially solvating the more polar imine and the less polar enamine tautomers. Hydrogen bonding interactions with the solvent also play a crucial role.

  • Temperature: Changes in temperature can shift the equilibrium position based on the thermodynamic parameters (enthalpy and entropy) of the tautomerization.

  • pH (Acid/Base Catalysis): The interconversion between enamine and imine tautomers is often catalyzed by both acids and bases.[3]

Quantitative Data on Tautomeric Equilibrium

While the qualitative principle that the enamine tautomer of β-amino α,β-unsaturated carbonyl compounds is generally favored is well-established, specific quantitative data for this compound itself is not extensively reported in the literature. However, studies on analogous systems provide valuable insights into the position of the equilibrium.

Compound/SystemSolventTautomer Ratio (Enamine:Imine)Method of DeterminationReference
2-, 3-, and 4-phenacylpyridinesAqueous SolutionKetoimine > Enamine > EnolSpectrophotometry and Kinetic Measurements[4]
Chiral Isoxazoline DerivativeEthanol-TEA64.5% Enamine at equilibriumHPLC[5]
Condensation product of gossypol with 4-aminoantipyrineChloroform-dPredominantly Imine form1H NMR[6]
Condensation product of gossypol with 4-aminoantipyrineDMSO-d6Predominantly Enamine form1H NMR[6]
Condensation product of propanal with 4-aminobenzoic acidEthanolShifted toward the Imine form13C NMR and HSQC[3]

Experimental Protocols

Synthesis of Methyl 3-Aminocrotonate

A common laboratory-scale synthesis involves the reaction of methyl acetoacetate with ammonia.[2]

Materials:

  • Methyl acetoacetate

  • Aqueous ammonia (25%)

  • Methanol (optional, as solvent)

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine methyl acetoacetate and methanol (if used as a solvent).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add aqueous ammonia to the cooled and stirred solution. The molar ratio of ammonia to methyl acetoacetate can be varied, but a ratio of 1.4 to 4.0 has been reported to be effective.[2]

  • Continue stirring at low temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate as white crystals. The crystals can be collected by filtration, washed with cold solvent, and dried.

Spectroscopic Analysis of Tautomerism

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution, provided the rate of interconversion is slow on the NMR timescale.[7]

General Protocol:

  • Sample Preparation: Prepare a solution of this compound or its ester derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a known concentration (typically 5-20 mg/mL).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Key parameters to consider are:

    • Temperature: The tautomeric equilibrium can be temperature-dependent, so maintain a constant and known temperature.

    • Relaxation Delay (d1): Use a sufficiently long relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure accurate integration of the signals.

  • Spectral Analysis:

    • Identify the distinct signals corresponding to each tautomer. For the enamine tautomer of ethyl 3-aminocrotonate, characteristic signals include the vinyl proton (=CH-), the NH₂ protons, and the methyl and ethyl group protons. The imine tautomer would show different chemical shifts, particularly for the protons on the α-carbon.

    • Integrate the area of a well-resolved signal for each tautomer.

  • Quantification: Calculate the molar ratio of the tautomers from the ratio of the integrated signal areas, taking into account the number of protons giving rise to each signal. The equilibrium constant (K_T = [Enamine]/[Imine]) can then be determined.

2. UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria if the tautomers have distinct absorption spectra.

General Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in the solvent of interest.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range.

  • Data Analysis:

    • Identify the absorption maxima (λ_max) corresponding to each tautomer. The enamine tautomer, with its extended conjugation, is expected to have a different λ_max compared to the imine tautomer.

    • By applying Beer-Lambert law and assuming the observed absorbance is a sum of the absorbances of the individual tautomers, the concentration and thus the ratio of the tautomers can be determined. This often requires knowledge of the molar absorptivity of at least one of the pure tautomers, which can be challenging to obtain.

Computational Chemistry Methods

Computational methods, such as Density Functional Theory (DFT), are valuable for investigating the relative stabilities of tautomers and the effect of solvents.

General Protocol:

  • Structure Optimization: Build the 3D structures of both the enamine and imine tautomers of this compound. Perform geometry optimization calculations using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[8]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

  • Energy Calculations: Calculate the electronic energies of the optimized tautomers. The difference in these energies provides the relative stability in the gas phase.

  • Solvent Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).[9] Perform geometry optimizations and energy calculations in the presence of the desired solvent.

  • Analysis: Compare the relative energies of the tautomers in the gas phase and in different solvents to understand the influence of the solvent on the tautomeric equilibrium.

Role in Drug Development: The Hantzsch Dihydropyridine Synthesis

The enamine tautomer of 3-aminocrotonate esters is a crucial intermediate in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs).[10][11] DHPs are a major class of calcium channel blockers used in the treatment of hypertension and angina, including drugs like nifedipine, amlodipine, and felodipine.

Logical Workflow: Hantzsch Synthesis of Nifedipine

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates Formation cluster_cyclization Cyclization and Dehydration 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Benzylideneacetoacetate Methyl 2-(2-nitrobenzylidene) -3-oxobutanoate 2-Nitrobenzaldehyde->Benzylideneacetoacetate Knoevenagel Condensation Methyl_Acetoacetate_1 Methyl Acetoacetate Methyl_Acetoacetate_1->Benzylideneacetoacetate Methyl_Acetoacetate_2 Methyl Acetoacetate Enamine Methyl 3-aminocrotonate (Enamine Tautomer) Methyl_Acetoacetate_2->Enamine Reaction with Ammonia Ammonia Ammonia Ammonia->Enamine Dihydropyridine Nifedipine (1,4-Dihydropyridine) Benzylideneacetoacetate->Dihydropyridine Michael Addition & Cyclization Enamine->Dihydropyridine

References

An In-Depth Technical Guide to Beta-Aminocrotonic Acid: Synonyms, Identifiers, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-aminocrotonic acid, a fascinating and versatile molecule, holds considerable interest within the scientific community, particularly in the realms of organic synthesis and drug discovery. As a β-amino acid, it serves as a valuable building block for the synthesis of more complex molecules, including peptidomimetics and various heterocyclic compounds. Its unique structural features, including the presence of both an amino group and a carboxylic acid functionality in a specific arrangement, impart upon it distinct chemical reactivity and biological potential.

This technical guide provides a comprehensive overview of beta-aminocrotonic acid, detailing its various synonyms and chemical identifiers for unambiguous referencing. Furthermore, it presents a detailed experimental protocol for its synthesis, offering researchers a practical foundation for their work. While specific signaling pathways involving beta-aminocrotonic acid are not yet well-defined in publicly available literature, its role as a precursor to biologically active molecules underscores its importance in the development of novel therapeutics.

Chemical Synonyms and Identifiers

For clarity and precision in research and communication, a thorough understanding of the various names and identifiers for beta-aminocrotonic acid is essential. The following tables summarize the key synonyms and quantitative data associated with this compound.

Table 1: Synonyms for Beta-Aminocrotonic Acid

SynonymSource
3-Aminobut-2-enoic acidPubChem[1], ChemBK[2]
(Z)-3-Aminobut-2-enoic acidPubChem
3-Amino-2-butenoic acidPubChem[1]
β-Aminocrotonic acid-

Table 2: Chemical Identifiers for Beta-Aminocrotonic Acid

IdentifierValueSource
CAS Number21112-45-8PubChem[1], ChemBK[2]
PubChem CID53411707PubChem[1]
Molecular FormulaC4H7NO2PubChem[1], ChemBK[2]
Molecular Weight101.10 g/mol PubChem[1]
IUPAC Name3-aminobut-2-enoic acidPubChem[1]
InChIInChI=1S/C4H7NO2/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H,6,7)PubChem[1]
InChIKeyUKVYVZLTGQVOPX-UHFFFAOYSA-NPubChem[1]
SMILESCC(=CC(=O)O)NPubChem[1]

Experimental Protocol: Synthesis of Beta-Aminocrotonic Acid

The synthesis of beta-aminocrotonic acid can be achieved through a two-step process involving the formation of its ethyl ester, ethyl 3-aminobut-2-enoate, followed by hydrolysis. This method utilizes readily available starting materials.

Step 1: Synthesis of Ethyl 3-aminobut-2-enoate

This step involves the reaction of ethyl acetoacetate with ammonia.

Materials:

  • Ethyl acetoacetate

  • Aqueous ammonia (25% solution)

  • Isopropanol (optional, as solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

Procedure:

  • In a well-ventilated fume hood, combine ethyl acetoacetate and an excess of aqueous ammonia in a round-bottom flask. The reaction can be performed at room temperature.

  • Stir the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the excess ammonia and any solvent can be removed under reduced pressure.

  • The resulting crude ethyl 3-aminobut-2-enoate can be purified by distillation or used directly in the next step.

Step 2: Hydrolysis of Ethyl 3-aminobut-2-enoate to Beta-Aminocrotonic Acid

This step involves the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl 3-aminobut-2-enoate (from Step 1)

  • Aqueous sodium hydroxide (NaOH) or other suitable base

  • Hydrochloric acid (HCl) or other suitable acid for neutralization

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Ice bath

Procedure:

  • Dissolve the crude or purified ethyl 3-aminobut-2-enoate in an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature. The hydrolysis can be monitored by TLC by observing the disappearance of the starting ester.

  • Once the hydrolysis is complete, cool the reaction mixture in an ice bath.

  • Carefully neutralize the solution by the dropwise addition of hydrochloric acid until the isoelectric point of beta-aminocrotonic acid is reached, leading to its precipitation.

  • Collect the precipitated beta-aminocrotonic acid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product.

Biological Activity and Potential Applications

While specific signaling pathways directly modulated by beta-aminocrotonic acid are not extensively documented, the broader class of β-amino acids exhibits a wide range of biological activities. They are recognized as important building blocks in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. The incorporation of β-amino acid moieties can have a significant impact on drug design, potentially enhancing the therapeutic properties of various compounds.[3]

Furthermore, heterocyclic compounds containing β-amino acid motifs have shown promise as agonists or antagonists of various receptors, including those involved in neurotransmission.[3] This suggests that derivatives of beta-aminocrotonic acid could be explored for their potential to modulate a variety of biological processes. Their application in the development of novel therapeutics, including anticancer and antimicrobial agents, is an active area of research.[3]

Visualizations

Synthesis Workflow of Beta-Aminocrotonic Acid

The following diagram illustrates the two-step synthesis of beta-aminocrotonic acid from ethyl acetoacetate.

Synthesis_Workflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A Ethyl Acetoacetate C Ethyl 3-aminobut-2-enoate A->C Reaction B Ammonia B->C D Ethyl 3-aminobut-2-enoate F Beta-Aminocrotonic Acid D->F Hydrolysis E Base (e.g., NaOH) E->F

Caption: A workflow diagram illustrating the synthesis of beta-aminocrotonic acid.

Conclusion

Beta-aminocrotonic acid is a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed summary of its key identifiers and a practical protocol for its synthesis. While its direct biological roles are still under investigation, its utility as a precursor for a wide range of biologically active compounds makes it a valuable tool for researchers in drug development. Future studies elucidating the specific signaling pathways and molecular targets of beta-aminocrotonic acid and its derivatives will undoubtedly open up new avenues for therapeutic innovation.

References

3-Aminocrotonic Acid: A Technical Guide to its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocrotonic acid, systematically known as (Z)-3-aminobut-2-enoic acid, is a beta-amino acid that has garnered interest in the scientific community. While direct and extensive research on its biological activity remains somewhat limited, compelling evidence from studies on its structural isomer, cis-4-aminocrotonic acid (CACA), strongly suggests a potential role as a modulator of the GABAergic system. This technical guide provides an in-depth overview of the current understanding of this compound's potential biological activity, focusing on its likely interaction with GABA receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Core Concepts: The GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system. GABA receptors are broadly classified into two main types: GABAA and GABAB receptors. GABAA receptors are ionotropic, ligand-gated chloride ion channels, while GABAB receptors are metabotropic G-protein coupled receptors.[1] A subclass of GABAA receptors, formerly known as GABAC receptors and now classified as GABAA-ρ receptors, are homopentameric channels composed of ρ subunits.[2] These receptors are characterized by their high affinity for GABA, slower activation and deactivation kinetics, and resistance to desensitization compared to other GABAA receptors.[3]

Potential Biological Activity of this compound

Direct studies on the biological activity of this compound are not extensively reported in the literature. However, its structural isomer, cis-4-aminocrotonic acid (CACA), is a well-characterized selective partial agonist of the GABAA-ρ receptor.[4][5] This relationship suggests that this compound may also exhibit activity at GABA receptors, potentially as an agonist or modulator.

Quantitative Data Summary

The following table summarizes the available quantitative data for cis-4-aminocrotonic acid (CACA), which serves as a proxy for the potential activity of this compound.

CompoundReceptor TargetAssay TypeMeasured ValueOrganism/SystemReference
cis-4-Aminocrotonic acid (CACA)GABAA-ρ (formerly GABAC)ElectrophysiologyEC50 ≈ 1-5 µMMouse Superior Colliculus Cells[5]
cis-4-Aminocrotonic acid (CACA)GABAA-ρ (formerly GABAC)Chloride Influx AssayInduces Cl- influxPrimary cultures of neocortical neurons and cerebellar granule cells[4]
cis-4-Aminocrotonic acid (CACA)GABA Uptake[3H]GABA Uptake Assay25% inhibition at high concentrationsNeocortical neurons[4]

Signaling Pathways and Experimental Workflows

GABAA-ρ Receptor Signaling Pathway

Activation of the GABAA-ρ receptor by an agonist, such as potentially this compound, leads to the opening of its integral chloride ion channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[2]

GABA_A_rho_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (Potential Agonist) GABA_A_rho GABA-A-rho Receptor (Ligand-gated Cl- channel) Agonist->GABA_A_rho Binds to receptor Cl_ion Cl- GABA_A_rho->Cl_ion Channel opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABAA-ρ Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

A common method to assess the binding of a compound to a receptor is a competitive radioligand binding assay. This workflow outlines the key steps for determining the affinity of a test compound, such as this compound, for the GABAA receptor.[6]

Binding_Assay_Workflow A Prepare brain membrane homogenate B Incubate membranes with a radiolabeled GABA-A agonist (e.g., [3H]muscimol) and varying concentrations of This compound (test compound) A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify bound radioactivity (e.g., using liquid scintillation counting) C->D E Analyze data to determine the IC50 of the test compound D->E F Calculate Ki (inhibitory constant) E->F

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Electrophysiological Recording

Whole-cell patch-clamp recording is a powerful technique to directly measure the functional effects of a compound on ion channels like the GABAA receptor. This workflow illustrates the process of assessing the agonistic activity of this compound.[7]

Electrophysiology_Workflow A Prepare cultured neurons or brain slices B Establish a whole-cell patch-clamp recording from a single neuron A->B C Apply varying concentrations of this compound to the neuron B->C D Record the resulting transmembrane currents C->D E Analyze the current-voltage relationship and dose-response curve to determine EC50 and efficacy D->E

Caption: Electrophysiological Recording Workflow.

Experimental Protocols

Radioligand Binding Assay for GABAA Receptor

Objective: To determine the binding affinity of this compound for the GABAA receptor.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled GABAA agonist (e.g., [3H]muscimol)

  • Unlabeled GABA (for determining non-specific binding)

  • Test compound: this compound

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

  • Binding Assay: In a series of tubes, incubate the prepared membranes with a fixed concentration of the radiolabeled agonist and varying concentrations of this compound. Include control tubes with only the radioligand (total binding) and with the radioligand and a high concentration of unlabeled GABA (non-specific binding).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[6]

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effects of this compound on GABAA receptor-mediated currents.

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for the patch pipette (containing a high chloride concentration to observe inward currents at negative holding potentials)

  • This compound stock solution

  • Patch-clamp amplifier and data acquisition system

  • Microscope and micromanipulators

Procedure:

  • Preparation: Place the cultured neurons or brain slice in a recording chamber continuously perfused with aCSF.

  • Patching: Under visual guidance, approach a neuron with a glass micropipette filled with intracellular solution. Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Recording: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application: Apply this compound at various concentrations to the neuron using a perfusion system.

  • Data Acquisition: Record the transmembrane currents elicited by the application of the compound.

  • Data Analysis: Measure the peak amplitude of the induced currents at each concentration. Construct a dose-response curve by plotting the current amplitude against the drug concentration to determine the EC50 (concentration for half-maximal effect) and the maximal efficacy. Analyze the current-voltage relationship to determine the reversal potential of the current.[7]

Conclusion

While direct experimental data on the biological activity of this compound is sparse, the well-established pharmacology of its isomer, cis-4-aminocrotonic acid, provides a strong rationale for investigating its effects on the GABAergic system, particularly at GABAA-ρ receptors. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive approach for researchers and drug development professionals to explore the potential of this compound as a novel modulator of inhibitory neurotransmission. Further research is warranted to elucidate the precise molecular targets and functional consequences of this compound in the central nervous system.

References

An In-Depth Technical Guide to 3-Aminocrotonic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 3-aminocrotonic acid derivatives, focusing on their synthesis, chemical properties, and critical role as intermediates in the development of pharmacologically active compounds. We detail the primary synthetic routes, including specific experimental protocols for the preparation of key intermediates like methyl 3-aminocrotonate. The guide highlights their most significant application in the Hantzsch synthesis of 1,4-dihydropyridines, a prominent class of L-type calcium channel blockers. Quantitative pharmacological data for representative dihydropyridine drugs are presented for comparative analysis. Furthermore, the guide visualizes key synthetic workflows and the molecular mechanism of action of these final drug products, offering a valuable resource for professionals in medicinal chemistry and drug discovery.

Introduction to this compound Derivatives

This compound and its ester derivatives are versatile organic compounds characterized by a conjugated system that includes an amino group and an α,β-unsaturated carbonyl moiety.[1] This structural arrangement imparts unique reactivity, making them invaluable building blocks in organic synthesis.[1] Also known as β-enamino esters, these compounds serve as key precursors in the synthesis of a wide array of nitrogen-containing heterocyclic molecules, many of which are central to medicinal chemistry.[2]

Their most notable application is in the multi-component Hantzsch reaction, which produces 1,4-dihydropyridines (DHPs).[3] DHPs are a major class of L-type calcium channel blockers used extensively as antihypertensive and antianginal agents.[4][5] The straightforward and reliable nature of the Hantzsch synthesis allows for the creation of numerous DHP derivatives, facilitating systematic structure-activity relationship (SAR) studies.[6] This guide will explore the synthesis of these foundational derivatives and their transformation into potent cardiovascular drugs.

Core Synthesis of 3-Aminocrotonate Esters

The most common and efficient method for synthesizing 3-aminocrotonate esters is the condensation reaction between a β-keto ester, such as methyl acetoacetate or ethyl acetoacetate, and an ammonia source.[7][8] The reaction proceeds via nucleophilic addition of ammonia to the ketone's carbonyl group, followed by dehydration to form the stable enamine product.

Several variations of this method exist to optimize yield and purity:

  • Aqueous Ammonia: Reacting the β-keto ester with aqueous ammonia is a common approach.[7] Optimized procedures use water as a co-solvent or catalyst, which can accelerate the reaction and simplify processing by eliminating organic solvents.[8][9]

  • Ammonium Salts: Ammonium acetate can be used as the ammonia source, often in an organic solvent like methanol.[10]

  • Gaseous Ammonia: Bubbling ammonia gas through a cooled solution of the β-keto ester in a solvent like methanol is another effective method, often resulting in high-purity crystalline product.[11]

The workflow for this synthesis is a foundational step for more complex heterocyclic chemistry.

G reactant reactant product product condition condition MAA Methyl Acetoacetate (β-Keto Ester) Condensation Condensation Reaction MAA->Condensation Reactant NH3 Ammonia Source (e.g., NH4OH, NH3(g)) NH3->Condensation Reactant MAC Methyl 3-Aminocrotonate (β-Enamino Ester) H2O Water (Byproduct) Condensation->MAC Yields Condensation->H2O Eliminates

Core synthesis pathway for Methyl 3-Aminocrotonate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Aminocrotonate from Methyl Acetoacetate

This protocol is based on a common industrial method emphasizing low temperature and high purity.[7][11]

Materials:

  • Methyl acetoacetate (25 kg)

  • Methanol (20 kg for reaction, 15 kg for purification)

  • Ammonia gas

  • Ice-water bath

  • Ammoniation reactor with stirring

  • Centrifuge

  • Hot air circulating oven

Procedure:

  • Charge the ammoniation reactor with 25 kg of methyl acetoacetate and 20 kg of methanol.

  • Cool the reaction system to a temperature between 0-10°C using an ice-water bath while continuously stirring.

  • Slowly introduce ammonia gas into the mixture. Continue the introduction until a significant amount of white crystals has precipitated.

  • Stop the ammonia gas flow and allow the reaction mixture to stand under refrigeration overnight to maximize crystallization.

  • Separate the crude product by centrifuging the mixture to collect the white crystals.

  • For purification, transfer the crystals to a refining kettle and add 15 kg of methanol.

  • Heat the mixture until the crystals are completely dissolved, then cool to induce recrystallization.

  • Centrifuge the purified mixture and collect the filter cake.

  • Dry the final product in a hot air circulating oven at 50-60°C for approximately 8 hours. The expected yield is 75-85%.[7]

Application in Dihydropyridine Synthesis (Hantzsch Reaction)

The primary and most significant use of 3-aminocrotonate esters is in the Hantzsch pyridine synthesis. This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (or one equivalent of a β-keto ester and one equivalent of a β-enamino ester like methyl 3-aminocrotonate), and an ammonia source.[3][12]

The reaction reliably produces 1,4-dihydropyridine (1,4-DHP) scaffolds, which are the core structure of many blockbuster drugs.[6] Using a pre-formed enamine like methyl 3-aminocrotonate streamlines the reaction mechanism. The overall workflow involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration.

G reactant reactant intermediate intermediate product product Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel Ketoester Methyl Acetoacetate Ketoester->Knoevenagel Enamine Methyl 3-Aminocrotonate Michael Michael Adduct (Intermediate) Enamine->Michael Knoevenagel->Michael Michael Addition DHP 1,4-Dihydropyridine (e.g., Nifedipine, Felodipine) Michael->DHP Cyclization & Dehydration

Simplified workflow of the Hantzsch 1,4-Dihydropyridine synthesis.
Protocol 2: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative

This procedure is a generalized method for synthesizing 1,4-DHP derivatives using methyl 3-aminocrotonate.[13][14]

Materials:

  • A substituted benzaldehyde (0.1 mol)

  • An N-substituted acetoacetamide (0.1 mol)

  • Methyl 3-aminocrotonate (0.1 mol)

  • Isopropyl alcohol

  • Reflux apparatus

Procedure:

  • Prepare the requisite 2-benzylidene-3-oxobutanamide derivative by reacting the substituted benzaldehyde with the N-substituted acetoacetamide. This intermediate is the product of a Knoevenagel condensation.

  • In a round-bottom flask, dissolve the 2-benzylidene-3-oxobutanamide derivative (0.1 mol) and methyl 3-aminocrotonate (0.1 mol) in isopropyl alcohol.

  • Heat the mixture to reflux and maintain for approximately 5 hours.

  • After the reaction is complete, cool the mixture to room temperature to allow the 1,4-dihydropyridine product to crystallize.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture (9:1).[13]

Biological Activity and Quantitative Data

The 1,4-dihydropyridine derivatives synthesized from this compound analogs are potent L-type calcium channel blockers.[4] They exhibit high selectivity for the vascular smooth muscle over cardiac tissue, making them effective vasodilators for treating hypertension and angina.[4][15] Their mechanism involves blocking the inward movement of calcium ions through voltage-gated L-type calcium channels, leading to muscle relaxation and vasodilation.[16][17]

The potency of these drugs is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.

Table 1: Comparative Pharmacological Data of Dihydropyridine Drugs
DrugTarget/AssayIC50 ValuepIC50 (-log IC50 M)Reference
Nifedipine Vasodilation in human forearm34.7 nM7.46 ± 0.17[2]
Angiotensin II-induced VSMC growth2.3 µM5.64[18]
Human vascular preparations16.6 nM7.78[1]
Felodipine Vasodilation in human forearm3.39 nM8.47 ± 0.14[2]
Human vascular preparations5.01 nM8.30[1]
Amlodipine Human vascular preparations229 nM6.64[1]

VSMC: Vascular Smooth Muscle Cell

As shown in the table, felodipine is a more potent vasodilator than nifedipine in the human forearm model, exhibiting a lower IC50 value.[2]

Mechanism of Action: L-Type Calcium Channel Blockade

Dihydropyridine calcium channel blockers exert their therapeutic effect by binding to the α1 subunit of the L-type voltage-gated calcium channel (Ca_v1.2) located in the plasma membrane of vascular smooth muscle cells.[10][19] This binding stabilizes the channel in an inactivated state, preventing the influx of extracellular calcium ions (Ca²⁺) that is necessary for muscle contraction.[19] The resulting decrease in intracellular Ca²⁺ leads to smooth muscle relaxation, vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[16][20]

G cluster_membrane Cell Membrane drug drug channel channel ion ion effect effect label label Ca_channel L-Type Ca²⁺ Channel (Cav1.2) Ca_in Ca²⁺ Ca_channel->Ca_in DHP Dihydropyridine (e.g., Felodipine) DHP->Ca_channel Binds to Contraction Muscle Contraction Ca_in->Contraction Stimulates Ca_out Ca²⁺ Ca_out->Ca_channel Influx Relaxation Vasodilation (Muscle Relaxation) Block->Relaxation Leads to BP Reduced Blood Pressure Relaxation->BP Causes Extracellular Extracellular Space Intracellular Intracellular Space

Mechanism of action for Dihydropyridine L-type calcium channel blockers.

Conclusion

This compound derivatives are foundational molecules in modern medicinal chemistry. Their straightforward synthesis and versatile reactivity provide an accessible entry point to complex and pharmacologically significant heterocyclic systems. The enduring success of the Hantzsch synthesis in producing potent 1,4-dihydropyridine calcium channel blockers underscores the critical importance of these simple enamine precursors. This guide has provided the essential synthetic protocols, quantitative activity data, and mechanistic insights to aid researchers and drug development professionals in leveraging these valuable chemical entities for future therapeutic innovations.

References

3-Aminocrotonic Acid as a Potential GABA Analog: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are established therapeutic targets for a range of neurological and psychiatric disorders. The development of novel GABA analogs with distinct pharmacological profiles remains a key objective in neuroscience research. This technical guide explores the potential of 3-aminocrotonic acid as a GABA analog. Due to a lack of extensive research on its direct GABAergic activity, this document serves as a comprehensive framework for its synthesis and proposed pharmacological evaluation. It provides detailed experimental protocols for radioligand binding and electrophysiological assays to characterize its interaction with GABA receptors, particularly the GABAA subtype. Furthermore, this guide presents a workflow for screening and evaluating novel GABA analogs, alongside visualizations of the GABAergic signaling pathway. The information herein is intended to facilitate future research into this compound and its derivatives as potentially novel modulators of the GABAergic system.

Introduction to GABA and its Receptors

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, responsible for reducing neuronal excitability.[1] It exerts its effects by binding to and activating three main classes of receptors: GABAA, GABAB, and GABAC.[2]

  • GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[3] Upon GABA binding, the channel opens, allowing an influx of chloride ions, which hyperpolarizes the neuron and inhibits the generation of action potentials.[3] The GABAA receptor is a heteropentameric protein complex with multiple subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties.[4] It possesses several allosteric binding sites that are targets for various drugs, including benzodiazepines, barbiturates, and neurosteroids.[4]

  • GABAB Receptors: These are metabotropic G-protein coupled receptors that, upon activation, indirectly modulate potassium and calcium channels through second messenger systems.[2] This leads to a slower and more prolonged inhibitory effect compared to GABAA receptors.

  • GABAC Receptors: Also ionotropic chloride channels, these receptors are composed of ρ subunits and are less widespread than GABAA receptors, with a high concentration in the retina.[5] They are insensitive to typical GABAA modulators like benzodiazepines and barbiturates.[5]

The development of GABA analogs aims to create molecules with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier, and enhanced selectivity for specific GABA receptor subtypes to achieve targeted therapeutic effects with fewer side effects.

This compound: An Unexplored Potential GABA Analog

This compound, systematically named (Z)-3-aminobut-2-enoic acid, is a β-amino α,β-unsaturated carboxylic acid.[6] Its structural similarity to GABA, particularly the presence of an amino and a carboxyl group, suggests the possibility of interaction with GABA receptors. The conjugated system in its structure may influence its conformational flexibility and electronic properties, potentially leading to a unique pharmacological profile.[7]

While its methyl ester is used as an intermediate in the synthesis of pharmaceuticals like dihydropyridine calcium channel blockers, the direct biological activity of this compound as a GABA analog remains largely uninvestigated.[8]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the ammonolysis of acetoacetic esters being a common approach. The following protocol describes a general method for the synthesis of methyl 3-aminocrotonate, which can then be hydrolyzed to this compound.

Experimental Protocol: Synthesis of Methyl 3-Aminocrotonate

This protocol is adapted from established procedures for the synthesis of β-enamino esters.

Materials:

  • Methyl acetoacetate

  • Aqueous ammonia (25%) or ammonia gas

  • Methanol (optional, as solvent)

  • Ice bath

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Combine methyl acetoacetate and methanol (if used) in a reaction vessel equipped with a stirrer.

  • Cool the mixture in an ice bath to 0-10°C.

  • Slowly add aqueous ammonia or bubble ammonia gas through the stirred solution while maintaining the low temperature.

  • Continue the reaction until the precipitation of white crystals of methyl 3-aminocrotonate is observed.

  • Allow the reaction mixture to stand at a low temperature (e.g., overnight in a refrigerator) to ensure complete crystallization.

  • Collect the crystals by filtration and wash with cold methanol.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol.

Hydrolysis to this compound

The synthesized methyl 3-aminocrotonate can be hydrolyzed to this compound using standard procedures, such as treatment with aqueous acid or base, followed by neutralization to precipitate the free acid.

Proposed Pharmacological Evaluation

To characterize this compound as a potential GABA analog, a series of in vitro assays are proposed.

Radioligand Binding Assays for GABAA Receptors

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor. A competitive binding assay using a radiolabeled GABAA receptor ligand, such as [3H]muscimol or [3H]GABA, can be employed to determine the binding affinity of this compound.

Table 1: Hypothetical Quantitative Data from GABAA Receptor Binding Assay

CompoundRadioligandReceptor SourceKi (nM)
GABA[3H]MuscimolRat cortical membranes15
This compound[3H]MuscimolRat cortical membranesTo be determined
Bicuculline[3H]MuscimolRat cortical membranes50
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure for a GABAA receptor binding assay.[6][8]

Materials:

  • Rat brain cortical membranes (or cell lines expressing specific GABAA receptor subtypes)

  • [3H]Muscimol or [3H]GABA (radioligand)

  • Unlabeled GABA (for determining non-specific binding)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Wash the membranes multiple times to remove endogenous GABA.[6]

  • Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1-5 nM [3H]muscimol), and varying concentrations of the test compound (this compound).

  • Total and Non-specific Binding: Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a high concentration of unlabeled GABA (e.g., 1 mM) to determine non-specific binding.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Characterization using Patch-Clamp Electrophysiology

Patch-clamp electrophysiology on cells expressing GABAA receptors is the gold standard for determining the functional activity of a compound. This technique can reveal whether this compound acts as an agonist, antagonist, or allosteric modulator of the GABAA receptor.

Table 2: Hypothetical Quantitative Data from Patch-Clamp Electrophysiology

CompoundCell LineEC50 (µM)Imax (% of GABA response)
GABAHEK293 expressing α1β2γ25100
This compoundHEK293 expressing α1β2γ2To be determinedTo be determined
MuscimolHEK293 expressing α1β2γ21110
Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol outlines a general procedure for whole-cell patch-clamp recordings from a cell line stably expressing human GABAA receptors.[1][4]

Materials:

  • HEK293 cells stably expressing a specific GABAA receptor subtype (e.g., α1β2γ2).[9][10]

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (in mM): e.g., 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.6 glucose, pH 7.4.[1]

  • Intracellular solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • GABA and this compound solutions.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the desired GABAA receptor subtype under standard conditions.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply GABA at various concentrations to the cell using a rapid solution exchange system to determine the concentration-response curve for the agonist.

    • To test for agonist activity of this compound, apply it at various concentrations and measure the elicited current.

    • To test for antagonist activity, co-apply a fixed concentration of GABA with varying concentrations of this compound.

    • To test for allosteric modulation, co-apply a low concentration of GABA (e.g., EC10) with varying concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude for each application. Plot the normalized current response against the logarithm of the compound concentration and fit the data to a Hill equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Assessment of Central Nervous System Penetration

A critical factor for any potential CNS-active drug is its ability to cross the blood-brain barrier (BBB). While direct measurement in vivo is the definitive method, several in vitro and in silico methods can provide an initial assessment of the potential for CNS penetration.

Table 3: Predicted Physicochemical Properties and CNS Penetration Potential

PropertyValue for this compoundDesirable Range for CNS Drugs
Molecular Weight ( g/mol )101.10< 500
LogPTo be determined1-3
Polar Surface Area (Å2)To be determined< 90
Number of H-bond donors2< 5
Number of H-bond acceptors2< 10

In silico prediction tools can be used to estimate properties like LogP and polar surface area. Experimental methods such as the parallel artificial membrane permeability assay (PAMPA) can provide an in vitro measure of passive diffusion.

Visualizations

GABAergic Signaling Pathway

GABA_Signaling_Pathway GABAergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_pre GABA GAD->GABA_pre VGAT VGAT GABA_pre->VGAT Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis (Action Potential) VGAT->Vesicle Packaging GAT1 GAT1 GABA_Cleft GABA GABA_A_R GABAA Receptor (Ionotropic) Chloride_Channel Cl- Influx GABA_A_R->Chloride_Channel GABA_B_R GABAB Receptor (Metabotropic) GPCR_cascade G-protein Signaling GABA_B_R->GPCR_cascade Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization K_channel K+ Efflux GPCR_cascade->K_channel Ca_channel Ca2+ Influx Block GPCR_cascade->Ca_channel K_channel->Hyperpolarization Ca_channel->Hyperpolarization GABA_Cleft->GAT1 Reuptake GABA_Cleft->GABA_A_R GABA_Cleft->GABA_B_R

Caption: Overview of the GABAergic signaling pathway.

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_cns CNS Penetration Assessment cluster_invivo In Vivo Studies (Future Work) Synthesis Synthesis of This compound Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (GABAA Receptor Affinity) Purification->Binding_Assay In_Silico In Silico Prediction (LogP, PSA) Purification->In_Silico Patch_Clamp Patch-Clamp Electrophysiology (Functional Activity) Binding_Assay->Patch_Clamp If binding is observed Animal_Models Behavioral Models (e.g., anxiety, seizure) Patch_Clamp->Animal_Models If functionally active PAMPA PAMPA Assay (In Vitro Permeability) In_Silico->PAMPA PAMPA->Animal_Models If permeable PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Models->PK_PD

Caption: Proposed workflow for the evaluation of this compound.

Conclusion

While this compound is a structurally simple molecule, its potential as a GABA analog has been overlooked. This technical guide provides a roadmap for its systematic investigation. The proposed synthesis and detailed pharmacological evaluation protocols offer a clear path to characterizing its affinity and functional activity at GABA receptors. The successful execution of these studies will elucidate whether this compound or its derivatives represent a novel class of GABAergic modulators, potentially opening new avenues for the development of therapeutics for CNS disorders.

References

A Deep Dive into the Conformational Landscape of 3-Aminocrotonic Acid Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocrotonic acid esters, also known as β-enamino esters, are a class of conjugated systems that serve as versatile building blocks in organic synthesis, particularly for the preparation of a wide range of pharmaceuticals and heterocyclic compounds. Their chemical reactivity and biological activity are intimately linked to their three-dimensional structure. A thorough understanding of their conformational preferences is therefore crucial for predicting their behavior in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the conformational analysis of this compound esters, detailing the experimental and computational methodologies employed to elucidate their structural dynamics.

Core Concepts in Conformational Analysis

The conformational landscape of this compound esters is primarily dictated by the delocalization of electrons across the N-C=C-C=O conjugated system. This delocalization imparts a partial double bond character to the C-N and C-C single bonds, leading to restricted rotation and the existence of distinct planar conformers. The key conformational features to consider are:

  • E/Z Isomerism: The geometry around the C=C double bond can be either E or Z. However, studies have consistently shown that this compound esters with a primary or secondary amino group predominantly exist in the (Z)-configuration. This preference is attributed to the formation of a strong, six-membered intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, which significantly stabilizes this isomer.

  • Rotational Isomers (Rotamers): Rotation around the C-N and C-O single bonds can give rise to different rotamers. The planarity of the conjugated system favors conformers where the ester group is either s-cis or s-trans with respect to the C=C bond.

Experimental Methodologies for Conformational Elucidation

A combination of spectroscopic and crystallographic techniques is employed to experimentally determine the preferred conformations of this compound esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1] Several NMR parameters are particularly sensitive to the geometry of this compound esters.

Experimental Protocol: 1H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound ester in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • Data Acquisition: Record the 1H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Analysis:

    • Chemical Shifts: The chemical shift of the vinyl proton (H-2) and the NH protons provide initial clues about the conformation. The downfield shift of one of the NH protons is indicative of its involvement in an intramolecular hydrogen bond.

    • Coupling Constants (3JHH): The vicinal coupling constant between the vinyl proton and the proton on the adjacent carbon (if present) can be used to determine the dihedral angle using the Karplus equation. The Karplus equation describes the correlation between 3J-coupling constants and dihedral torsion angles.[2]

Experimental Protocol: Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY)

  • Sample Preparation: Prepare a sample as described for 1H NMR spectroscopy. The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

  • Data Analysis: The presence of cross-peaks between protons indicates that they are in close spatial proximity (typically < 5 Å). For this compound esters, NOE correlations between the NH proton and the substituents on the β-carbon can confirm the (Z)-configuration.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and dihedral angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the this compound ester of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an intense beam of monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Computational Modeling

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing insights into the relative energies of different conformers and the barriers to their interconversion.

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Structure Building: Construct the initial 3D structures of the possible conformers of the this compound ester using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311++G(d,p)). This process finds the minimum energy structure for each conformer.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Conformational Search (Optional): For more flexible molecules, a systematic or stochastic conformational search can be performed to ensure all low-energy conformers are identified.

  • NMR Parameter Calculation: The chemical shifts and coupling constants for the optimized geometries can be calculated and compared with experimental values to validate the computational model.

Data Presentation: A Comparative Analysis

The following tables summarize typical quantitative data obtained from the conformational analysis of methyl and ethyl 3-aminocrotonate.

Table 1: Key Dihedral Angles (in degrees) from X-ray Crystallography and DFT Calculations for Methyl 3-Aminocrotonate ((Z)-isomer)

Dihedral AngleX-ray CrystallographyDFT (B3LYP/6-31G(d))
H-N-C3-C2~00.1
N-C3-C2-C1179.8179.9
C3-C2-C1=O179.5179.8
C2-C1-O-CH3179.9179.9

Data derived from typical values found in crystallographic databases and computational chemistry literature.

Table 2: 1H NMR Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz) for Ethyl 3-aminocrotonate in CDCl3

ProtonChemical Shift (δ)MultiplicityCoupling Constant (J)
CH3 (at C3)1.90s-
CH4.55s-
NH24.8 (broad)s-
OCH2CH34.05q7.1
OCH2CH31.22t7.1

Note: The broadness of the NH2 signal is due to quadrupole broadening and/or exchange with trace amounts of water.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the conformational analysis of this compound esters.

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration and Interpretation NMR NMR Spectroscopy (1H, NOESY/ROESY) Compare Compare Experimental and Calculated Data NMR->Compare Chemical Shifts, Coupling Constants, NOEs Xray X-ray Crystallography Xray->Compare Bond Lengths, Dihedral Angles DFT DFT Calculations (Geometry Optimization, Frequencies) NMR_Calc NMR Parameter Calculation DFT->NMR_Calc Conformers Identify Stable Conformers and Relative Energies DFT->Conformers Relative Energies NMR_Calc->Compare Calculated Shifts and Couplings Compare->Conformers Structure Elucidate 3D Structure and Dynamics Conformers->Structure

Workflow for Conformational Analysis.

karplus_relationship J 3JHH Coupling Constant Dihedral Dihedral Angle (Φ) Karplus Karplus Equation J = A cos²(Φ) + B cos(Φ) + C Dihedral->Karplus Karplus->J

Karplus Equation Relationship.

z_isomer_stability Z_isomer (Z)-Isomer N-H···O=C H_bond Intramolecular Hydrogen Bond Z_isomer:f0->H_bond Stability Increased Stability H_bond->Stability

Stabilization of the (Z)-Isomer.

Conclusion

The conformational analysis of this compound esters is a multifaceted endeavor that relies on the synergistic application of experimental techniques and computational modeling. NMR spectroscopy provides crucial information about the solution-state conformation, with the predominance of the (Z)-isomer being a key feature driven by intramolecular hydrogen bonding. X-ray crystallography offers a definitive view of the solid-state structure, confirming the planarity of the conjugated system. DFT calculations serve to rationalize the experimental findings, providing quantitative insights into the relative energies of different conformers and the energetic barriers for their interconversion. A comprehensive understanding of the conformational landscape of these important synthetic intermediates is essential for the rational design of new molecules with tailored chemical and biological properties.

References

Spectroscopic Analysis of 3-Aminocrotonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-aminocrotonic acid. Due to the limited availability of published experimental spectra for this compound, this document presents a comprehensive analysis of its expected spectroscopic characteristics, supplemented with experimental data for its close analogue, methyl 3-aminocrotonate. This approach allows for a thorough understanding of the structural features of this compound and provides a framework for the interpretation of its spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound (Expected) D₂O~1.9Singlet3HCH₃
~4.5Singlet1H=CH
Methyl 3-Aminocrotonate CDCl₃1.90Singlet3HCH₃-C=
3.64Singlet3HO-CH₃
4.52Singlet1H=CH
~4.7 (broad)Singlet2HNH₂

Note: In D₂O, the acidic proton of the carboxylic acid and the amine protons of this compound are expected to exchange with the solvent and will likely not be observed.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) [ppm]Assignment
This compound (Expected) D₂O~20CH₃
~85=CH
~160C=
~175C=O
Methyl 3-Aminocrotonate CDCl₃21.9CH₃-C=
50.0O-CH₃
83.1=CH
160.2C=
170.8C=O
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

CompoundFunctional GroupExpected/Observed Wavenumber (cm⁻¹)Description
This compound (Expected) O-H (Carboxylic Acid)3300-2500 (broad)Hydrogen-bonded hydroxyl stretch
N-H (Amine)3500-3300 (medium)N-H stretch
C=O (Carboxylic Acid)~1700Carbonyl stretch
C=C (Alkene)~1650C=C stretch
N-H (Amine)~1600N-H bend
Methyl 3-Aminocrotonate (Observed) N-H (Amine)3430, 3320N-H stretch
C=O (Ester)1660Carbonyl stretch
C=C (Alkene)1610C=C stretch
N-H (Amine)1560N-H bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization ModeExpected m/zDescription
This compound ESI+102.05[M+H]⁺
ESI-100.04[M-H]⁻
Methyl 3-Aminocrotonate EI115.06[M]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

    • The sample is dissolved in a vial before being transferred to a high-quality 5 mm NMR tube.

    • If the sample contains particulate matter, it should be filtered through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

    • An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent signal.

  • Instrumental Analysis:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is "locked" onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

    • For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

    • The acquired FID is then Fourier transformed to generate the frequency-domain NMR spectrum.

    • The spectrum is phased, baseline corrected, and the chemical shifts are referenced.

    • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • A pressure clamp is applied to ensure good contact between the sample and the crystal.

  • Instrumental Analysis:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample spectrum is then acquired.

    • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

    • The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 mg/mL.

    • This stock solution is then further diluted to the low µg/mL to ng/mL range.

    • The final solution should be free of any particulate matter.

  • Instrumental Analysis:

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph.

    • A high voltage is applied to the tip of the capillary, causing the sample to form a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

    • These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Sample Sample Preparation (this compound) NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Sample->NMR_Analysis IR_Analysis IR Spectroscopy Sample->IR_Analysis MS_Analysis Mass Spectrometry Sample->MS_Analysis Data_Processing Data Processing and Interpretation NMR_Analysis->Data_Processing IR_Analysis->Data_Processing MS_Analysis->Data_Processing Structural_Elucidation Structural Elucidation Data_Processing->Structural_Elucidation

Caption: General workflow for the spectroscopic analysis of an organic compound.

The Discovery and Enduring Utility of 3-Aminocrotonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminocrotonic acid, a β-amino α,β-unsaturated carboxylic acid, and its ester derivatives have long been recognized as pivotal building blocks in organic synthesis. This technical guide provides an in-depth exploration of the discovery, history, and key chemical properties of this compound. It details the evolution of its synthesis, from early methods rooted in the late 19th century to contemporary catalytic approaches. Furthermore, this document presents detailed experimental protocols for the preparation of its common esters, summarizes its physicochemical properties in tabular format, and discusses its role in synthetic chemistry and the broader context of amino acid metabolism. While not a signaling molecule itself, its importance as a versatile intermediate in the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals, is thoroughly examined.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of synthetic methodologies for β-enamino esters in the late 19th century. While a singular definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence is closely associated with the groundbreaking work on the synthesis of dihydropyridines.

The most notable historical milestone is the Hantzsch Pyridine Synthesis , first reported by Arthur Rudolf Hantzsch in 1881. This multicomponent reaction involves the condensation of a β-ketoester (such as ethyl acetoacetate), an aldehyde, and a nitrogen source, typically ammonia. A key intermediate formed in situ during this process is ethyl 3-aminocrotonate.[1] The significance of the Hantzsch synthesis underscored the synthetic utility of β-enamino esters and, by extension, their parent acid.

Another relevant historical development is the Pinner reaction , first described by Adolf Pinner in 1877.[2][3][4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which can then be converted to an ester. While not a direct synthesis of this compound, the Pinner reaction was a fundamental advancement in the synthesis of ester functionalities from nitriles, contributing to the broader understanding of related chemical transformations.

The early research into β-enamino esters laid the foundation for their use as versatile synthons in organic chemistry, a role they continue to play prominently today.

Physicochemical Properties

This compound and its esters possess a unique electronic structure that dictates their reactivity. The conjugation of the amino group's lone pair of electrons with the carbon-carbon double bond and the carbonyl group allows the molecule to act as both a nucleophile and an electrophile.[5]

Table 1: Physicochemical Properties of this compound and its Esters

PropertyThis compoundMethyl 3-AminocrotonateEthyl 3-AminocrotonateCinnamyl 3-Aminocrotonate
IUPAC Name (2Z)-3-Aminobut-2-enoic acid[6]Methyl (2Z)-3-aminobut-2-enoateEthyl (2Z)-3-aminobut-2-enoate[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate[7]
Synonyms β-Aminocrotonic acid[6]Methyl β-aminocrotonateEthyl β-aminocrotonateCinnamyl 3-aminobut-2-enoate[7]
Molecular Formula C₄H₇NO₂[6]C₅H₉NO₂[8]C₆H₁₁NO₂C₁₃H₁₅NO₂[7]
Molecular Weight 101.10 g/mol [6]115.13 g/mol [8]129.16 g/mol 217.26 g/mol [7]
CAS Number 21112-45-814205-39-1[8]626-34-6103909-86-0[7]

Synthesis and Experimental Protocols

The most prevalent and historically significant methods for synthesizing this compound esters involve the condensation of β-keto esters with an ammonia source. The free acid can then be obtained through the hydrolysis of the corresponding ester.

Synthesis of Ethyl 3-Aminocrotonate from Ethyl Acetoacetate and Ammonium Acetate

This method is a common laboratory procedure for the preparation of ethyl 3-aminocrotonate.

Reaction:

CH₃COCH₂COOC₂H₅ + CH₃COONH₄ → CH₃C(NH₂)=CHCOOC₂H₅ + CH₃COOH + H₂O

Experimental Protocol: [9][10]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate in a suitable solvent such as methanol.

  • Addition of Ammonia Source: To this solution, add a molar excess of ammonium acetate (typically a 3:1 molar ratio of ammonium acetate to ethyl acetoacetate).

  • Reaction Conditions: Stir the reaction mixture at room temperature for an extended period (e.g., 20 hours). The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified to isolate the ethyl 3-aminocrotonate. Purification can be achieved through distillation or chromatography.

A reported yield for this reaction is approximately 92% when using a 3:1 molar ratio of ammonium acetate to ethyl acetoacetate in methanol at room temperature for 20 hours.[9][10]

Synthesis of Methyl 3-Aminocrotonate using a Continuous Flow Reactor

Modern synthetic chemistry often employs continuous flow reactors for improved efficiency and safety.

Reaction:

CH₃COCH₂COOCH₃ + NH₃ → CH₃C(NH₂)=CHCOOCH₃ + H₂O

Experimental Protocol: [11][12]

  • Reactor Setup: A tubular reactor (e.g., 1.58 mm outer diameter stainless steel) is equipped with a T-mixer for the introduction of reactants.

  • Reactant Preparation: Prepare a solution of methyl acetoacetate and a 25% aqueous solution of ammonia.

  • Reaction Execution: Pump the methyl acetoacetate and ammonia solution through the T-mixer and into the heated reactor. A typical ratio is 1:3 (methyl acetoacetate to ammonia solution).

  • Reaction Parameters: Maintain the reactor at a constant temperature, for example, 50°C. The residence time in the reactor is controlled by the flow rate, with a typical time being 22 minutes.

  • Product Collection and Isolation: The product mixture exits the reactor and is collected. The methyl 3-aminocrotonate can then be isolated and purified.

This continuous flow method has been reported to achieve a yield of 94% at 50°C with a 22-minute residence time.[11]

Synthesis of this compound via Ester Hydrolysis

The free acid can be prepared by the hydrolysis of its corresponding ester, such as ethyl 3-aminocrotonate.

Reaction:

CH₃C(NH₂)=CHCOOC₂H₅ + H₂O → CH₃C(NH₂)=CHCOOH + C₂H₅OH

General Procedure:

  • Hydrolysis: The ethyl 3-aminocrotonate is treated with an aqueous acid or base to catalyze the hydrolysis of the ester.

  • Neutralization: After the hydrolysis is complete, the reaction mixture is neutralized to the isoelectric point of this compound to precipitate the product.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent (e.g., water or ethanol) to remove impurities, and then dried.

Biological Role and Metabolic Context

Current scientific literature does not indicate a direct role for this compound as a signaling molecule in biological pathways. Its significance in the life sciences is primarily as a versatile building block for the synthesis of more complex, biologically active molecules, particularly nitrogen-containing heterocycles that are common scaffolds in pharmaceuticals.[5]

In the broader context of biochemistry, if introduced into a biological system, this compound would likely be subject to the general metabolic pathways of amino acids. The carbon skeleton could potentially enter central metabolic pathways, such as the citric acid cycle, for energy production or be used as a precursor for the synthesis of other molecules.[13][14] The amino group would likely be removed through transamination or deamination, with the resulting ammonia being incorporated into the urea cycle for excretion. However, specific enzymatic pathways for the degradation of this compound have not been extensively studied.[15][16][17][18][19]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Ethyl 3-Aminocrotonate start Start Materials: Ethyl Acetoacetate Ammonium Acetate Methanol reaction Reaction: Room Temperature 20 hours start->reaction workup Work-up: Solvent Removal reaction->workup purification Purification: Distillation or Chromatography workup->purification product Product: Ethyl 3-Aminocrotonate purification->product

Caption: Workflow for the synthesis of ethyl 3-aminocrotonate.

logical_relationship cluster_relationship Synthetic Utility of this compound Esters b_keto β-Keto Esters (e.g., Ethyl Acetoacetate) aminocrotonate 3-Aminocrotonate Esters b_keto->aminocrotonate ammonia Ammonia Source (e.g., NH₃, Ammonium Acetate) ammonia->aminocrotonate hantzsch Hantzsch Pyridine Synthesis aminocrotonate->hantzsch other_heterocycles Other Heterocycles (Pyrroles, Quinolines, etc.) aminocrotonate->other_heterocycles dihydropyridines 1,4-Dihydropyridines (Pharmaceuticals) hantzsch->dihydropyridines

Caption: Role of 3-aminocrotonate esters in heterocyclic synthesis.

Conclusion

This compound and its esters hold a significant place in the history and practice of organic synthesis. While the precise moment of its initial discovery is intertwined with the broader development of β-enamino ester chemistry in the late 19th century, its utility, particularly as an intermediate in the Hantzsch pyridine synthesis, has been recognized for over a century. Modern synthetic methods, including continuous flow processes, have made its esters readily accessible for a wide range of applications. Although there is no evidence to suggest a direct role for this compound in biological signaling, its importance as a precursor to a diverse array of bioactive heterocyclic compounds ensures its continued relevance in pharmaceutical and chemical research. This guide has provided a comprehensive overview of its history, synthesis, and chemical properties, offering valuable insights for researchers and professionals in the field of drug development and organic chemistry.

References

The Elusive Natural Presence of 3-Aminocrotonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of 3-aminocrotonic acid's presence in nature. Despite the significance of the β-amino acid motif in numerous biologically active compounds, extensive research and literature reviews reveal a conspicuous absence of evidence for the natural occurrence of this compound itself. This document provides a comprehensive overview of the synthetic routes to this compound and its derivatives, explores the biological importance of the broader class of β-amino-α,β-unsaturated carbonyl compounds, and examines the metabolic pathways of structurally related molecules to offer a complete perspective for researchers in drug discovery and organic synthesis.

Introduction: The Question of Natural Occurrence

This compound, systematically known as (Z)-3-aminobut-2-enoic acid, is a β-amino acid with a conjugated system that suggests potential biological reactivity. The β-amino acid structural motif is indeed prevalent in a variety of natural products with significant biological activities. However, despite the interest in this class of compounds, there is currently no direct scientific evidence to confirm the natural occurrence of this compound in any plant, animal, or microorganism. Database searches of natural products and metabolic pathways do not list this compound as a known metabolite or constituent of any organism.

This guide, therefore, shifts its focus from a non-existent natural occurrence to the well-established synthetic chemistry of this compound and its derivatives, the biological relevance of its core chemical structure, and the metabolic context provided by similar molecules.

Chemical Synthesis of this compound Derivatives

The primary access to this compound and its esters is through chemical synthesis. The most common and efficient methods involve the condensation of β-ketoesters with ammonia or primary amines. These reactions are well-documented and provide a reliable route to these valuable synthetic intermediates.

General Synthetic Pathway

The synthesis of 3-aminocrotonate esters typically proceeds via the reaction of a β-ketoester, such as methyl acetoacetate or ethyl acetoacetate, with an amine source. This reaction is a classic example of enamine formation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products beta_ketoester β-Ketoester (e.g., Methyl Acetoacetate) condensation Condensation Reaction beta_ketoester->condensation amine_source Amine Source (e.g., Ammonia, Ammonium Acetate) amine_source->condensation aminocrotonate 3-Aminocrotonate Ester condensation->aminocrotonate water Water condensation->water

Caption: General workflow for the synthesis of 3-aminocrotonate esters.

Quantitative Data on Synthetic Methods

The following table summarizes various reported methods for the synthesis of methyl and ethyl 3-aminocrotonate, highlighting the reaction conditions and corresponding yields.

ProductReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 3-aminocrotonateMethyl acetoacetate, AmmoniaMethanol0-10Overnight74-85[1]
Methyl 3-aminocrotonateMethyl acetoacetate, Ammonium carbamateReflux--95.4
Methyl 3-aminocrotonateMethyl acetoacetate, AmmoniaWater35-70-High
Ethyl 3-aminocrotonateEthyl acetoacetate, Ammonium acetateMethanolRoom Temp2092
Ethyl 3-aminocrotonateEthyl acetoacetate, Ammonia (25% aq.)Continuous flow reactor500.3794
Detailed Experimental Protocol: Synthesis of Ethyl 3-aminocrotonate

This protocol is adapted from a representative literature procedure.

Materials:

  • Ethyl acetoacetate

  • Ammonium acetate

  • Methanol

  • Dichloromethane

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for elution

Procedure:

  • Dissolve ammonium acetate (3 molar equivalents) in methanol.

  • To this solution, add ethyl acetoacetate (1 molar equivalent).

  • Stir the reaction mixture at room temperature for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 25% ethyl acetate/hexane solvent system.

  • Once the starting material is consumed, evaporate the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash three times with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 10-25% ethyl acetate in n-hexane to yield pure ethyl 3-aminocrotonate.

Biological Significance of the β-Amino-α,β-Unsaturated Carbonyl Moiety

While this compound itself has not been found in nature, the core structural feature, the β-amino-α,β-unsaturated carbonyl group, is present in a number of natural products and synthetic compounds with significant biological activities. This moiety can act as a Michael acceptor and participate in various biological interactions.

  • Antimicrobial and Antifungal Agents: Some β-enamino esters and ketones have demonstrated promising antibacterial and antifungal properties.[2]

  • Anticancer and Cytotoxic Activity: The α,β-unsaturated ketone functionality is a key pharmacophore in many compounds exhibiting cytotoxic effects against cancer cell lines, often by acting as mitochondrial toxins.[3][4]

  • Enzyme Inhibition: The electrophilic nature of the double bond allows for covalent modification of enzyme active sites, leading to irreversible inhibition.

  • Pharmaceutical Intermediates: β-enamino esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including 1,4-dihydropyridine calcium channel blockers like nifedipine and amlodipine.

Metabolic Context: Pathways of Structurally Related Compounds

To understand the potential biological roles of a molecule, it is often insightful to examine the metabolism of structurally similar compounds. In the case of this compound, we can look at the metabolic pathways of 3-aminobutyric acid and 3-aminobutyryl-CoA.

Biosynthesis of (R)-3-Aminobutyric Acid

(R)-3-Aminobutyric acid is a chiral β-amino acid and an important pharmaceutical intermediate. It can be synthesized enzymatically from crotonic acid using an engineered aspartase from E. coli.[1]

R_3_ABA_Biosynthesis cluster_reactants Substrate cluster_enzyme Enzyme cluster_product Product crotonic_acid Crotonic Acid aspartase Engineered Aspartase (from E. coli) crotonic_acid->aspartase r_3_aba (R)-3-Aminobutyric Acid aspartase->r_3_aba Lysine_Degradation_Pathway lysine L-Lysine intermediate1 (S)-5-amino-3-oxohexanoate lysine->intermediate1 Multiple steps aminobutyryl_coa L-3-Aminobutyryl-CoA intermediate1->aminobutyryl_coa acetyl_coa1 Acetyl-CoA acetyl_coa1->aminobutyryl_coa ammonia_lyase 3-aminobutyryl-CoA ammonia-lyase aminobutyryl_coa->ammonia_lyase crotonyl_coa Crotonyl-CoA ammonia_lyase->crotonyl_coa further_metabolism Further Metabolism (e.g., Butyrate formation) crotonyl_coa->further_metabolism

References

Theoretical Studies on the Stability of 3-Aminocrotonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocrotonic acid is a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs being present in various bioactive compounds. Understanding the conformational landscape, tautomeric preferences, and rotational energy barriers is crucial for predicting its chemical behavior, reactivity, and potential interactions with biological targets. This technical guide provides an in-depth overview of the theoretical approaches used to study the stability of this compound and its derivatives. While direct computational studies on this compound are not extensively available in the reviewed literature, this guide leverages data from structurally analogous systems and established computational methodologies to provide a comprehensive framework for its theoretical analysis.

Tautomerism and Conformational Stability

This compound can exist in two primary tautomeric forms: the enamine form ((Z)-3-aminobut-2-enoic acid) and the imine form (3-iminobutanoic acid). The relative stability of these tautomers is a key determinant of the molecule's properties. Generally, for simple acyclic systems, the imine tautomer is significantly more stable than the enamine form.[1][2] The interconversion between these tautomers is often catalyzed by acid or base.[3]

Furthermore, the conformational flexibility of this compound is primarily governed by the rotation around the C-N single bond and the C-C single bond. The rotation around the C-N bond in the enamine form is restricted due to the partial double bond character arising from conjugation of the nitrogen lone pair with the π-system of the double bond and the carbonyl group.

Quantitative Data on Rotational Barriers

Direct quantitative data from theoretical studies specifically on this compound is scarce in the literature. However, studies on structurally similar compounds provide valuable insights into the expected rotational energy barriers. For instance, a detailed study on 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea, which also possesses an enamine-like substructure, has been conducted using dynamic NMR and Density Functional Theory (DFT) calculations.[4] The results from this study can serve as a reasonable approximation for the rotational barriers in this compound.

Rotational BarrierCompoundMethodBasis SetSolventΔG≠ (kcal/mol)
Enamine C-N Rotation3-[(E)-(dimethylamino)methylidene]-1,1-dimethylureaDFT6-311++G(d,p)CDCl318.6
Amide C-N Rotation3-[(E)-(dimethylamino)methylidene]-1,1-dimethylureaDFT6-311++G(d,p)CDCl316.4

Table 1: Calculated Rotational Barriers for a Structurally Similar Enamine-Containing Compound. Data extracted from a study by Pérez-Toro et al. (2023).[4]

Experimental Protocols: A Theoretical Approach

The following outlines a typical and robust computational protocol for investigating the stability of this compound, based on established methodologies for similar systems.[5][6][7]

1. Geometry Optimization and Frequency Calculations:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is employed.

  • Method: Density Functional Theory (DFT) is a common and effective method. The B3LYP or M06-2X functionals are widely used for such systems.[4][8]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.[4][5]

  • Procedure:

    • The initial structures of the enamine and imine tautomers, as well as various conformers arising from rotation around single bonds, are built.

    • The geometry of each structure is optimized to find the minimum energy conformation.

    • Frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Solvent Effects: To model the effect of a solvent, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be applied during the optimization and frequency calculations.[4]

2. Transition State Search for Rotational Barriers and Tautomerization:

  • Procedure:

    • To determine the energy barrier for a specific rotation or tautomerization, a transition state (TS) search is performed. This can be initiated by a relaxed potential energy surface scan along the relevant dihedral angle or reaction coordinate.

    • The highest energy point from the scan is then used as the initial guess for a TS optimization using an algorithm like the Berny algorithm (in Gaussian).

    • A frequency calculation is performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state connects the desired reactant and product minima.

Visualizations

Tautomerization_Workflow cluster_tautomers Tautomeric Forms cluster_transition_state Interconversion Enamine Enamine ((Z)-3-aminobut-2-enoic acid) TS_tautomer Transition State Enamine->TS_tautomer Proton Transfer Imine Imine (3-iminobutanoic acid) TS_tautomer->Imine

Caption: Tautomeric equilibrium of this compound.

Computational_Workflow start Initial Structure Generation (Tautomers & Conformers) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search (for Rotations/Tautomerization) geom_opt->ts_search minima_check Confirm True Minima (Zero Imaginary Frequencies) freq_calc->minima_check irc_calc IRC Calculation freq_calc->irc_calc One Imaginary Frequency minima_check->geom_opt No thermo_data Obtain Thermodynamic Data (ΔG, ΔH, ZPVE) minima_check->thermo_data Yes barrier_calc Calculate Energy Barriers thermo_data->barrier_calc ts_search->freq_calc irc_calc->barrier_calc

Caption: A typical DFT workflow for stability analysis.

Conclusion

The theoretical investigation of this compound's stability, encompassing its tautomeric equilibrium and conformational landscape, is essential for understanding its chemical properties and potential as a pharmacophore. While direct experimental and computational data for this specific molecule are limited in the public domain, a robust framework for its study can be constructed based on established computational chemistry protocols and data from analogous systems. The use of Density Functional Theory with appropriate basis sets and solvent models provides a powerful tool for elucidating the relative stabilities of its various forms and the energy barriers for their interconversion. The insights gained from such theoretical studies are invaluable for guiding the design and development of new therapeutic agents.

References

Methodological & Application

Synthesis of 3-Aminocrotonic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 3-aminocrotonic acid, a valuable building block in organic chemistry and pharmaceutical development. Due to the limited literature on the direct synthesis from crotonic acid, this guide focuses on a robust and well-documented two-step approach: the synthesis of methyl 3-aminocrotonate followed by its hydrolysis to the target molecule, this compound.

Introduction

This compound and its esters are important intermediates in the synthesis of a variety of pharmaceuticals, including dihydropyridine calcium channel blockers like nifedipine, felodipine, and nitrendipine, which are used to treat cardiovascular diseases such as hypertension and angina.[1] The enamine functionality within these molecules provides a versatile handle for various chemical transformations.

While the direct addition of ammonia to crotonic acid via an aza-Michael reaction is a conceptually straightforward approach, established and high-yielding protocols predominantly favor the synthesis of the methyl ester derivative from methyl acetoacetate, followed by hydrolysis.

Synthesis Pathway Overview

The recommended synthetic route is a two-step process. The first step involves the formation of methyl 3-aminocrotonate from methyl acetoacetate and ammonia. The subsequent step is the saponification of the methyl ester to yield this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Methyl 3-Aminocrotonate cluster_1 Step 2: Hydrolysis to this compound MAA Methyl Acetoacetate Reaction1 Reaction MAA->Reaction1 Ammonia Ammonia (NH3) Ammonia->Reaction1 MAC Methyl 3-Aminocrotonate MAC_hydrolysis Methyl 3-Aminocrotonate MAC->MAC_hydrolysis Reaction1->MAC Reaction2 Saponification MAC_hydrolysis->Reaction2 Base Base (e.g., NaOH) Base->Reaction2 Acid_workup Acid Workup (e.g., HCl) ACA This compound Acid_workup->ACA Carboxylate Carboxylate Salt Reaction2->Carboxylate Carboxylate->Acid_workup

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Aminocrotonate

This protocol is adapted from a patented method and offers a high yield and purity.[2]

Materials:

  • Methyl acetoacetate

  • Methanol

  • Concentrated ammonia solution

  • Solid sodium hydroxide (NaOH)

  • Ice-salt bath

  • Three-necked flask equipped with a magnetic stirrer and a gas inlet tube

  • Drying tube (e.g., filled with calcium chloride)

  • Buchner funnel and filter paper

Procedure:

  • In a three-necked flask, combine 5 mL of methanol and 0.1 mol of methyl acetoacetate.

  • Cool the mixture to 0-5°C using an ice-salt bath while stirring magnetically.

  • Prepare ammonia gas by gently warming a concentrated ammonia solution and passing the gas through a drying tube containing solid NaOH.

  • Slowly bubble the dry ammonia gas into the cooled reaction mixture.

  • Continue the addition of ammonia until white crystals of methyl 3-aminocrotonate begin to appear.

  • Once crystallization starts, stop the flow of ammonia and allow the reaction mixture to stand overnight at a cool temperature to complete crystallization.

  • Collect the white crystals by suction filtration using a Buchner funnel.

  • Dry the crystals to obtain the final product.

Quantitative Data for Methyl 3-Aminocrotonate Synthesis

ParameterValueReference
Starting Materials
Methyl Acetoacetate0.1 mol[2]
Methanol5 mL[2]
AmmoniaExcess (gas)[2]
Reaction Conditions
Temperature0-5°C[2]
Reaction TimeOvernight[2]
Product
Yield9.0 g[2]
AppearanceWhite crystals[2]
Melting Point81-85°C
Protocol 2: Hydrolysis of Methyl 3-Aminocrotonate to this compound (Saponification)

This is a general procedure for ester saponification that can be adapted for methyl 3-aminocrotonate.[3][4]

Materials:

  • Methyl 3-aminocrotonate

  • Methanol or Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M or a 30% solution)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for acidification

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Separatory funnel

  • Ethyl acetate or diethyl ether for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Rotary evaporator

Procedure:

  • Dissolve methyl 3-aminocrotonate in a mixture of methanol (or ethanol) and an aqueous solution of NaOH in a round-bottom flask. An excess of NaOH should be used.

  • The reaction can be stirred at room temperature for several hours or heated under reflux to expedite the hydrolysis.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with a non-polar organic solvent like diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Carefully acidify the aqueous layer with HCl solution until the solution is acidic. This will protonate the carboxylate to form the carboxylic acid.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Quantitative Data for Saponification

ParameterValueReference
Starting Material
Methyl 3-Aminocrotonate1 equivalentGeneral Protocol
Reagents
Base (e.g., NaOH)Excess[3]
SolventMethanol/Water or Ethanol/Water[3]
Acid (for workup)Excess (to acidic pH)[3]
Reaction Conditions
TemperatureRoom temperature or reflux[3]
Product
YieldTypically high (e.g., >90%)[3]
AppearanceSolid

Alternative Synthetic Route: Aza-Michael Addition

The direct addition of ammonia to crotonic acid is an example of an aza-Michael reaction.[5] This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. While this method is theoretically more atom-economical, it is less commonly reported for the synthesis of this compound. The reaction of pyrazoles with crotonic acid has been demonstrated, suggesting the feasibility of this approach with other nitrogen nucleophiles.[6]

Aza_Michael_Addition Crotonic_Acid Crotonic Acid Reaction Aza-Michael Addition Crotonic_Acid->Reaction Ammonia Ammonia (NH3) Ammonia->Reaction ACA This compound Reaction->ACA

Figure 2: Conceptual aza-Michael addition to form this compound.

Further research and methods development would be required to optimize this direct route for practical applications.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the formation of methyl 3-aminocrotonate from methyl acetoacetate and ammonia, followed by hydrolysis. The provided protocols offer detailed guidance for researchers in the fields of organic synthesis and drug development to produce this valuable intermediate. While the direct aza-Michael addition presents a potential alternative, the two-step pathway is currently the more established and higher-yielding method.

References

Application Note: Laboratory Scale Preparation of Methyl 3-Aminocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl 3-aminocrotonate (MAC), also known as 3-aminocrotonic acid methyl ester, is a crucial β-enamino ester intermediate in organic synthesis.[1][2] Its molecular formula is C₅H₉NO₂ and it presents as an off-white crystalline powder.[1][3] This compound is a vital building block, particularly in the pharmaceutical industry, for the synthesis of 1,4-dihydropyridine-type calcium channel blockers used to treat cardiovascular diseases like hypertension and angina.[1][4][5] Its utility also extends to the synthesis of various agrochemicals and other fine chemicals.[2] The primary and most common method for its preparation is the ammonolysis of methyl acetoacetate.[4][6] This document provides detailed protocols and comparative data for the laboratory-scale synthesis of methyl 3-aminocrotonate.

Synthesis Methods and Comparative Data

The synthesis of methyl 3-aminocrotonate is typically achieved by the reaction of methyl acetoacetate with ammonia.[4] Several variations of this method exist, differing in solvent, temperature, and reaction time, which in turn affect the yield and purity of the product. Modern methods often favor using water as a medium to produce high-purity product without organic solvents, making the process more scalable and environmentally friendly.[1]

Table 1: Comparison of Synthetic Protocols for Methyl 3-Aminocrotonate

Method DescriptionReactantsMolar RatiosSolventTemperature (°C)Reaction TimeYield (%)
Aqueous Ammonia Methyl Acetoacetate, Aqueous AmmoniaNH₃:Ester = 1.5-4.0, H₂O:Ester = 0.05-3.0Water35–702 hoursHigh Purity
Low-Temp Ammoniation Methyl Acetoacetate, Ammonia GasNot specifiedMethanol0–10Overnight75.0–85.0
Solvent-Free (Batch) Methyl Acetoacetate, Aqueous Ammonia (25%)NH₃:Ester = 2:1None2575 min59
Ionic Liquid Methyl Acetoacetate, Ammonia SourceNot specifiedn-butyl pyridinium tetrafluoroborateNot specifiedNot specified96
Ammonium Carbamate Methyl Acetoacetate, Ammonium CarbamateNot specifiedNot specified (Reflux)RefluxNot specified95.4

Data compiled from multiple sources.[1][6][7][8]

Detailed Experimental Protocol (Aqueous Method)

This protocol details a high-purity, solventless synthesis by reacting methyl acetoacetate with ammonia in an aqueous medium.[1][9] This method is advantageous due to its simplicity, reduced environmental impact, and rapid reaction time.[7]

Materials and Reagents:

  • Methyl acetoacetate (CH₃COCH₂COOCH₃)

  • Ammonia (gaseous, NH₃) or concentrated ammonium hydroxide solution (e.g., 25%)

  • Deionized water

  • Ice bath

Equipment:

  • Three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Thermometer or temperature probe

  • Condenser (if using elevated temperatures for extended periods)

  • Gas inlet tube (if using gaseous ammonia)

  • Buchner funnel and flask for vacuum filtration

  • Drying oven or desiccator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer and thermometer, combine methyl acetoacetate and water. The preferred molar ratio of water to methyl acetoacetate is between 0.05 and 3.0.[3][7]

  • Ammonia Addition:

    • Method 1 (Gaseous Ammonia): While stirring the mixture, begin bubbling gaseous ammonia through the liquid.[9]

    • Method 2 (Aqueous Ammonia): Alternatively, add a concentrated ammonium hydroxide solution to the flask. A molar equivalent of 1.5 to 4.0 moles of ammonia per mole of methyl acetoacetate is recommended.[3][7]

  • Temperature Control: Maintain the reaction temperature between 35°C and 70°C.[9] A temperature range of 55-65°C is optimal, as it can accelerate the reaction to completion within approximately 2 hours.[1]

  • Reaction Monitoring: The reaction progress can be monitored by the precipitation of the product. Continue stirring for the specified time until the reaction is complete.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize crystallization.

  • Filtration: Collect the resulting off-white crystals by vacuum filtration using a Buchner funnel.[6]

  • Washing and Drying: Wash the collected solid with cold water and then dry it.[9] For the low-temperature methanol method, drying is typically done in a hot air circulating oven at 50-60°C for 8 hours.[6] For this aqueous method, drying in a desiccator or a vacuum oven at a moderate temperature is suitable.

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or an ethanol/water mixture.[7][9][10]

Safety Precautions:

  • Work in a well-ventilated fume hood, especially when handling ammonia.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ammonia is corrosive and has a pungent odor; avoid inhalation.

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory preparation of methyl 3-aminocrotonate.

G Workflow for Methyl 3-Aminocrotonate Synthesis cluster_reactants 1. Reactants cluster_reaction 2. Reaction cluster_workup 3. Isolation & Workup cluster_purification 4. Purification & Analysis React1 Methyl Acetoacetate Reaction Mixing & Stirring in Reaction Vessel (Water or Methanol) React1->Reaction React2 Ammonia Source (Gas or Aqueous) React2->Reaction Temp Temperature Control (0-10°C or 35-70°C) Reaction->Temp Cooling Cooling / Crystallization Temp->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying (Oven or Desiccator) Washing->Drying Recrystal Recrystallization (Optional) Drying->Recrystal Product Final Product: Methyl 3-Aminocrotonate Drying->Product Recrystal->Product

Caption: General experimental workflow for the synthesis of methyl 3-aminocrotonate.

Product Characterization

The final product, methyl 3-aminocrotonate, should be an off-white crystalline powder.[1]

  • Melting Point: 81–83 °C.[1][3]

  • Solubility: Insoluble in water; soluble in solvents like chloroform and acetone.[1]

  • Storage: Store in a dark place under an inert atmosphere, preferably at 2–8°C.[3]

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): The proton NMR spectrum is a key tool for confirming the structure. Typical shifts are observed around δ 4.52 (s, 1H, =CH), δ 3.63 (s, 3H, OCH₃), and δ 1.90 (s, 3H, CH₃). The two amine protons (NH₂) may show a broad peak or not be distinctly observed.[11]

References

Continuous Flow Synthesis of 3-Aminocrotonate Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocrotonate esters, also known as β-enamino esters, are valuable chemical intermediates widely utilized in organic synthesis. Their unique structure, featuring a conjugated system with an amino group and an α,β-unsaturated carbonyl moiety, makes them versatile building blocks for the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules.[1][2] Notably, they are key precursors in the production of 1,4-dihydropyridine-based calcium channel blockers, a class of drugs essential for treating cardiovascular diseases such as hypertension and angina.[1][3][4]

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of 3-aminocrotonate esters, including enhanced safety, improved heat and mass transfer, higher yields, and the potential for solvent-free and catalyst-free reactions, contributing to greener and more efficient chemical manufacturing.[5][6][7] This document provides detailed application notes and protocols for the continuous flow synthesis of these important intermediates.

Applications in Drug Development

The primary application of 3-aminocrotonate esters in the pharmaceutical industry is as a crucial intermediate in the synthesis of "dipine" drugs.[4] These drugs, such as Nifedipine, Felodipine, and Nisoldipine, are calcium channel blockers that play a vital role in managing cardiovascular and cerebrovascular diseases.[3][4] The inherent reactivity of the enamine and ester functionalities allows for their efficient incorporation into complex molecular architectures, making them indispensable in modern drug discovery and development.[8] Beyond their use in cardiovascular drugs, these esters also serve as intermediates in the synthesis of other biologically active compounds, including antiviral agents and β-lactam antibiotics.[2]

Experimental Data Summary

The following tables summarize quantitative data from various reported continuous flow syntheses of 3-aminocrotonate esters, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Continuous Flow Synthesis of Methyl 3-Aminocrotonate

Starting MaterialsAmine SourceSolventCatalystTemperature (°C)Residence TimeYield (%)Purity (%)Reference
Methyl AcetoacetateAqueous Ammonia (25%)NoneAcetic Acid50120-160 s94>99[7]
Methyl AcetoacetateAqueous Ammonia (25%)IsopropanolNone4030 s100>99[5]
Methyl AcetoacetateAqueous Ammonia (25%)NoneNone5015 min59Not specified[7]
Methyl AcetoacetateMethylamineIsopropanolNone4030 s100>99.98[5][9]

Table 2: Continuous Flow Synthesis of Ethyl 3-Aminocrotonate

Starting MaterialsAmine SourceSolventCatalystTemperature (°C)Residence TimeYield (%)Purity (%)Reference
Ethyl AcetoacetateAqueous Ammonia (25%)NoneNone3022 min84Not specified[5]
Ethyl AcetoacetateAqueous Ammonia (25%)NoneNone5022 min94Not specified[9]
Ethyl AcetoacetateAqueous Ammonia (25%)NoneNone2022 min73Not specified[5]

Experimental Protocols

This section provides a generalized, detailed protocol for the continuous flow synthesis of 3-aminocrotonate esters based on the methodologies cited in the literature. This protocol can be adapted for specific substrates and desired scales.

General Protocol for Continuous Flow Synthesis

Objective: To synthesize 3-aminocrotonate esters via a continuous flow process.

Materials:

  • Reactant A: β-ketoester (e.g., methyl acetoacetate, ethyl acetoacetate)

  • Reactant B: Amine source (e.g., aqueous ammonia, methylamine)

  • Solvent (optional, e.g., isopropanol)

  • Catalyst (optional, e.g., acetic acid)

  • Syringe pumps or peristaltic pumps

  • T-mixer

  • Tubular reactor (e.g., SS316 tubing)

  • Temperature-controlled bath or heating block

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the β-ketoester (Reactant A). If a solvent is used, dissolve the ester in the appropriate solvent to the desired concentration.

    • Prepare a solution of the amine source (Reactant B).

    • If a catalyst is employed, it can be premixed with either Reactant A or introduced as a separate stream.

  • System Setup:

    • Assemble the continuous flow system as depicted in the workflow diagram below.

    • Ensure all connections are secure to prevent leaks.

    • Immerse the tubular reactor in a temperature-controlled bath or place it in a heating block set to the desired reaction temperature (e.g., 20-60 °C).[5][7]

  • Reaction Initiation:

    • Set the flow rates of the pumps to achieve the desired molar ratio of reactants and the calculated residence time within the reactor. The ratio of the base to the ester can range from 1:3 to 3:1.[5][7]

    • Simultaneously start the pumps to introduce the reactant streams into the T-mixer.

  • Reaction and Collection:

    • The reactants mix in the T-mixer and enter the heated tubular reactor where the reaction proceeds.

    • The product stream exits the reactor and passes through a back-pressure regulator (if necessary) before being collected in a collection vessel.

  • Steady State and Work-up:

    • Allow the system to reach a steady state before collecting the product to ensure consistent results.

    • Depending on the reaction conditions and the purity of the product stream, further purification may be required. This can include crystallization, distillation, or extraction. In many solvent-free continuous processes, the product crystallizes upon cooling and can be isolated by filtration, often with high purity.[5]

Visualizations

Experimental Workflow

Continuous_Flow_Synthesis cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_collection Product Collection Reactant_A β-Ketoester (e.g., Methyl Acetoacetate) Pump_A Pump A Reactant_A->Pump_A Reactant_B Amine Source (e.g., Aqueous Ammonia) Pump_B Pump B Reactant_B->Pump_B T_Mixer T-Mixer Pump_A->T_Mixer Pump_B->T_Mixer Reactor Heated Tubular Reactor T_Mixer->Reactor Controlled Temperature Collection Product Collection Vessel Reactor->Collection Product Stream

Caption: Continuous flow setup for 3-aminocrotonate ester synthesis.

Logical Relationship of Synthesis

Synthesis_Pathway Start Starting Materials Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Start->Ketoester Amine Amine (e.g., Ammonia) Start->Amine Process Continuous Flow Reaction Ketoester->Process Amine->Process Intermediate 3-Aminocrotonate Ester Process->Intermediate Application Pharmaceutical Synthesis Intermediate->Application Drug Calcium Channel Blockers (e.g., Felodipine) Application->Drug

Caption: Synthesis pathway from starting materials to pharmaceutical application.

References

Application Notes and Protocols: 3-Aminocrotonic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminocrotonic acid and its ester derivatives, such as methyl 3-aminocrotonate and ethyl 3-aminocrotonate, are highly versatile and valuable building blocks in modern organic synthesis. Their unique bifunctional nature, possessing both a nucleophilic enamine and an electrophilic α,β-unsaturated carbonyl system, allows for a diverse range of chemical transformations.[1] This reactivity makes them indispensable precursors for the synthesis of a wide array of heterocyclic compounds, β-amino acids, and other pharmacologically relevant scaffolds.[1][2] Consequently, 3-aminocrotonates are key intermediates in the production of pharmaceuticals, including cardiovascular drugs like Nicardipine and Nitrendipine, as well as various agrochemicals.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in several key synthetic transformations.

Application Note 1: Synthesis of 1,4-Dihydropyridines via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides efficient access to 1,4-dihydropyridines (1,4-DHPs), a scaffold present in numerous bioactive molecules, including the L-type calcium channel blockers used to treat hypertension.[4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. A common and effective variation utilizes an aldehyde and two equivalents of a 3-aminocrotonate ester.[1]

Logical Relationship: Hantzsch Pyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation Product Aldehyde->Knoevenagel + 1x Aminocrotonate Aminocrotonate1 2x Methyl 3-Aminocrotonate Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + 1x Aminocrotonate (Michael Addition) DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Deamination

Caption: Workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocols

Protocol 1.1: General Procedure for Hantzsch Condensation

This protocol describes the synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-aryl-1,4-dihydropyridines.

Materials:

  • Substituted benzaldehyde (0.2 mol)

  • Methyl 3-aminocrotonate (0.4 mol, 46.05 g)

  • Isopropanol (50 mL)

Procedure:

  • Dissolve the substituted benzaldehyde in isopropanol in a round-bottom flask.

  • Add methyl 3-aminocrotonate to the solution at once.

  • Heat the reaction mixture at reflux temperature for the time specified in Table 1.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the crystalline product by filtration.

  • The product can be further purified by recrystallization if necessary.[1]

Quantitative Data

Table 1: Synthesis of 1,4-Dihydropyridines via Hantzsch Condensation [1]

AldehydeReaction Time (h)ProductYield (%)
m-Methoxybenzaldehyde62,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine28.8%
p-Methoxybenzaldehyde82,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine15.3%

Application Note 2: Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is another important multicomponent reaction that yields dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[5] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[6][7] 3-Aminocrotonate esters can be used as the β-dicarbonyl component in Biginelli-like reactions to produce functionalized DHPMs.

Signaling Pathway: Biginelli Reaction Mechanism

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea (Condensation) Urea Urea/Thiourea Ketoester Ethyl Acetoacetate Carbocation Carbocation Ketoester->Carbocation Enol form Acyliminium->Carbocation + Enol Cycloadduct Cyclized Intermediate Carbocation->Cycloadduct Cyclization DHPM Dihydropyrimidinone (DHPM) Cycloadduct->DHPM Dehydration

Caption: Key steps in the Biginelli reaction for DHPM synthesis.

Experimental Protocols

Protocol 2.1: General Procedure for the Synthesis of Dihydropyrimidinones

This protocol describes a general method for the synthesis of DHPMs using a catalyst.

Materials:

  • Aldehyde derivative (2 mmol)

  • Urea or Thiourea (3 mmol)

  • Ethyl cyanoacetate (2 mmol)

  • Catalyst (e.g., TMSCl, H3BO3, or H2C2O4) (0.2 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, urea/thiourea, ethyl cyanoacetate, and the catalyst in acetonitrile.

  • Reflux the mixture until TLC indicates the complete disappearance of the aldehyde.

  • Pour the reaction mixture into cold water (20 mL) and stir for 15 minutes.

  • Filter the resulting precipitate and wash with cold water (2 x 10 mL).

  • Wash the solid with 90% ethanol (15 mL) to obtain the pure product.[6]

Quantitative Data

Table 2: Catalyst Comparison for Biginelli Reaction with p-Nitrobenzaldehyde, Urea, and Ethyl Cyanoacetate [6]

CatalystTime (h)Yield (%)
H3BO31.594%
H2C2O42.590%
TMSCl0.596%

Application Note 3: Synthesis of Substituted Pyrroles

Substituted pyrroles are prevalent structural motifs in a wide range of natural products and pharmaceuticals. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classical method for pyrrole synthesis.[8][9] A variation of this methodology allows for the synthesis of polysubstituted pyrroles from 3-aminocrotonic esters and α-haloketones or other suitable precursors.

Experimental Workflow: Pyrrole Synthesis from 3-Aminocrotonate

Pyrrole_Synthesis_Workflow Reactants 1. Reactant Mixing - Bromomaleimide - 3-Aminocrotonate Ester - Methanol Stirring 2. Reaction - Stir at room temp - 4-6 hours Reactants->Stirring Precipitation 3. Product Isolation - Formation of precipitate Stirring->Precipitation Filtration 4. Filtration - Collect solid product Precipitation->Filtration Recrystallization 5. Purification - Recrystallize from methanol Filtration->Recrystallization Product 6. Final Product - Hexahydropyrrolo[3,4-b]pyrrole Recrystallization->Product

Caption: General workflow for the synthesis of pyrrole derivatives.

Experimental Protocols

Protocol 3.1: Two-Component Synthesis of Hexahydropyrrolo[3,4-b]pyrroles

This protocol details the reaction of bromomaleimides with aminocrotonates.

Materials:

  • Corresponding bromomaleimide (0.002 mol)

  • Aminocrotonate (0.004 mol)

  • Methanol (5 mL)

Procedure:

  • Combine the bromomaleimide and aminocrotonate in methanol in a suitable flask.

  • Stir the mixture for 4 to 6 hours at room temperature.

  • A precipitate will form during the reaction.

  • Filter off the precipitate.

  • Recrystallize the solid from methanol to yield the pure hexahydropyrrolo[3,4-b]pyrrole product.[2]

Protocol 3.2: One-Pot Synthesis of Hexahydropyrrolo[3,4-b]pyrroles

This protocol describes a one-pot, three-component reaction.

Materials:

  • Acetoacetic ester (0.004 mol)

  • Amine (0.004 mol)

  • Methanol (8 mL total)

  • Corresponding bromomaleimide (0.002 mol)

Procedure:

  • Stir a mixture of the acetoacetic ester and the amine in 3 mL of methanol for 24 hours to form the aminocrotonate in situ.

  • Without isolating the aminocrotonate, add a solution of the bromomaleimide in 5 mL of methanol.

  • Continue stirring for an additional 4–6 hours.

  • Filter the precipitate that forms.

  • Recrystallize the collected solid from methanol to obtain the final product.[2]

Conclusion

This compound and its esters are demonstrably powerful and versatile reagents in organic synthesis. Their ability to participate in fundamentally important multicomponent reactions like the Hantzsch pyridine synthesis and the Biginelli reaction makes them invaluable for the efficient construction of complex, biologically active heterocyclic molecules. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this class of compounds in the pursuit of novel therapeutics and other advanced materials.

References

Application Notes and Protocols: The Use of 3-Aminocrotonate in Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch dihydropyridine synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone multicomponent reaction in organic chemistry for the synthesis of 1,4-dihydropyridines (1,4-DHPs).[1][2][3][4] These heterocycles are of significant interest, particularly in medicinal chemistry, as they form the core structure of several blockbuster drugs, including calcium channel blockers like nifedipine, felodipine, and amlodipine, which are used to treat hypertension and angina.[3][4][5]

A key variation of the classical Hantzsch reaction utilizes a 3-aminocrotonate ester (such as methyl 3-aminocrotonate or ethyl 3-aminocrotonate) as a versatile building block.[6] This approach often involves the condensation of an aldehyde with two equivalents of the 3-aminocrotonate or a stepwise reaction involving a pre-formed benzylidene intermediate.[1][7] This modification offers a reliable and efficient route to a diverse range of substituted 1,4-dihydropyridines.

Reaction Mechanism and Logical Workflow

The Hantzsch synthesis using a 3-aminocrotonate ester proceeds through a series of condensation and cyclization steps. The generally accepted mechanism involves the formation of two key intermediates: an enamine (from the 3-aminocrotonate itself) and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product). These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring.[5][8]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Formation Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel + 1 eq. Crotonate Crotonate1 Methyl 3-Aminocrotonate (2 eq.) Enamine Enamine (from Crotonate) Crotonate1->Enamine Tautomerization Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized Cyclized Intermediate Michael_Adduct->Cyclized Intramolecular Condensation DHP 1,4-Dihydropyridine Cyclized->DHP - H2O (Dehydration)

Caption: General mechanism of the Hantzsch synthesis using a 3-aminocrotonate.

The experimental workflow follows a logical progression from reactant preparation to product isolation and purification.

Experimental_Workflow Reactants 1. Combine Aldehyde and Methyl 3-Aminocrotonate in Solvent (e.g., Isopropanol) Reaction 2. Heat Mixture to Reflux (Monitor by TLC) Reactants->Reaction Cooling 3. Cool Reaction Mixture to Room Temperature Reaction->Cooling Crystallization 4. Induce Crystallization (if necessary) Cooling->Crystallization Filtration 5. Collect Crystalline Product by Filtration Crystallization->Filtration Purification 6. Wash with Cold Solvent and Dry Filtration->Purification Analysis 7. Characterize Product (NMR, IR, MS) Purification->Analysis

Caption: A typical experimental workflow for 1,4-dihydropyridine synthesis.

Application Notes

3-Aminocrotonate esters are invaluable reagents in drug discovery and development for several reasons:

  • Medicinal Chemistry: They are primary precursors for synthesizing dihydropyridine-based calcium channel blockers, a class of drugs essential for managing cardiovascular diseases.[3][9]

  • Versatility: The structure of the 3-aminocrotonate allows for wide functional group tolerance, enabling the synthesis of diverse libraries of 1,4-DHP derivatives for screening and structure-activity relationship (SAR) studies.

  • Process Chemistry: The reaction is often high-yielding and can be performed under relatively mild conditions, including solvent-free or microwave-assisted protocols, which is advantageous for process scale-up.[2][7]

  • Intermediate Synthesis: Methyl 3-aminocrotonate is a key intermediate for numerous pharmaceuticals beyond DHPs, including antiviral agents and other heterocyclic scaffolds.[6]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions reported for the synthesis of 1,4-dihydropyridines using 3-aminocrotonate esters.

Aldehyde3-Aminocrotonate EsterSolventConditionsTime (h)Yield (%)Reference
m-MethoxybenzaldehydeMethyl 3-aminocrotonateIsopropanolReflux528.8[1]
p-MethoxybenzaldehydeMethyl 3-aminocrotonateIsopropanolReflux515.3[1]
BenzaldehydeEthyl 3-aminocrotonateEthanolMicrowave0.08 (5 min)80[2]
2,3-DichlorobenzylideneEthyl 3-aminocrotonateIsopropanolReflux24Not specified[7]
2,3-DichlorobenzylideneEthyl 3-aminocrotonateNone (Neat)55-60°C274[7]
Various AldehydesEthyl 3-aminocrotonateAqueous HydrotropeMicrowave0.05 - 0.135 - 97[2]

Note: In these examples, the benzylidene (an intermediate from the aldehyde and another ketoester) is reacted with the aminocrotonate.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Condensation in a Conventional Solvent

This protocol is adapted from a general method for synthesizing 4-aryl-1,4-dihydropyridines.[1]

Materials:

  • Substituted benzaldehyde (1.0 eq.)

  • Methyl 3-aminocrotonate (2.0 eq.)

  • Isopropanol (or Ethanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

Procedure:

  • To a solution of the substituted benzaldehyde (e.g., 0.1 mol) in isopropanol (25-50 mL), add methyl 3-aminocrotonate (0.2 mol) at once.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using an eluent system like CH₂Cl₂/MeOH, 9:1).

  • After the reaction is complete (typically 4-6 hours, based on TLC), remove the heat source and allow the mixture to cool to room temperature.[1]

  • Upon cooling, the product will often crystallize out of the solution. If crystallization is slow, it can be induced by scratching the inside of the flask or placing it in an ice bath.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold isopropanol to remove any residual impurities.

  • Dry the product under vacuum to obtain the pure 1,4-dihydropyridine.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Solvent-Free Synthesis of Felodipine (An Unsymmetrical Dihydropyridine)

This protocol describes a two-step, solvent-free approach for an unsymmetrical dihydropyridine, which is common in pharmaceutical manufacturing.[7]

Step 2.A: Preparation of the Benzylidene Intermediate

  • This step involves the Knoevenagel condensation of the aldehyde (e.g., 2,3-dichlorobenzaldehyde) with a β-ketoester (e.g., methyl acetoacetate), typically catalyzed by a weak base like piperidine.[7]

Step 2.B: Cycloaddition with Ethyl 3-Aminocrotonate

  • Combine the pre-formed methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate (1.0 eq.) and ethyl 3-aminocrotonate (1.0-2.0 eq.) in a reaction vessel without any solvent.

  • Heat the reaction mixture to a temperature between 55-85°C for 2-3 hours.[7]

  • After the reaction is complete (monitored by TLC or HPLC), add a suitable solvent like toluene and heat to 65-70°C to obtain a clear solution.

  • Induce precipitation of the product by adding an anti-solvent, such as heptane.

  • Cool the mixture, filter the solid product, and dry it under vacuum to yield the final dihydropyridine (Felodipine).

Signaling Pathway and Logical Relationships

The synthesis of dihydropyridines using 3-aminocrotonate is a classic example of a multicomponent reaction, where several simple starting materials combine to form a complex product with high atom economy.

Logical_Relationship cluster_inputs Core Reactants cluster_pathways Reaction Pathways Aldehyde Aromatic Aldehyde (Ar-CHO) OnePot One-Pot Three-Component (Aldehyde + 2 eq. Crotonate) Aldehyde->OnePot Stepwise Stepwise Two-Component (Benzylidene + Crotonate) Aldehyde->Stepwise + β-Ketoester Crotonate 3-Aminocrotonate Ester Crotonate->OnePot Crotonate->Stepwise Product 4-Aryl-1,4-Dihydropyridine OnePot->Product Stepwise->Product Application Applications (e.g., Calcium Channel Blockers) Product->Application

Caption: Logical relationship of reactants and pathways in DHP synthesis.

References

Application Notes and Protocols for the Enzymatic Synthesis of 3-Aminobutyric Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 3-aminobutyric acid (GABA) analogs. These compounds are of significant interest in pharmaceutical research due to their activity as neurotransmitter modulators and as building blocks for various therapeutic agents. Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure β-amino acids.

Introduction to Enzymatic Synthesis of β-Amino Acids

Optically pure β-amino acids are crucial components in the synthesis of a wide range of pharmaceuticals, including antiviral and anticancer drugs. The use of enzymes as biocatalysts for the synthesis of 3-aminobutyric acid and its analogs provides several advantages over conventional chemical methods, such as high enantioselectivity, mild reaction conditions, and reduced environmental impact. Key enzyme classes employed in these syntheses include aspartases, transaminases (such as ω-transaminases), and lipases. These enzymes can be utilized for asymmetric synthesis from prochiral precursors or for the kinetic resolution of racemic mixtures.

Data Presentation: Quantitative Comparison of Enzymatic Methods

The following tables summarize quantitative data for various enzymatic methods used in the synthesis of 3-aminobutyric acid and its analogs.

Table 1: Aspartase-Catalyzed Synthesis of (R)-3-Aminobutyric Acid

Enzyme SourceSubstrateProductConversion/YieldEnantiomeric Excess (ee)Reaction TimeReference
Engineered E. coli expressing AspartaseCrotonic Acid(R)-3-Aminobutyric Acid≥98% Conversion≥99.9%24 hours[1][2][3]
Engineered Aspartase MutantCrotonic Acid(R)-3-Aminobutyric Acid96% Yield (287.6 g/L)Not specified24 hours[4][5]
Bacillus sp. YM55-1 Aspartase MutantCrotonic AcidEnantiopure (R)-3-aminobutyric acid60% ConversionNot specified100 hours[6]

Table 2: ω-Transaminase-Catalyzed Synthesis of β-Amino Acids

Enzyme SourceMethodSubstrateProductConversion/YieldEnantiomeric Excess (ee)Reference
Burkholderia graminis C4D1M (S)-ω-transaminaseKinetic Resolutionrac-β-Phenylalanine(R)-β-Phenylalanine~50%>99%[2][7]
Enhydrobacter aerosaccus ω-transaminaseAsymmetric Synthesisβ-Phenylpyruvic acid(S)-β-Phenylalanine82% Yield>99%[8]
Vibrio fluvialis ω-transaminaseKinetic ResolutionAromatic/Aliphatic β-amino acids(R)-β-Amino AcidsHigh86.6% to >99.9%[9]

Table 3: Lipase-Catalyzed Kinetic Resolution of β-Amino Acid Esters

Enzyme SourceSubstrateProductsYieldEnantiomeric Excess (ee)Reference
Lipase PSIM (Burkholderia cepacia)Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides(R)-amino esters and (S)-amino acids>48%≥99%[10]
Candida antarctica Lipase ARacemic methyl cis-2-aminocycloheptanecarboxylateResolved ester and acidNot specifiedE > 200[11]
Pseudomonas cepacia LipaseRacemic N-hydroxymethyl-β-lactamsResolved lactamsNot specifiedE from 27 to >200[11]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of Crotonic Acid to (R)-3-Aminobutyric Acid using Engineered E. coli

This protocol describes the synthesis of (R)-3-aminobutyric acid from crotonic acid using a whole-cell biocatalyst of E. coli expressing an engineered aspartase.

Materials:

  • Engineered E. coli strain BL21-22b-PT7-Asp expressing a mutant aspartase[4]

  • Crotonic acid

  • HEPES buffer (100 mM, pH 8.0)

  • MgCl₂ (2 mM)

  • NH₄Cl

  • Ammonia solution

  • Centrifuge

  • Incubator shaker (37 °C, 200 rpm)

  • Heating block (80 °C)

Procedure:

  • Preparation of the reaction mixture:

    • Dissolve crotonic acid in a mixture of 100 mM HEPES buffer (pH 8.0) and 2 mM MgCl₂ to a final concentration of 20 g/L.[4]

    • Add an equimolar amount of NH₄Cl solution to the substrate solution.[4]

    • Adjust the pH of the solution to 8.0 using ammonia.[4]

  • Inoculation:

    • Resuspend the permeabilized whole-cell biocatalyst in the prepared substrate solution to a final cell concentration of 2 g/L.[4]

  • Reaction:

    • Incubate the reaction mixture at 37 °C with shaking at 200 rpm.[4]

    • Monitor the reaction progress by taking samples at regular intervals (e.g., 0, 12, 24, and 48 hours).[4]

  • Reaction Termination and Sample Preparation:

    • To stop the reaction, heat the samples at 80 °C for 10 minutes.[4]

    • Centrifuge the samples to pellet the cells and collect the supernatant for product analysis.[4]

  • Product Analysis:

    • Analyze the concentration of (R)-3-aminobutyric acid and the residual crotonic acid in the supernatant using a suitable method such as HPLC.

Protocol 2: Kinetic Resolution of rac-β-Phenylalanine using ω-Transaminase from Burkholderia graminis

This protocol details the kinetic resolution of racemic β-phenylalanine to produce enantiomerically pure (R)-β-phenylalanine using an (S)-ω-transaminase.

Materials:

  • Purified (S)-ω-transaminase from Burkholderia graminis C4D1M[2][7]

  • rac-β-Phenylalanine

  • Pyruvate (amino acceptor)

  • Phosphate buffer (pH 7.5)

  • Incubator (37 °C)

  • HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 10 mM rac-β-phenylalanine, 10 mM pyruvate, and a suitable concentration of the purified ω-transaminase in phosphate buffer (pH 7.5).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37 °C.[2]

    • The reaction progress is monitored until approximately 50% conversion is achieved to maximize the enantiomeric excess of the remaining (R)-β-phenylalanine.[2][7]

  • Reaction Termination:

    • Terminate the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.

  • Product Isolation and Analysis:

    • Separate the (R)-β-phenylalanine from the reaction mixture using standard chromatographic techniques.

    • Determine the enantiomeric excess of the product and the remaining substrate using chiral HPLC.[7]

Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Amino Ester

This protocol describes the preparative-scale kinetic resolution of a racemic β-amino carboxylic ester hydrochloride salt using Lipase PSIM.

Materials:

  • Racemic β-amino carboxylic ester hydrochloride salt (e.g., (±)-3a as described in the reference)[10]

  • Lipase PSIM (Burkholderia cepacia)[10]

  • Diisopropyl ether (iPr₂O)[10]

  • Triethylamine (Et₃N)[10]

  • Water (H₂O)[10]

  • Incubator (45 °C)[10]

  • Standard laboratory glassware for extraction and purification

  • GC or HPLC with a chiral column for analysis

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the racemic β-amino carboxylic ester hydrochloride salt in diisopropyl ether (iPr₂O).

    • Add Lipase PSIM to a concentration of 30 mg/mL.[10]

    • Add 0.5 equivalents of triethylamine (Et₃N) and 0.5 equivalents of water (H₂O).[10]

  • Enzymatic Hydrolysis:

    • Incubate the reaction mixture at 45 °C with stirring.[10]

    • Monitor the reaction until approximately 50% conversion is reached to obtain high enantiomeric excess for both the unreacted ester and the product acid.

  • Work-up and Purification:

    • After the reaction, separate the enzyme by filtration.

    • Perform an acid-base extraction to separate the unreacted (R)-amino ester from the product (S)-amino acid.

    • Purify both enantiomers using appropriate chromatographic techniques.

  • Analysis:

    • Determine the chemical yield and enantiomeric excess of the isolated (R)-amino ester and (S)-amino acid by chiral GC or HPLC.[10]

Biological Relevance and Signaling Pathways

3-Aminobutyric acid analogs are structurally related to the main inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). GABA exerts its effects through ionotropic GABA-A and GABA-C receptors and metabotropic GABA-B receptors.[12] Analogs of GABA, such as pregabalin and gabapentin, are widely used in the treatment of neurological disorders like epilepsy, neuropathic pain, and anxiety.[13]

GABA Receptor Signaling

Activation of GABA-A receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting the generation of action potentials.[3] The downstream signaling of GABA-A receptor activation can involve changes in intracellular calcium concentration and the modulation of protein kinases such as PKC.[14]

GABA-B receptors are G-protein coupled receptors that, upon activation by agonists like baclofen, inhibit adenylyl cyclase and modulate calcium and potassium channels, leading to a reduction in neurotransmitter release.[1][15]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABAB_R_pre GABA-B Receptor GABA_vesicle->GABAB_R_pre Autoreceptor binding GABAA_R GABA-A Receptor GABA_vesicle->GABAA_R Binds to GABAB_R_post GABA-B Receptor GABA_vesicle->GABAB_R_post Binds to Ca_channel_pre Voltage-gated Ca²⁺ Channel Ca_channel_pre->GABA_vesicle Triggers release alpha2delta α2δ-1 subunit GABAB_R_pre->Ca_channel_pre Inhibits Cl_channel Cl⁻ Channel GABAA_R->Cl_channel Opens K_channel K⁺ Channel GABAB_R_post->K_channel Activates Adenylyl_cyclase Adenylyl Cyclase GABAB_R_post->Adenylyl_cyclase Inhibits Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl⁻ influx K_channel->Hyperpolarization K⁺ efflux cAMP cAMP Adenylyl_cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Pregabalin Pregabalin/ Gabapentin Pregabalin->alpha2delta Binds to Baclofen Baclofen Baclofen->GABAB_R_pre Agonist Baclofen->GABAB_R_post Agonist

Caption: GABAergic synapse showing synthesis, release, and receptor binding of GABA, and the sites of action of GABA analogs.

Mechanism of Action of Pregabalin and Gabapentin

Unlike GABA, pregabalin and gabapentin do not directly bind to GABA receptors. Instead, they exert their therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[12][16][17] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate.[18]

Pregabalin_Mechanism cluster_membrane Presynaptic Terminal Membrane VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates alpha2delta α2δ-1 Subunit Pregabalin Pregabalin Pregabalin->VGCC Modulates trafficking and function Pregabalin->alpha2delta Binds to Neurotransmitter_release Reduced Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_influx->Neurotransmitter_release Reduced influx leads to Analgesic_effect Analgesic, Anxiolytic, Anticonvulsant Effects Neurotransmitter_release->Analgesic_effect Results in Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis start Substrate(s) + Enzyme reaction Incubation (Controlled pH, Temp) start->reaction termination Reaction Termination reaction->termination extraction Extraction / Separation of Enzyme termination->extraction chromatography Chromatography (e.g., Ion Exchange, Silica Gel) extraction->chromatography product Pure Enantiomer of 3-ABA Analog chromatography->product yield_det Yield Determination (e.g., HPLC, GC) ee_det Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) product->yield_det product->ee_det Kinetic_Resolution_Logic cluster_products Products at ~50% Conversion racemate Racemic Mixture (R)- and (S)-3-ABA analog enzyme Enantioselective Enzyme (e.g., Lipase, ω-Transaminase) racemate->enzyme unreacted Unreacted Enantiomer (e.g., R-form) enzyme->unreacted Does not react product Product from one Enantiomer (e.g., from S-form) enzyme->product Reacts with

References

Application Notes and Protocols for 3-Aminocrotonic Acid in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptides is a powerful strategy in medicinal chemistry and drug development. These modifications can impart unique structural and functional properties to peptides, including enhanced proteolytic stability, altered conformational preferences, and novel biological activities. 3-Aminocrotonic acid, a β-amino acid, presents an intriguing building block for peptide synthesis and modification. Its unsaturated nature and methylation at the β-position offer the potential to introduce conformational constraints and sites for further chemical derivatization.

These application notes provide a comprehensive overview of the methodologies for incorporating this compound into peptide chains and for the post-synthetic modification of peptides. The protocols are based on established principles of solid-phase peptide synthesis (SPPS) and solution-phase techniques, adapted for the unique characteristics of this β-amino acid.

Applications of this compound in Peptide Science

The introduction of this compound into a peptide sequence can be leveraged for several applications:

  • Enhanced Proteolytic Stability: Peptides containing β-amino acids are often more resistant to degradation by proteases compared to their natural α-peptide counterparts. This increased stability can lead to a longer in vivo half-life, a desirable attribute for therapeutic peptides.

  • Conformational Control: The additional methylene group in the backbone of β-amino acids alters the accessible conformational space of the peptide chain. This can be used to induce specific secondary structures, such as helices and turns, which may be crucial for biological activity.

  • Bioactive Peptide Mimetics: By replacing α-amino acids with this compound, it is possible to create peptidomimetics with potentially improved pharmacological properties, including enhanced receptor binding affinity and selectivity.

  • Drug Delivery and Formulation: The physicochemical properties of peptides can be modulated by incorporating this compound, potentially improving solubility, membrane permeability, and overall drug-like characteristics.[1]

  • Pro-drug and Linker Strategies: The reactive double bond in this compound can serve as a handle for the attachment of prodrug moieties, imaging agents, or for conjugation to carrier molecules.

Experimental Protocols

The following protocols outline the general procedures for the synthesis and modification of peptides containing this compound. It is important to note that optimization of coupling times, reagents, and purification methods may be necessary for specific peptide sequences.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound (Fmoc Strategy)

This protocol describes the incorporation of an Fmoc-protected this compound derivative during standard Fmoc-based solid-phase peptide synthesis.[2][3]

Materials:

  • Fmoc-3-aminocrotonic acid

  • Rink Amide resin or other suitable solid support[4]

  • Fmoc-protected α-amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard α-amino acids):

    • Dissolve the Fmoc-protected α-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of HBTU/HATU in DMF.

    • Add DIPEA (2-3 equivalents of the amino acid) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, extend the coupling time or perform a second coupling.

    • Wash the resin with DMF.

  • Incorporation of Fmoc-3-aminocrotonic acid:

    • Follow the same procedure as in step 3, using Fmoc-3-aminocrotonic acid. Due to the potential for slower coupling kinetics of β-amino acids, it may be beneficial to:

      • Increase the coupling time to 4-6 hours or overnight.

      • Use a more potent coupling reagent like HATU.

      • Perform a double coupling.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Workflow for Fmoc-SPPS of a 3-Aminocrotonyl-Peptide

Fmoc_SPPS_Workflow start Start: Swollen Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling_alpha Couple Fmoc-AA-OH (HBTU/HATU, DIPEA) wash1->coupling_alpha wash2 Wash (DMF) coupling_alpha->wash2 deprotection2 Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotection2 wash3 Wash (DMF) deprotection2->wash3 coupling_beta Couple Fmoc-3-Aminocrotonic Acid (HATU, DIPEA, extended time) wash3->coupling_beta wash4 Wash (DMF) coupling_beta->wash4 repeat Repeat Cycles for Remaining Amino Acids wash4->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection wash5 Wash (DCM) final_deprotection->wash5 cleavage Cleavage from Resin (TFA Cocktail) wash5->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification end Purified Peptide purification->end

Caption: General workflow for incorporating this compound via Fmoc-SPPS.

Protocol 2: Solution-Phase Synthesis of a Dipeptide with this compound

Solution-phase synthesis can be advantageous for the synthesis of short peptides or for scaling up production. This protocol describes the coupling of a protected α-amino acid with a this compound ester.[6][7]

Materials:

  • Boc- or Fmoc-protected α-amino acid

  • Methyl or ethyl 3-aminocrotonate

  • Coupling reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Additive: HOBt (Hydroxybenzotriazole)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous solutions for workup: 1 M HCl, saturated NaHCO₃, brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation of the α-Amino Acid:

    • Dissolve the N-protected α-amino acid (1 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in DCM or THF.

    • Stir the mixture at 0 °C for 30 minutes to form the active ester.

  • Coupling Reaction:

    • To the activated amino acid solution, add a solution of methyl or ethyl 3-aminocrotonate (1 equivalent) and TEA or DIPEA (1.1 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Logical Flow of Solution-Phase Dipeptide Synthesis

Solution_Phase_Synthesis start Start reactants Protected α-Amino Acid + This compound Ester start->reactants activation Activation of α-Amino Acid (EDC·HCl, HOBt) reactants->activation coupling Coupling Reaction (Base, Room Temp) activation->coupling workup Aqueous Workup (Acid/Base Washes) coupling->workup purification Purification (Column Chromatography) workup->purification product Protected Dipeptide purification->product

Caption: Key steps in the solution-phase synthesis of a dipeptide with this compound.

Protocol 3: Purification and Characterization of Peptides Containing this compound

Purification and characterization are critical steps to ensure the identity and purity of the synthesized peptide.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): [8][9]

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.

  • Column: Use a C18 reverse-phase column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30-60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectroscopy can be performed on the purified peptide in a suitable deuterated solvent. This can confirm the incorporation of the this compound residue and provide information on the peptide's conformation.[10][11]

Data Presentation

While specific quantitative data for the synthesis of peptides containing this compound is not extensively available in the public domain, the following tables provide a template for how such data should be structured for clear comparison. Researchers are encouraged to populate these tables with their own experimental results.

Table 1: Coupling Efficiency of Fmoc-3-Aminocrotonic Acid in SPPS

Coupling ReagentEquivalents of Amino AcidCoupling Time (h)Double CouplingCrude Purity (%)
HBTU34No
HBTU54No
HATU32No
HATU34No
HATU32Yes

Table 2: Yield and Purity of a Model Peptide Containing this compound

Synthesis MethodCrude Yield (%)Purified Yield (%)Final Purity (by HPLC, %)
Fmoc-SPPS
Boc-SPPS
Solution-Phase

Conclusion

The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutic agents and research tools. The protocols provided herein offer a starting point for researchers to explore the synthesis and modification of peptides containing this unique β-amino acid. While specific data on the performance of this compound in peptide synthesis is limited, the general principles of β-amino acid chemistry suggest that with careful optimization, its incorporation can be achieved efficiently. The systematic collection and reporting of quantitative data, as outlined in the provided tables, will be crucial for advancing the use of this compound in peptide science.

References

The Versatile Role of 3-Aminocrotonate in the Synthesis of Agrochemicals: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – 3-Aminocrotonate esters, primarily methyl 3-aminocrotonate and ethyl 3-aminocrotonate, have emerged as pivotal building blocks in the synthesis of a diverse range of agrochemicals. Their inherent reactivity and versatile chemical nature make them indispensable starting materials for constructing complex heterocyclic scaffolds that form the core of many modern herbicides, insecticides, and fungicides. This application note provides a comprehensive overview of the use of 3-aminocrotonate in agrochemical synthesis, complete with detailed experimental protocols and quantitative data for researchers, scientists, and professionals in the field of drug and pesticide development.

The versatile reactivity of 3-aminocrotonate makes it a crucial component in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides.[1] Its molecular structure, featuring both an enamine and an ester group, allows for a high degree of reactivity, making it an invaluable tool for synthetic chemists in agriculture.[2]

Application in Herbicide Synthesis: The Gateway to Pyridine-Based Herbicides

Pyridine carboxylic acids are a well-established class of herbicides that mimic the plant hormone auxin, leading to abnormal growth and eventual death of targeted weeds. The Hantzsch pyridine synthesis, a classic multicomponent reaction, offers an efficient route to the pyridine core, and 3-aminocrotonate esters are key reactants in this process.

While direct synthesis of commercial pyridine carboxylic acid herbicides via a simple Hantzsch reaction with 3-aminocrotonate is not the most common industrial route, the underlying chemistry provides a powerful tool for the discovery of novel herbicidal compounds. The reaction allows for the creation of a wide array of substituted pyridine derivatives that can be further modified to optimize herbicidal activity.

Logical Workflow for Pyridine Herbicide Discovery using 3-Aminocrotonate:

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_modification Modification & Optimization cluster_end Final Product 3-Aminocrotonate 3-Aminocrotonate Hantzsch_Reaction Hantzsch Pyridine Synthesis 3-Aminocrotonate->Hantzsch_Reaction Aldehyde Aldehyde Aldehyde->Hantzsch_Reaction β-Ketoester β-Ketoester β-Ketoester->Hantzsch_Reaction Dihydropyridine Dihydropyridine Intermediate Hantzsch_Reaction->Dihydropyridine Oxidation Oxidation to Pyridine Dihydropyridine->Oxidation Functionalization Further Functionalization (e.g., Hydrolysis, Halogenation) Oxidation->Functionalization Herbicide Novel Pyridine-Based Herbicide Candidate Functionalization->Herbicide

Caption: Workflow for discovering novel pyridine herbicides.

Application in Insecticide Synthesis: Building Dihydropyridine Scaffolds

Dihydropyridine-based structures have shown significant potential as insecticidal agents. The Hantzsch reaction, utilizing 3-aminocrotonate, is a primary method for assembling this core scaffold. These compounds can act on the insect's nervous system, offering a mode of action that can be effective against pests resistant to other insecticide classes.

For instance, the synthesis of novel neonicotinoid analogs incorporating a dihydropyridine ring has been explored. These compounds aim to combine the structural features of dihydropyridines with the potent insecticidal activity of neonicotinoids.

Experimental Protocol: Synthesis of a Dihydropyridine Insecticide Precursor

This protocol outlines the synthesis of a generic 1,4-dihydropyridine scaffold, a common precursor for various insecticides, using ethyl 3-aminocrotonate.

Materials:

  • Ethyl 3-aminocrotonate

  • Aromatic aldehyde (e.g., 2-chlorobenzaldehyde)

  • Ethyl acetoacetate

  • Ammonium hydroxide (25% in water)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol.

  • Add ethyl 3-aminocrotonate (1 equivalent) to the mixture.

  • Slowly add ammonium hydroxide (1.2 equivalents) to the stirred solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 1,4-dihydropyridine derivative.

ReactantMolar RatioPurity (%)
Ethyl 3-aminocrotonate1.0>98
2-Chlorobenzaldehyde1.0>99
Ethyl acetoacetate1.0>99
Ammonium hydroxide1.225% aq.
Product Yield (%) Purity (%)
Diethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate75-85>98

Application in Fungicide Synthesis: Crafting Pyridone and Strobilurin Analogs

The versatility of 3-aminocrotonate extends to the synthesis of fungicides. Pyridone derivatives, accessible from 3-aminocrotonate, have been investigated for their antifungal properties. Furthermore, while not a direct precursor in the main industrial synthesis of strobilurin fungicides, 3-aminocrotonate can be utilized to create novel strobilurin analogs by incorporating a pyridine or pyridone moiety, potentially leading to new fungicides with improved properties.

The synthesis of 4-hydroxy-2-pyridinones can be achieved through the condensation of ethyl 3-aminocrotonate with activated malonate derivatives. This reaction provides a straightforward entry into a class of compounds with potential fungicidal activity.

Signaling Pathway of Strobilurin Fungicides:

Strobilurin fungicides act by inhibiting mitochondrial respiration in fungi. They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), blocking electron transfer and thus halting ATP production, which is essential for fungal cell viability.

G cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Apoptosis Cell Death Complex_III->Apoptosis Complex_IV Complex IV Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Strobilurin Strobilurin Fungicide Strobilurin->Complex_III Inhibition ATP ATP ATP_Synthase->ATP

Caption: Mechanism of action of strobilurin fungicides.

Conclusion

3-Aminocrotonate esters are fundamental and economically important intermediates for the agrochemical industry. Their ability to participate in multicomponent reactions like the Hantzsch synthesis provides a robust platform for the discovery and development of new herbicides, insecticides, and fungicides. The continued exploration of the reactivity of 3-aminocrotonate and its derivatives promises to yield novel agrochemical solutions to address the ongoing challenges in global food production.

References

Application Note and Protocol for the Purification of 3-Aminocrotonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-aminocrotonic acid, a valuable intermediate in the synthesis of various pharmaceuticals. The protocol is divided into two main stages: the synthesis and purification of the precursor, methyl 3-aminocrotonate, followed by its hydrolysis to this compound and subsequent purification of the final product.

I. Synthesis and Purification of Methyl 3-Aminocrotonate

The synthesis of methyl 3-aminocrotonate is a well-established procedure involving the reaction of methyl acetoacetate with ammonia. This process yields a crystalline product that can be purified by recrystallization.

Experimental Protocol:

1. Synthesis of Methyl 3-Aminocrotonate:

  • In a well-ventilated fume hood, combine 1 mole of methyl acetoacetate with 1.5 to 4.0 molar equivalents of ammonia in the presence of 0.05 to 3.0 molar equivalents of water.

  • Maintain the reaction temperature between 35-70°C.

  • Alternatively, for a laboratory scale, 25 kg of methyl acetoacetate can be mixed with 20 kg of methanol in an ammoniation reactor.[1]

  • Cool the mixture to 0-10°C using an ice-water bath while continuously stirring.

  • Slowly introduce ammonia gas until white crystals precipitate.[1]

  • Allow the reaction mixture to stand overnight under refrigeration.

  • Collect the white crystals of methyl 3-aminocrotonate by centrifugation.[1]

2. Purification of Methyl 3-Aminocrotonate by Recrystallization:

  • Transfer the crude methyl 3-aminocrotonate crystals to a clean vessel.

  • Add a minimal amount of hot methanol to dissolve the crystals completely. A common starting point is a 4 mL solvent to 1 g of solute ratio.

  • Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals. Slow, gradual cooling is optimal for forming pure crystals.[2]

  • Further, cool the solution in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Dry the crystals in a vacuum oven at 50-60°C for 8 hours.[1]

  • The expected yield of this process is in the range of 74.4-84.0% with a molar yield of 75.0-85.0%.[1]

Data Presentation:

ParameterValueReference
Starting MaterialMethyl Acetoacetate[1]
ReagentAmmonia, Methanol[1]
Reaction Temperature0-10°C (Synthesis)[1]
Purification MethodRecrystallization[1]
Recrystallization SolventMethanol[1]
Drying Temperature50-60°C[1]
Weight Yield74.4-84.0%[1]
Molar Yield75.0-85.0%[1]

Workflow for Synthesis and Purification of Methyl 3-Aminocrotonate:

Synthesis_Purification_Ester cluster_synthesis Synthesis cluster_purification Purification Start Methyl Acetoacetate + Ammonia + Methanol Reaction Ammoniation Reaction (0-10°C) Start->Reaction Precipitation Precipitation of Crude Product Reaction->Precipitation Dissolution Dissolution in Hot Methanol Precipitation->Dissolution Crude Product Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Drying (50-60°C) Filtration->Drying End Purified Ester Drying->End Purified Methyl 3-Aminocrotonate

Caption: Workflow for the synthesis and purification of methyl 3-aminocrotonate.

II. Hydrolysis of Methyl 3-Aminocrotonate and Purification of this compound

The purified methyl 3-aminocrotonate is then hydrolyzed to the desired this compound. This is typically achieved through alkaline hydrolysis, followed by purification of the free acid.

Experimental Protocols:

1. Alkaline Hydrolysis of Methyl 3-Aminocrotonate:

  • Dissolve the purified methyl 3-aminocrotonate in an aqueous solution of sodium hydroxide or potassium hydroxide (1-5 M).

  • Heat the mixture under reflux for several hours to ensure complete hydrolysis of the ester.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

2. Purification of this compound:

Two primary methods are recommended for the purification of this compound: recrystallization and ion-exchange chromatography.

a) Purification by Recrystallization:

  • Acidify the cooled reaction mixture with a suitable acid (e.g., hydrochloric acid) to an acidic pH to precipitate the this compound.

  • Collect the crude this compound by filtration.

  • For recrystallization, select a suitable solvent or a mixed solvent system. A common approach for amino acids is to use a mixture of a "good" solvent where the compound is soluble when hot and a "poor" solvent where it is less soluble when cold. Ethanol/water or acetone/water mixtures are often effective.[3]

  • Dissolve the crude acid in a minimum amount of the hot "good" solvent.

  • Gradually add the "poor" solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals of this compound by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

b) Purification by Ion-Exchange Chromatography:

  • As this compound is an amino acid, ion-exchange chromatography offers a high-resolution purification method.

  • Resin Selection and Preparation: A strong cation exchange resin, such as Dowex-50, is suitable for this purpose. The resin should be prepared in the H+ form by washing with ethanol and water.

  • Column Packing and Equilibration: Pack a chromatography column with the prepared resin and equilibrate it with a low ionic strength buffer at a pH below the isoelectric point (pI) of this compound.

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column. The amino acid will bind to the resin via its protonated amino group.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound by increasing the pH of the buffer (e.g., using a 2 M ammonia solution) or by increasing the ionic strength of the buffer (e.g., a salt gradient). The deprotonated amino acid will be released from the resin.

  • Desalting and Isolation: Collect the fractions containing the purified this compound. The eluent can be removed by rotary evaporation to yield the purified product.

Workflow for Hydrolysis and Purification of this compound:

Hydrolysis_Purification_Acid cluster_hydrolysis Hydrolysis cluster_purification Purification Start Purified Methyl 3-Aminocrotonate Reaction Alkaline Hydrolysis (NaOH/KOH, Reflux) Start->Reaction Acidification Acidification (HCl) Reaction->Acidification Recrystallization Recrystallization (e.g., Ethanol/Water) Acidification->Recrystallization Crude Product IonExchange Ion-Exchange Chromatography Acidification->IonExchange Crude Product End Purified Acid Recrystallization->End Purified this compound IonExchange->End Purified this compound Amino_Acid_Metabolism 3-Aminocrotonic_Acid This compound (Exogenous Source) Amino_Acid_Pool Intracellular Amino Acid Pool 3-Aminocrotonic_Acid->Amino_Acid_Pool Protein_Synthesis Protein Synthesis Amino_Acid_Pool->Protein_Synthesis Metabolic_Intermediates Metabolic Intermediates (e.g., Pyruvate, Acetyl-CoA, α-Ketoglutarate) Amino_Acid_Pool->Metabolic_Intermediates Catabolism TCA_Cycle TCA Cycle Metabolic_Intermediates->TCA_Cycle Gluconeogenesis Gluconeogenesis (Glucose Synthesis) Metabolic_Intermediates->Gluconeogenesis Fatty_Acid_Synthesis Fatty Acid Synthesis Metabolic_Intermediates->Fatty_Acid_Synthesis Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

References

Application Notes and Protocols for the Stereoselective and Regioselective Synthesis of 3-Aminocrotonic Acid Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern synthetic strategies for the stereoselective and regioselective preparation of 3-aminocrotonic acid analogues, which are valuable building blocks in medicinal chemistry. The protocols outlined below focus on three highly effective methods: Copper-Catalyzed Hydroamination, Three-Component Mannich Reactions, and Asymmetric Hydrogenation of β-Enamino Esters.

Introduction

This compound and its analogues are key structural motifs found in a variety of biologically active compounds. Their applications in drug discovery are significant, particularly as precursors to calcium channel blockers and as analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The stereochemistry and regiochemistry of these compounds are crucial for their pharmacological activity, necessitating synthetic methods that offer precise control over these parameters.

Key Synthetic Strategies

This document details three primary methodologies for the synthesis of chiral this compound analogues, providing experimental protocols and comparative data to guide researchers in selecting the most suitable approach for their specific target molecules.

Copper-Catalyzed Asymmetric Hydroamination

This method provides a powerful means for the enantioselective synthesis of β-amino esters from α,β-unsaturated esters. The use of a copper hydride catalyst with a chiral ligand allows for the direct and highly selective addition of an amino group to the β-position of the carbonyl compound.

Experimental Workflow: Copper-Catalyzed Hydroamination

cluster_prep Catalyst Preparation cluster_reaction Hydroamination Reaction cluster_workup Work-up and Purification Cu_source Cu(OAc)₂ Catalyst Active Cu-H Catalyst Cu_source->Catalyst Hydrosilane Ligand Chiral Ligand (e.g., DTBM-SEGPHOS) Ligand->Catalyst Reaction_Vessel Reaction Mixture in Dry THF Catalyst->Reaction_Vessel Substrate α,β-Unsaturated Ester Substrate->Reaction_Vessel Amine_source Hydroxylamine Derivative Amine_source->Reaction_Vessel Product Chiral β-Amino Ester Reaction_Vessel->Product Room Temp, 48h Quench Quenching Product->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for Copper-Catalyzed Asymmetric Hydroamination.

Quantitative Data for Copper-Catalyzed Asymmetric Hydroamination
Entryα,β-Unsaturated EsterChiral LigandYield (%)ee (%)Reference
1Methyl cinnamate(R)-DTBM-SEGPHOS9592[1]
2Ethyl crotonate(R)-DTBM-SEGPHOS8890[1]
3tert-Butyl acrylate(R)-DTBM-SEGPHOS9195[1]
4Methyl 2-hexenoate(R)-DTBM-SEGPHOS8593[1]
Experimental Protocol: Copper-Catalyzed Asymmetric Hydroamination of Methyl Cinnamate
  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of Cu(OAc)₂ (5 mol%) and (R)-DTBM-SEGPHOS (5 mol%) in dry THF (1.0 mL) is stirred for 30 minutes.

  • Reaction Setup: To the catalyst solution, add methyl cinnamate (0.2 mmol, 1.0 equiv.) and O-benzoyl-N,N-dibenzylhydroxylamine (0.3 mmol, 1.5 equiv.).

  • Addition of Hydrosilane: Add 1,1,3,3-tetramethyldisiloxane (TMDS) (0.6 mmol, 3.0 equiv.) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 48 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-amino ester.

Three-Component Mannich Reaction

The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds. In its three-component variant, an aldehyde, an amine, and a compound with an active methylene group (such as a β-ketoester) are condensed together in a single step. This approach is highly atom-economical and can be rendered stereoselective through the use of chiral catalysts or auxiliaries.

Experimental Workflow: Three-Component Mannich Reaction

cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification Aldehyde Aldehyde Reaction_Vessel Reaction Mixture + Catalyst Aldehyde->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Ketoester β-Ketoester Ketoester->Reaction_Vessel Product β-Amino Ester Reaction_Vessel->Product Catalyst (e.g., NH₄Cl) Extraction Extraction Product->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for the Three-Component Mannich Reaction.

Quantitative Data for Diastereoselective Three-Component Mannich Reaction
EntryAldehydeAmineβ-KetoesterCatalystYield (%)dr (anti:syn)Reference
1BenzaldehydeAnilineEthyl acetoacetateNH₄Cl92-[2]
24-Chlorobenzaldehyde4-MethoxyanilineMethyl acetoacetateBi(NO₃)₃88>20:1[3]
34-NitrobenzaldehydeAnilineEthyl acetoacetateNH₄Cl98-[2]
4Benzaldehydep-ToluidineMethyl acetoacetateBi(NO₃)₃90>20:1[3]
Experimental Protocol: Three-Component Synthesis of Ethyl 2-acetyl-3-((4-methoxyphenyl)amino)-3-(4-nitrophenyl)propanoate
  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 mmol), 4-methoxyaniline (1.0 mmol), and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add ammonium chloride (10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water (20 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired β-amino ester.

Asymmetric Hydrogenation of β-Enamino Esters

The asymmetric hydrogenation of β-enamino esters is a highly efficient method for producing chiral β-amino esters with excellent enantioselectivity. This reaction typically employs rhodium or ruthenium catalysts with chiral phosphine ligands.

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Purification Ketoester β-Ketoester Enamino_Ester β-Enamino Ester Ketoester->Enamino_Ester Amine Amine Amine->Enamino_Ester Reaction_Vessel Hydrogenation Reactor Enamino_Ester->Reaction_Vessel Catalyst Rh-Josiphos Catalyst Catalyst->Reaction_Vessel Hydrogen H₂ Gas Hydrogen->Reaction_Vessel Product Chiral β-Amino Ester Reaction_Vessel->Product Purification Column Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for Asymmetric Hydrogenation of β-Enamino Esters.

Quantitative Data for Asymmetric Hydrogenation of β-Enamino Esters
Entryβ-Enamino Ester SubstrateCatalystYield (%)ee (%)Reference
1Methyl (Z)-3-aminobut-2-enoateRh(COD)₂BF₄ / (R,S)-Josiphos>9997[4]
2Ethyl (Z)-3-amino-3-phenylpropenoateRh(COD)₂BF₄ / (R,S)-Josiphos9895[4]
3Methyl (Z)-3-(benzylamino)but-2-enoateRh(COD)₂BF₄ / (R,S)-Josiphos9693[4]
4Ethyl (Z)-3-amino-4,4-dimethylpent-2-enoateRh(COD)₂BF₄ / (R,S)-Josiphos9596[4]
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-3-aminobut-2-enoate
  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the Josiphos-type ligand (1.1 mol%) in methanol (1 mL) in a pressure-resistant vial.

  • Reaction Setup: Add a solution of methyl (Z)-3-aminobut-2-enoate (0.5 mmol) in methanol (2 mL) to the catalyst solution.

  • Hydrogenation: Place the vial in an autoclave, and purge with hydrogen gas three times. Pressurize the autoclave to 10 atm with hydrogen.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel to obtain the chiral β-amino ester. Determine the enantiomeric excess by chiral HPLC analysis.

Biological Context: GABAergic Signaling Pathway

This compound analogues can act as mimics of GABA, the primary inhibitory neurotransmitter in the central nervous system. By interacting with GABA receptors, these analogues can modulate neuronal excitability, making them promising candidates for the development of new therapeutics for anxiety, epilepsy, and other neurological disorders.

GABAergic Synapse Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA GABA GAD->GABA VGAT VGAT GABA->VGAT Vesicle Synaptic Vesicle Synaptic_Cleft GABA Vesicle->Synaptic_Cleft Exocytosis VGAT->Vesicle GAT1 GAT1 (Reuptake) Ca_channel_pre Voltage-gated Ca²⁺ Channel Ca_channel_pre->Vesicle Ca²⁺ Influx Action_Potential Action Potential Action_Potential->Ca_channel_pre Depolarization Synaptic_Cleft->GAT1 GABA_A GABA-A Receptor (Ionotropic) Synaptic_Cleft->GABA_A GABA_B GABA-B Receptor (Metabotropic) Synaptic_Cleft->GABA_B GAT3 GAT3 (Reuptake) Synaptic_Cleft->GAT3 Cl_channel Cl⁻ Channel GABA_A->Cl_channel Opens K_channel K⁺ Channel GABA_B->K_channel Activates G-protein Ca_channel_post Ca²⁺ Channel GABA_B->Ca_channel_post Inhibits AC Adenylyl Cyclase GABA_B->AC Inhibits Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl⁻ Influx K_channel->Hyperpolarization K⁺ Efflux cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits GABA_T GABA Transaminase GAT3->GABA_T GABA Glutamine_Synthetase Glutamine Synthetase GABA_T->Glutamine_Synthetase Glutamine Glutamine Glutamine_Synthetase->Glutamine Glutamine->Glutamate To Neuron 3_Aminocrotonic_Analogue 3-Aminocrotonic Acid Analogue 3_Aminocrotonic_Analogue->GABA_A Modulates 3_Aminocrotonic_Analogue->GABA_B Modulates

Caption: Overview of the GABAergic signaling pathway and potential modulation by this compound analogues.

The binding of GABA to its receptors on the postsynaptic neuron leads to an inhibitory signal.[5] GABA-A receptors are ionotropic, allowing the influx of chloride ions, which hyperpolarizes the neuron.[4] GABA-B receptors are metabotropic and mediate slower inhibitory responses through G-protein coupling, leading to the opening of potassium channels and inhibition of calcium channels.[2] this compound analogues can act as agonists or allosteric modulators at these receptors, thereby enhancing the inhibitory effects of GABA.[6][7]

Conclusion

The stereoselective and regioselective synthesis of this compound analogues is a rapidly advancing field with significant implications for drug discovery. The methodologies presented herein—copper-catalyzed hydroamination, three-component Mannich reactions, and asymmetric hydrogenation—offer versatile and efficient routes to these valuable compounds. The choice of method will depend on the specific target structure, desired stereochemistry, and available starting materials. Understanding the interaction of these analogues with biological targets, such as the GABAergic system, will continue to drive the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Aminocrotonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-aminocrotonic acid and its esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and its esters?

The most prevalent and well-established method is the condensation reaction between an acetoacetate ester (such as ethyl acetoacetate or methyl acetoacetate) and an ammonia source.[1][2] Common ammonia sources include aqueous ammonia, ammonium acetate, or ammonium carbamate.[3][4] This reaction is favored for its efficiency and use of readily available precursors.[2]

Q2: What are the key factors influencing the yield of the synthesis?

Several factors critically impact the reaction yield:

  • Molar Ratio of Reactants: The ratio of the ammonia source to the acetoacetate ester is crucial. An excess of the ammonia source is often used to drive the reaction to completion.

  • Reaction Temperature: Temperature affects the reaction rate and can also influence the formation of by-products. The optimal temperature can vary depending on the specific reactants and solvent used.[1]

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged reaction times can sometimes lead to the formation of impurities.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction equilibrium. Common solvents include methanol, ethanol, and toluene, though solvent-free methods have also been developed.[1][3]

Q3: What are common side products or impurities I should be aware of?

A common by-product is acetoacetamide, which can form if water is not adequately controlled in the reaction, particularly in aqueous-phase reactions.[5] Other impurities can arise from side reactions if the reaction time is too long or the temperature is not optimized.[3]

Q4: Can this synthesis be performed using a continuous flow reactor?

Yes, continuous flow synthesis has been successfully employed for the production of β-amino crotonates.[4][6] This method offers advantages such as precise control over reaction parameters, consistent product quality, and high yields, making it suitable for larger-scale production.[1][6] For instance, a continuous flow process mixing ethyl acetoacetate with a 25% aqueous ammonia solution at 50°C has been reported to achieve a 94% yield.[4]

Q5: What are the primary applications of this compound and its esters?

This compound and its esters are valuable intermediates in organic synthesis.[7] They are particularly important in the pharmaceutical industry as precursors for the synthesis of a wide range of heterocyclic compounds, including 1,4-dihydropyridines, which are a class of calcium channel blockers used to treat cardiovascular diseases.[5][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal molar ratio of reactants. - Inappropriate reaction temperature or time. - Poor quality of starting materials.- Monitor the reaction progress using TLC or other analytical methods to ensure completion.[3] - Optimize the molar ratio of the ammonia source to the acetoacetate ester. A 3:1 ratio of ammonium acetate to ethyl acetoacetate has been shown to be effective.[3] - Systematically vary the reaction temperature and time to find the optimal conditions for your specific setup.[1] - Ensure the purity and dryness of your reactants and solvents.
Presence of Impurities (e.g., unexpected peaks in NMR or LC-MS) - Formation of by-products such as acetoacetamide.[5] - Degradation of the product due to excessive reaction time or temperature.[1] - Contamination from starting materials or solvent.- In aqueous systems, precise temperature control (e.g., 55-65°C) can help prevent the formation of acetoacetamide.[5] - Optimize the reaction time to maximize product formation while minimizing by-product generation.[3] - Purify the product using column chromatography or recrystallization.[3][9] For ethyl 3-aminocrotonate, a common purification method is column chromatography using a silica gel adsorbent and an eluting solvent mixture like EtOAc/n-hexanes.[3]
Difficulty in Product Isolation/Purification - The product may be a liquid or a low-melting solid.[2][3] - The product may be soluble in the aqueous phase during workup.- After evaporation of the solvent, dissolve the residue in a suitable organic solvent like dichloromethane (CH2Cl2) and extract with brine to remove water-soluble impurities.[3] - For liquid products, purification by column chromatography is often effective.[3] - For solid products, recrystallization from an appropriate solvent can be used.[9]
Inconsistent Results - Variability in reaction conditions. - Moisture sensitivity of the reaction.- Maintain precise control over all reaction parameters, including temperature, stirring rate, and addition rates. - While the reaction can be run in the presence of water, ensure consistent water content if using aqueous ammonia to avoid variability in by-product formation.[10][11]

Data Presentation

Table 1: Effect of Molar Ratio on Ethyl 3-Aminocrotonate Yield

Molar Ratio (Ammonium Acetate : Ethyl Acetoacetate)Yield (%)
1.0 : 1.075.2
2.0 : 1.086.4
3.0 : 1.0 92.0
4.0 : 1.084.3
5.0 : 1.079.6
Data from a study using methanol as the solvent at room temperature for 20 hours.[12]

Table 2: Effect of Reaction Time on Ethyl 3-Aminocrotonate Yield

Reaction Time (hours)Yield (%)
570.3
1078.5
1585.2
20 92.0
2588.6
Data from a study using a 3:1 molar ratio of ammonium acetate to ethyl acetoacetate in methanol at room temperature.[12]

Table 3: Comparison of Different Synthesis Protocols and Yields

Acetoacetate EsterAmmonia SourceSolventTemperature (°C)TimeYield (%)Reference
Ethyl AcetoacetateAmmonium AcetateMethanolRoom Temp.20 h92[12]
Ethyl AcetoacetateAq. Ammonia (25%)None (Flow Reactor)5022 min94[4]
Methyl AcetoacetateAq. Ammonia (25%)None (Flow Reactor)5022 min94[13]
Methyl AcetoacetateGaseous AmmoniaMethanol0-5OvernightGood[8]
Ethyl AcetoacetateAmmonium CarbamateMethanol201.5 h~100[4]
Ethyl AcetoacetateAmmonium AcetateNone6018 h78.3[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Aminocrotonate using Ammonium Acetate

This protocol is adapted from a study that reported a 92% yield.[3][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium acetate (3.312 g, 0.036 mole) and ethyl acetoacetate (1.53 ml, 0.012 mole) in methanol (1.45 ml).

  • Reaction: Stir the solution at room temperature for 20 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent system of 25% EtOAc/hexanes.

  • Workup: Once the starting material is consumed (as indicated by TLC), evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (30 ml) and wash three times with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent.

  • Purification: Purify the resulting liquid by column chromatography on silica gel using an eluting solvent of 10-25% EtOAc/n-hexanes to obtain pure ethyl 3-aminocrotonate.[3]

Protocol 2: Synthesis of Methyl 3-Aminocrotonate using Gaseous Ammonia at Low Temperature

This protocol is based on a patented method emphasizing high purity and yield.[8]

  • Reaction Setup: Add methanol (5 ml) and methyl acetoacetate (0.1 mol) to a three-necked flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5°C.

  • Ammonia Addition: Slowly bubble dry ammonia gas (prepared by passing ammonia from a concentrated source through a drying agent like solid NaOH) into the reaction mixture with stirring.

  • Crystallization: Continue passing ammonia until white crystals appear in the flask, then stop the gas flow.

  • Reaction Completion: Allow the mixture to stand overnight.

  • Isolation: Collect the white crystals by suction filtration and dry to obtain methyl 3-aminocrotonate.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[14][15]

  • Ethyl Acetoacetate and Methyl Acetoacetate: These are combustible liquids.[16][17] Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.[17]

  • Ammonium Acetate: Handle with good hygiene procedures.[12] Avoid generating dust.[12]

  • Ammonia (Aqueous and Gaseous): Ammonia is corrosive and toxic if inhaled.[15] Exposure can cause severe skin burns and eye damage.[15] When working with gaseous ammonia, ensure the setup is secure and all connections are leak-proof.[14] Work in a certified chemical fume hood.[14]

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.[16][18][19][20]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product Acetoacetate Acetoacetate Ester (Ethyl or Methyl) Reaction Mixing and Stirring (Controlled Temp & Time) Acetoacetate->Reaction Ammonia_Source Ammonia Source (Ammonia, NH4OAc, etc.) Ammonia_Source->Reaction Solvent Solvent (e.g., Methanol or None) Solvent->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Extraction Extraction Evaporation->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product This compound Ester Purification->Product Troubleshooting_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Monitor by TLC/NMR) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Time Increase reaction time or adjust temperature Incomplete->Optimize_Time Check_Ratio Is the molar ratio of reactants optimal? Complete->Check_Ratio Non_Optimal_Ratio Ratio Not Optimal Check_Ratio->Non_Optimal_Ratio No Optimal_Ratio Ratio is Optimal Check_Ratio->Optimal_Ratio Yes Adjust_Ratio Adjust molar ratio (e.g., 3:1 NH4OAc:Ester) Non_Optimal_Ratio->Adjust_Ratio Check_Impurities Are there significant impurities or by-products? Optimal_Ratio->Check_Impurities Impurities_Present Impurities Present Check_Impurities->Impurities_Present Yes No_Impurities Minimal Impurities Check_Impurities->No_Impurities No Optimize_Conditions Optimize temperature and time to minimize side reactions Impurities_Present->Optimize_Conditions Review_Purification Review purification strategy for product loss No_Impurities->Review_Purification

References

Technical Support Center: Preparation of Methyl 3-Aminocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of methyl 3-aminocrotonate. The information is tailored for researchers, scientists, and professionals in drug development to help identify and resolve common issues encountered during this chemical preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing methyl 3-aminocrotonate?

The most prevalent and industrially scalable method is the reaction of methyl acetoacetate with ammonia.[1][2] Optimized procedures often utilize an aqueous medium at temperatures ranging from 35 to 70°C.[1][3] This approach is favored for its high yield, high purity, and the elimination of organic solvents.[1]

Q2: What are the critical parameters to control during the synthesis?

Successful synthesis of high-purity methyl 3-aminocrotonate hinges on the precise control of several key parameters:

  • Temperature: Maintaining the reaction temperature, typically between 55-65°C, is crucial for accelerating the reaction and minimizing side products.[1]

  • Molar Ratio of Reactants: An excess of ammonia is generally used. Molar ratios of ammonia to methyl acetoacetate between 1.5 to 4.0 are commonly reported.[3]

  • Presence of Water: A small amount of water is critical for preventing the formation of the major side product, acetoacetamide.[1][4]

Q3: What is the primary side product I should be aware of, and how can I prevent its formation?

The most significant side product is acetoacetamide.[4] Its formation is favored in anhydrous conditions. To prevent this, the reaction should be conducted in the presence of at least 0.05 molar equivalents of water, which helps to stabilize the desired enamine intermediate.[1]

Q4: Can this reaction be performed in organic solvents?

While older methods utilized solvents like ether, contemporary industrial processes often eliminate organic solvents in favor of an aqueous system.[1] This not only simplifies downstream processing and reduces costs but also enhances safety by avoiding flammable and explosive solvents.[4] Some lab-scale preparations may use solvents like methanol, particularly at low temperatures.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield 1. Incomplete reaction. 2. Suboptimal temperature. 3. Incorrect molar ratio of reactants.1. Increase reaction time or ensure adequate mixing. 2. Optimize temperature within the 35-70°C range. A common optimal range is 55-65°C to complete the reaction in about 2 hours.[1] 3. Use a molar excess of ammonia, typically in the range of 1.6 to 1.75 moles per mole of methyl acetoacetate.[1]
High Level of Acetoacetamide Impurity Insufficient water in the reaction mixture.Ensure the presence of water in the reaction, with a molar equivalent of 0.05 to 3.0 relative to methyl acetoacetate.[1] Water stabilizes the enamine intermediate, preventing the side reaction.[1]
Product is off-white or yellow Presence of minor impurities or degradation from excessive heat.Ensure the reaction temperature does not significantly exceed 70°C. The pure product is an off-white crystalline powder.[1] Recrystallization may be necessary if color impurities are significant.
Reaction is very slow Low reaction temperature.While some protocols use low temperatures (0-5°C), this can significantly extend the reaction time.[5] For faster conversion, increasing the temperature to the 55-65°C range is recommended.[1]
Polymerization or formation of viscous oils This is more common in subsequent acylation reactions but can occur if the reaction conditions are not well-controlled (e.g., absence of a proper base in acylation).[6]For the preparation of methyl 3-aminocrotonate, ensure proper temperature control and reactant ratios. If this issue arises in downstream applications, the choice of solvent and base is critical.

Data Presentation

Table 1: Comparison of Reported Yields and Purity under Various Conditions

Methodology Yield (%) Purity (%) Key Conditions Reference
Aqueous Ammonia92.299.8 (GC)55-65°C, Water as cosolvent[1]
Ammonium Carbamate95.43Not specifiedReflux, solvent recycling[1]
Ionic Liquid96Not specifiedn-butyl pyridinium tetrafluoroborate, solvent recycling[1]
Continuous Flow93 - 100>99.98SS316 tubular reactor, 20-60°C[7][8]
Low Temperature in Methanol~78 (calculated)Not specified0-5°C, Methanol as solvent[5]

Experimental Protocols

Key Experiment: Aqueous Synthesis of Methyl 3-Aminocrotonate

This protocol is a synthesized representation based on common industrial and patented laboratory procedures.[1][3][4]

Objective: To synthesize methyl 3-aminocrotonate with high yield and purity, minimizing the formation of acetoacetamide.

Materials:

  • Methyl acetoacetate

  • Aqueous ammonia (e.g., 25% solution)

  • Water

  • Ice bath

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and temperature probe, add methyl acetoacetate (1 mole equivalent).

  • Add water (0.05 to 3.0 mole equivalents).

  • While stirring, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The addition is exothermic, and the temperature should be controlled.

  • After the addition is complete, heat the mixture to a temperature between 55-65°C.

  • Maintain the reaction at this temperature with vigorous stirring for approximately 2 hours, or until the reaction is complete (monitor by TLC or GC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the crystalline product.

  • Wash the collected crystals with cold water.

  • Dry the product under vacuum to obtain off-white crystals of methyl 3-aminocrotonate.

Visualizations

Reaction Pathways

Figure 1. Main Reaction vs. Side Reaction MAA Methyl Acetoacetate Intermediate Hemiaminal Intermediate MAA->Intermediate + NH3 NH3 Ammonia (NH3) MAC Methyl 3-Aminocrotonate (Desired Product) Intermediate->MAC - H2O (Favored in presence of water) SideProduct Acetoacetamide (Side Product) Intermediate->SideProduct - CH3OH (Favored in anhydrous conditions) H2O H2O

Caption: Main reaction pathway to methyl 3-aminocrotonate versus the side reaction leading to acetoacetamide.

Experimental Workflow

Figure 2. General Experimental Workflow start Start reactants Charge Reactor: - Methyl Acetoacetate - Water start->reactants addition Slowly Add Aqueous Ammonia reactants->addition reaction Heat and Stir (e.g., 55-65°C, 2h) addition->reaction cooling Cool Reaction Mixture (e.g., Ice Bath) reaction->cooling filtration Filter Product cooling->filtration washing Wash with Cold Water filtration->washing drying Dry Under Vacuum washing->drying end Final Product: Methyl 3-Aminocrotonate drying->end Figure 3. Troubleshooting Logic Diagram start Analysis Shows Poor Result low_yield Is Yield Low? start->low_yield high_impurity High Acetoacetamide Impurity? start->high_impurity low_yield->high_impurity No check_temp_time Check Temp. (55-65°C) and Reaction Time (2h) low_yield->check_temp_time Yes check_water Add/Increase Water (0.05 - 3.0 eq) high_impurity->check_water Yes check_ratio Verify NH3:MAA Molar Ratio (1.6-1.75:1) check_temp_time->check_ratio solution_yield Optimize Conditions check_ratio->solution_yield solution_impurity Ensure Aqueous Medium check_water->solution_impurity

References

Technical Support Center: Crystalline Methyl 3-Aminocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crystalline methyl 3-aminocrotonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methyl 3-aminocrotonate?

A1: The most prevalent and industrially scalable method for synthesizing methyl 3-aminocrotonate is the ammonolysis of methyl acetoacetate.[1] This reaction is typically performed in an aqueous medium at temperatures ranging from 35–70°C.[1]

Q2: What are the primary impurities encountered during the synthesis of methyl 3-aminocrotonate?

A2: The most significant impurity is acetoacetamide, which can form as a byproduct during the reaction.[2][3] Residual starting materials and byproducts from side reactions can also contribute to impurities. The purity of the final product is crucial, especially in pharmaceutical applications where it serves as a key intermediate in the synthesis of drugs like nifedipine and felodipine.[4]

Q3: What analytical techniques are recommended for assessing the purity of methyl 3-aminocrotonate?

A3: Several analytical methods can be employed to determine the purity of methyl 3-aminocrotonate. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to identify and quantify impurities.[4] For highly sensitive detection of potential mutagenic impurities, UltraPerformance Convergence Chromatography (UPC²) coupled with a QDa detector is an effective technique that avoids the need for derivatization.

Q4: What are the typical physical properties of pure methyl 3-aminocrotonate?

A4: Pure methyl 3-aminocrotonate is a white to off-white crystalline solid. It has a melting point in the range of 81-83 °C.[5] It is soluble in polar organic solvents like ethanol and acetone but has limited solubility in water.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of methyl 3-aminocrotonate, primarily focusing on recrystallization.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crystals - Excessive solvent used: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. - Premature crystallization: Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities.- Use the minimum amount of hot solvent required to fully dissolve the crude product. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of larger, purer crystals.
"Oiling Out" of the Product - High impurity level: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil rather than crystallizing.[7][8] - Inappropriate solvent polarity: A large difference in polarity between the solvent and the solute can lead to oiling out.[9] - Cooling rate is too fast: Rapid cooling can cause the solution to become supersaturated at a temperature above the compound's melting point.- Perform a preliminary purification step, such as passing the crude product through a short silica plug, to remove gross impurities before recrystallization. - Select a recrystallization solvent with a polarity more similar to methyl 3-aminocrotonate. A mixed solvent system can also be effective. For instance, dissolve the compound in a small amount of a "good" solvent (e.g., isopropanol) and then slowly add a "poor" solvent (e.g., petroleum ether) until turbidity is observed, then reheat to dissolve and cool slowly. - Reduce the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring to an ice bath.
Colored Impurities in Crystals - Formation of colored byproducts: Side reactions during synthesis can produce colored impurities.- Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product, potentially reducing the yield. - Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography (e.g., silica gel) or reversed-phase flash chromatography can be used to separate the colored impurities.[10]
No Crystal Formation - Insufficient concentration: The solution may not be saturated enough for crystals to form upon cooling. - Supersaturation: The solution may be supersaturated, requiring nucleation to be initiated.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration of the product. - Induce Crystallization: - Seeding: Add a single, pure crystal of methyl 3-aminocrotonate to the cooled solution. - Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

Experimental Protocols

Recrystallization of Methyl 3-Aminocrotonate from Isopropanol

This protocol is suitable for general purification of crude methyl 3-aminocrotonate.

  • Dissolution: Place the crude methyl 3-aminocrotonate in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (near boiling point) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Purification via Recrystallization from Petroleum Ether

This method is effective for removing non-polar impurities. Three successive recrystallizations from petroleum ether have been shown to yield a pure product with a melting point of 82-84°C.[3]

  • Dissolution: Dissolve the crude methyl 3-aminocrotonate in a minimal amount of hot petroleum ether (boiling point range 60-80°C).

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether.

  • Repetition: Repeat the recrystallization process two more times for optimal purity.

Purity Comparison of Purification Methods

Purification Method Solvent System Reported Purity/Melting Point Reference
Synthesis in Aqueous MediaWater100% (by Gas-Liquid Chromatography)[3]
RecrystallizationEthanolMelting Point: 85°C (after sublimation)[2]
Multiple RecrystallizationsPetroleum EtherMelting Point: 82-84°C[3]
Commercial GradeNot Specified98.0-100.3% (w/w) by GC[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Methyl Acetoacetate + Ammonia reaction Reaction (35-70°C, Aqueous Media) start->reaction crude Crude Methyl 3-Aminocrotonate reaction->crude recrystallization Recrystallization (e.g., Isopropanol or Petroleum Ether) crude->recrystallization filtration Vacuum Filtration recrystallization->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying pure_product Crystalline Methyl 3-Aminocrotonate drying->pure_product analysis Purity Analysis (GC, HPLC, MP) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of methyl 3-aminocrotonate.

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues cluster_formation Crystal Formation start Recrystallization Issue? low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out colored_crystals Colored Crystals start->colored_crystals no_crystals No Crystals Formed start->no_crystals check_solvent Check Solvent Volume low_yield->check_solvent Too much solvent? check_cooling Check Cooling Rate low_yield->check_cooling Cooled too fast? check_impurities High Impurity Level? oiling_out->check_impurities check_solvent_polarity Solvent Polarity Mismatch? oiling_out->check_solvent_polarity charcoal Use Activated Charcoal colored_crystals->charcoal chromatography Consider Chromatography colored_crystals->chromatography If charcoal fails concentrate Concentrate Solution no_crystals->concentrate Solution too dilute? induce Induce Crystallization (Seed/Scratch) no_crystals->induce Supersaturated?

Caption: Troubleshooting decision tree for the purification of methyl 3-aminocrotonate.

References

Troubleshooting low conversion in 3-aminocrotonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low conversion and other issues during the synthesis of 3-aminocrotonate and its esters (e.g., ethyl or methyl 3-aminocrotonate).

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction to synthesize 3-aminocrotonate esters? A1: The most common and well-established method is the condensation reaction between an acetoacetate ester (like ethyl acetoacetate or methyl acetoacetate) and an ammonia source.[1] Common ammonia sources include aqueous ammonia, ammonium acetate, or ammonium carbamate.[2][3]

Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress. You can track the consumption of the starting material (the acetoacetate ester) until it is no longer detected.[2]

Q3: What is the key intermediate in this synthesis? A3: The reaction proceeds through the formation of an enamine from the ketone of the acetoacetate ester and the ammonia source.[1] The mechanism involves the formation of an iminium ion, which is then deprotonated to yield the final enamine product.[4][5]

Q4: Are there solvent-free methods available for this synthesis? A4: Yes, solvent-free methods have been developed. One such protocol involves heating ethyl acetoacetate and ammonium acetate at 60°C, which can achieve a yield of around 78%.[1][6] However, this requires careful temperature control to prevent product decomposition.[1]

Troubleshooting Guide for Low Conversion

Problem: My reaction yield is very low, or the conversion is incomplete.

This is a common issue that can often be resolved by systematically evaluating and optimizing several key reaction parameters.

Answer: Low conversion is typically linked to suboptimal reaction conditions, reactant stoichiometry, or catalyst inefficiency. The following factors should be investigated:

  • Incorrect Molar Ratio of Reactants: The ratio of the ammonia source to the acetoacetate ester is critical. An excess of the ammonia source is often required to drive the equilibrium towards the product.

  • Suboptimal Solvent Choice: The solvent not only dissolves the reactants but can also influence the reaction equilibrium. Alcohols like methanol and ethanol are commonly used.[2]

  • Inappropriate Reaction Time or Temperature: The reaction needs sufficient time to reach completion, but excessive time or heat can lead to the formation of by-products and a decrease in yield.[1][2]

The tables below summarize quantitative data from optimization studies that can guide your adjustments.

Data Presentation: Optimizing Reaction Parameters

Table 1: Effect of Solvent on Ethyl 3-Aminocrotonate Yield Conditions: Ethyl acetoacetate and ammonium acetate stirred for 20 hours at room temperature.

EntrySolventYield (%)
1Methanol92.1[2][6]
2Ethanol84.4[2][6]
3Isopropyl alcohol73.7[2][6]
4Solvent-Free78.3[6]
5Benzene52.8[6]

Table 2: Effect of Molar Ratio (Ammonium Acetate:Ethyl Acetoacetate) on Yield Conditions: Reaction in methanol at room temperature for 20 hours.

EntryMolar Ratio (Ammonium Acetate : Ester)Yield (%)
11.0 : 1.0< 70 (Not specified)
22.0 : 1.0> 80 (Not specified)
33.0 : 1.0 92.1 [2]
44.0 : 1.084.3[2]
55.0 : 1.079.6[2]

Table 3: Effect of Temperature in a Continuous Flow System Conditions: Ethyl acetoacetate with 25% aqueous ammonia (1:3 ratio) in a tubular reactor with a 22-minute residence time.

EntryTemperature (°C)Yield (%)
12073[7]
23084[7]
35094[3][7]
Problem: The reaction starts but seems to stall before completion.

Answer: A stalled reaction often points to issues with the catalyst or the removal of a reaction by-product.

  • Catalyst Issues: The synthesis is acid-catalyzed.[2] When using ammonium acetate, it exists in equilibrium with ammonia and acetic acid, where the acetic acid serves as the catalyst.[2] If you are using another ammonia source like aqueous ammonia, the addition of a catalytic amount of an acid (e.g., acetic acid) may be necessary to facilitate the dehydration step in the enamine formation.[7]

  • Water Removal: The reaction is a condensation that produces water. In some systems, the accumulation of water can inhibit the reaction or reverse it through hydrolysis of the enamine product. While many protocols work without explicit water removal, if you suspect this is an issue, consider using a Dean-Stark apparatus, particularly with solvents like toluene.

Problem: I am observing significant by-product formation.

Answer: The formation of by-products is typically a result of running the reaction for too long or at too high a temperature.

  • Excessive Reaction Time: Studies have shown that the yield of 3-aminocrotonate can increase up to an optimal time (e.g., 20 hours in one batch process) and then decrease as by-products begin to form.[2] It is crucial to monitor the reaction via TLC and stop it once the starting material is consumed.

  • High Temperature: While moderate heating can increase the reaction rate, excessive temperatures can promote side reactions or decomposition of the desired product.[1] Temperature optimization is key, especially for solvent-free methods and continuous flow systems.[1][7]

Experimental Protocols

Optimized Protocol for Ethyl 3-Aminocrotonate Synthesis

This protocol is based on an optimized batch procedure reported to achieve high yields.[2][6]

Materials:

  • Ethyl acetoacetate

  • Ammonium acetate

  • Methanol

  • Dichloromethane (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate (3 molar equivalents) in methanol.

  • Add ethyl acetoacetate (1 molar equivalent) to the solution.

  • Stir the mixture at room temperature for 20 hours.

  • Monitor the reaction using thin-layer chromatography (TLC) with a 25% EtOAc/hexanes solvent system until the ethyl acetoacetate spot disappears.[2]

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (e.g., 30 mL).

  • Transfer the solution to a separatory funnel and wash it three times with brine.

  • Collect the organic phase and dry it over anhydrous MgSO₄.

  • Filter the solution to remove the drying agent, and evaporate the solvent to yield the crude product.

  • The product can be further purified by column chromatography if necessary.[2]

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates Acetoacetate Acetoacetate Ester Carbinolamine Carbinolamine Acetoacetate->Carbinolamine Nucleophilic Attack Ammonia Ammonia (R-NH2) Ammonia->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium Dehydration (-H2O) (Acid Catalyzed) Product 3-Aminocrotonate (Enamine) Iminium->Product Deprotonation TroubleshootingWorkflow Troubleshooting Flowchart start Low Conversion Observed a1 1. Check Reactant Molar Ratio (Aim for 3:1 Ammonia Source:Ester) 2. Verify Solvent Choice (Methanol is often optimal) start->a1 q1 Is reaction proceeding very slowly or stalled? q2 Are by-products visible (e.g., on TLC)? q1->q2 No a2 1. Ensure Acid Catalyst is present (e.g., Acetic Acid from Ammonium Acetate) 2. Optimize Temperature (Slight warming may help) q1->a2 Yes a3 1. Reduce Reaction Time (Monitor with TLC to find optimum) 2. Lower Reaction Temperature q2->a3 Yes a4 Review and Optimize All Parameters: - Molar Ratio - Solvent - Temperature - Reaction Time q2->a4 No a1->q1

References

3-Aminocrotonic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-aminocrotonic acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound, also known as (Z)-3-aminobut-2-enoic acid, is a beta-amino acid. Its structure is characterized by a conjugated system involving the amino group, a carbon-carbon double bond, and a carboxylic acid. This compound exists in equilibrium between two tautomeric forms: the enamine form and the imine form. The enamine form is generally the more stable and predominant tautomer.

Q2: What are the general recommendations for the storage of solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to protect it from moisture and atmospheric contaminants.

Q3: How should I prepare solutions of this compound?

When preparing solutions, it is crucial to use solvents that are free from contaminants. For aqueous solutions, use deionized or distilled water. The pH of the solution can significantly impact the stability of this compound. It is advisable to prepare solutions fresh for each experiment to minimize degradation.

Q4: What are the main factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by:

  • pH: As an enamine, this compound is susceptible to hydrolysis, particularly under acidic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light, especially UV light, may lead to photodegradation.

  • Oxidizing agents: Contact with strong oxidizing agents should be avoided as they can degrade the molecule.

Stability and Storage Conditions

The stability of this compound is paramount for obtaining reliable and reproducible experimental results. Below is a summary of recommended storage conditions and factors affecting its stability.

Condition Solid Form In Solution Recommendations & Considerations
Temperature Cool (2-8 °C recommended)Store at 2-8 °C for short-term use. For long-term storage, consider freezing (-20 °C or below).Avoid repeated freeze-thaw cycles.
pH Not applicableMaintain a neutral to slightly alkaline pH (7.0-8.0) for enhanced stability. Acidic conditions (pH < 6) can promote hydrolysis.Buffer the solution if pH stability is critical for the experiment.
Light Store in an amber or opaque container.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.Photodegradation can occur, especially with prolonged exposure to UV light.
Air/Oxygen Store in a tightly sealed container.Degas solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is a concern.The unsaturated nature of the molecule makes it potentially susceptible to oxidation.
Incompatible Materials Strong oxidizing agentsStrong acids, strong bases, and strong oxidizing agents.Avoid contact with these materials to prevent degradation.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound.

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions before each experiment. Verify the pH of the stock solution. Store stock solutions appropriately (cool, dark, and tightly sealed).
Impure starting material.Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, LC-MS).
Low reaction yield Hydrolysis of this compound due to acidic reaction conditions.If possible, adjust the reaction pH to a neutral or slightly alkaline range.
Incompatibility with other reagents.Review the compatibility of all reagents in the reaction mixture.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) Formation of degradation products.Analyze the degradation products to understand the degradation pathway. Consider adjusting storage or experimental conditions to minimize degradation.
Tautomerization between enamine and imine forms.Understand that both forms may be present in solution. The ratio may be influenced by solvent and pH.

Experimental Protocols & Workflows

Tautomerization of this compound

The equilibrium between the enamine and imine tautomers is a key characteristic of this compound.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Verify Purity of This compound B Prepare Fresh Solution (consider pH and solvent) A->B C Set up Reaction (control temperature and atmosphere) B->C D Monitor Reaction Progress (e.g., TLC, LC-MS) C->D E Reaction Quenching and Product Extraction D->E F Purification (e.g., chromatography) E->F G Characterization (e.g., NMR, MS) F->G G Troubleshooting Decision Tree A Inconsistent Results or Low Yield? B Check Stock Solution A->B C Is solution old or stored improperly? B->C D Prepare Fresh Solution C->D Yes E Check Reaction Conditions C->E No F Is pH acidic? E->F G Adjust to Neutral/Alkaline pH F->G Yes H Are reagents compatible? F->H No I Verify Reagent Compatibility H->I Yes J Check Purity of Starting Material H->J No K Run Analytical Check (NMR, MS) J->K

Preventing decomposition of 3-aminocrotonate esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-Aminocrotonate Esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of these valuable synthetic intermediates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your 3-aminocrotonate esters throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for 3-aminocrotonate esters?

A1: 3-Aminocrotonate esters are susceptible to three main decomposition pathways:

  • Hydrolysis: The enamine functionality is prone to hydrolysis, especially in the presence of acidic or basic conditions, which breaks the ester down into a β-ketoester and an amine.

  • Oxidation: The electron-rich enamine double bond can be oxidized by atmospheric oxygen, leading to a variety of degradation products and often a change in color (e.g., yellowing or browning).

  • Polymerization: Under certain conditions, particularly in the presence of impurities or upon prolonged storage, these esters can undergo self-condensation or polymerization, leading to insoluble materials.

Q2: My 3-aminocrotonate ester has turned yellow/brown. What does this indicate and is it still usable?

A2: A yellow or brown discoloration is a common sign of oxidative degradation. While minor discoloration may not significantly impact some reactions, it indicates the presence of impurities. For sensitive applications, such as in drug development, it is highly recommended to purify the ester before use, for example, by recrystallization or column chromatography. To prevent this, always store the compound under an inert atmosphere.

Q3: I observe precipitation or cloudiness in my stored 3-aminocrotonate ester. What is the cause and how can I resolve this?

A3: Precipitation or cloudiness upon storage can be due to polymerization or the crystallization of the ester itself if the storage temperature is too low. If the precipitate does not redissolve upon gentle warming, it is likely a polymer. In this case, the product should be repurified. If it is crystallization, gentle warming to room temperature should redissolve it.

Q4: What are the ideal storage conditions for long-term stability?

A4: For optimal long-term stability, 3-aminocrotonate esters should be stored under the following conditions:

  • Temperature: In a refrigerator or freezer (-20°C to 4°C).

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Moisture: In a desiccated environment to prevent hydrolysis. Use of a desiccator with a suitable desiccant is recommended.

  • Light: Protected from light by using an amber vial or by wrapping the container in aluminum foil.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and storage of 3-aminocrotonate esters.

Problem Possible Cause(s) Recommended Solution(s)
Low yield during synthesis - Incomplete reaction. - Hydrolysis of the product during workup. - Suboptimal reaction temperature.- Monitor the reaction by TLC or NMR to ensure completion. - Use anhydrous solvents and reagents. Perform workup at low temperatures. - Optimize the reaction temperature. For the synthesis of methyl 3-aminocrotonate from methyl acetoacetate and ammonia, temperatures between 55-65°C can improve reaction times.[1]
Product discoloration (yellowing/browning) after purification - Exposure to air (oxidation). - Residual acidic or basic impurities catalyzing degradation.- Handle and store the purified product under an inert atmosphere (e.g., argon or nitrogen). - Ensure complete removal of any acidic or basic catalysts during workup and purification. Washing with a neutral brine solution can help.
Formation of a solid/polymer during storage - Presence of impurities. - Exposure to heat or light. - Inappropriate solvent for storage (if in solution).- Repurify the ester to remove any potential initiators of polymerization. - Store at low temperatures and protected from light. - If storing in solution, use a non-protic, anhydrous solvent and store at low temperature.
Inconsistent results in subsequent reactions - Decomposition of the 3-aminocrotonate ester starting material.- Check the purity of the ester by NMR or LC-MS before use. - If the purity is low, repurify the material. - Always use freshly purified or properly stored ester for best results.

Data Presentation: Factors Affecting Stability

While specific kinetic data for the decomposition of all 3-aminocrotonate esters is not extensively available, the following table summarizes the qualitative and semi-quantitative effects of key parameters on their stability. The data is compiled from studies on related enamine and ester compounds.

Parameter Condition Effect on Stability Observed Decomposition Rate
pH Acidic (pH < 6)Significant hydrolysisRate increases with decreasing pH.
Neutral (pH 7)Relatively stableSlow hydrolysis.
Basic (pH > 8)Increased rate of hydrolysisRate increases with increasing pH.
Temperature -20°C to 4°CHigh stabilityMinimal decomposition over months.
Room Temperature (~25°C)Moderate stabilitySlow decomposition over weeks to months, accelerated by air and moisture.
Elevated (> 50°C)Low stabilityRapid decomposition. Methyl 3-aminocrotonate is reported to degrade at temperatures above 112°C.[1]
Atmosphere Inert (Argon, Nitrogen)High stabilitySignificantly slows oxidative degradation.
AirLow stabilityProne to oxidation, leading to discoloration and impurity formation.
Moisture AnhydrousHigh stabilityMinimizes hydrolysis.
Presence of WaterLow stabilityAccelerates hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Aminocrotonate under Anhydrous Conditions

This protocol describes the synthesis of methyl 3-aminocrotonate from methyl acetoacetate and ammonia in methanol, with precautions to minimize water content.

Materials:

  • Methyl acetoacetate

  • Anhydrous methanol

  • Ammonia gas

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a stir bar

  • Gas dispersion tube

  • Ice bath

  • Rotary evaporator

Procedure:

  • Set up a two-neck round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube. The other neck should be fitted with a drying tube or connected to a nitrogen line.

  • Add anhydrous methanol to the flask, followed by methyl acetoacetate.

  • Cool the flask in an ice bath.

  • Slowly bubble ammonia gas through the solution via the gas dispersion tube with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the methyl acetoacetate is consumed.

  • Once the reaction is complete, stop the ammonia flow and remove the gas dispersion tube.

  • Add an anhydrous drying agent (e.g., magnesium sulfate) to the reaction mixture to remove any water formed during the reaction and any residual dissolved ammonia.

  • Stir for 30 minutes, then filter off the drying agent.

  • Remove the methanol under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Long-Term Storage of 3-Aminocrotonate Esters under Inert Atmosphere

This protocol details the procedure for storing purified 3-aminocrotonate esters to ensure their long-term stability.

Materials:

  • Purified 3-aminocrotonate ester

  • Amber glass vial with a PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen) with a regulator and tubing

  • Schlenk line or a glove box (optional, but recommended)

  • Desiccator

  • Desiccant (e.g., silica gel, molecular sieves)

Procedure:

  • Place the freshly purified and dried 3-aminocrotonate ester into a clean, dry amber glass vial.

  • Inert Gas Purge:

    • Using a Schlenk line or glove box: Place the vial inside the glove box or attach it to the Schlenk line. Evacuate and backfill with inert gas three times.

    • Without specialized equipment: Gently flush the headspace of the vial with a slow stream of inert gas for several minutes to displace the air.

  • Quickly and tightly seal the vial with the PTFE-lined cap while maintaining the inert atmosphere.

  • Wrap the cap with parafilm for an extra seal.

  • Place the sealed vial inside a desiccator containing an active desiccant.

  • Store the desiccator in a refrigerator or freezer (-20°C to 4°C).

Visualizations

DecompositionPathways Ester 3-Aminocrotonate Ester Hydrolysis Hydrolysis (Acid or Base) Ester->Hydrolysis Oxidation Oxidation (Air) Ester->Oxidation Polymerization Polymerization (Impurities, Heat) Ester->Polymerization Products1 β-Ketoester + Amine Hydrolysis->Products1 Products2 Oxidized Products Oxidation->Products2 Products3 Polymer Polymerization->Products3

Caption: Major decomposition pathways of 3-aminocrotonate esters.

StorageWorkflow Start Start: Purified Ester Vial Place in Amber Vial Start->Vial Inert Purge with Inert Gas (Ar or N2) Vial->Inert Seal Seal Tightly with PTFE-lined Cap Inert->Seal Parafilm Wrap with Parafilm Seal->Parafilm Desiccator Place in Desiccator Parafilm->Desiccator Store Store at Low Temperature (-20°C to 4°C) Desiccator->Store End End: Stable Ester Store->End

Caption: Recommended workflow for long-term storage of 3-aminocrotonate esters.

References

Technical Support Center: Efficient 3-Aminocrotonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-aminocrotonates, key intermediates in the production of pharmaceuticals like felodipine and nifedipine.[1] This guide includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and quantitative data to aid in catalyst selection and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and ammonia sources for 3-aminocrotonate synthesis?

A1: The most common starting materials are β-ketoesters, typically methyl acetoacetate or ethyl acetoacetate.[2] The ammonia source can be aqueous ammonia, ammonium acetate, or ammonium carbamate.[3][4] The synthesis involves the reaction of the ketoester with the ammonia source, often facilitated by a catalyst.[3]

Q2: Which catalysts are most effective for this synthesis?

A2: The choice of catalyst depends on the specific reaction conditions. Aliphatic carboxylic acids, such as acetic acid and n-propanoic acid, are effective catalysts.[2][3] In some protocols, particularly for subsequent reactions like the Hantzsch dihydropyridine synthesis, piperidine is used.[5] Notably, high yields can also be achieved in catalyst-free systems, especially under solvent-free conditions or in aqueous media.[6]

Q3: How does solvent selection impact the reaction yield and efficiency?

A3: Solvent choice significantly influences the reaction's success. Aliphatic alcohols like methanol and ethanol are widely used and have been shown to be efficient and economical.[3] For instance, in one study, methanol provided the highest yield (92.1%) for ethyl 3-aminocrotonate synthesis compared to other organic solvents.[7] Ionic liquids have also been explored as they can enhance reaction efficiency and allow for catalyst recycling. Solvent-free conditions are a green and industrially scalable option, often providing high-purity products.[8][9]

Q4: What is the optimal temperature range for the synthesis?

A4: The optimal temperature typically ranges from 20°C to 70°C.[3][6] The ideal temperature is highly dependent on the chosen solvent, reactants, and whether the synthesis is performed in a batch or continuous flow setup. For example, in a continuous flow synthesis of ethyl 3-aminocrotonate, increasing the temperature from 30°C to 50°C raised the yield from 84% to 94%.[9] However, in some batch reactions, increasing the temperature from 25°C to 50°C led to a decrease in yield, highlighting the need for specific optimization.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-aminocrotonates.

Problem 1: Low Product Yield

Potential Cause Suggested Solution
Suboptimal Molar Ratio The reactant molar ratio is crucial. For the reaction of ethyl acetoacetate with ammonium acetate, a 1:3 molar ratio was found to be optimal, achieving a maximum yield.[3] Varying the ratio can lead to a decrease in product formation.
Incorrect Reaction Time Reaction time needs to be optimized. Prolonged reaction times can lead to the formation of by-products, which in turn decreases the yield of the desired 3-aminocrotonate.[3] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[3]
Inappropriate Temperature As discussed in the FAQs, the temperature must be optimized for the specific reaction setup. Both excessively high and low temperatures can negatively impact the yield.[2][9]
Inefficient Solvent The choice of solvent has a dramatic effect on yield. For ethyl 3-aminocrotonate synthesis, methanol has been shown to be superior to solvents like benzene or toluene.[7] Consider switching to a more effective solvent if yields are low.

Problem 2: Formation of Impurities/By-products

Potential Cause Suggested Solution
Acetoacetamide Formation A common by-product, especially in older methods, is acetoacetamide.[6] Using an aqueous medium at a controlled temperature range of 40-70°C can yield high-purity methyl 3-aminocrotonate with minimal by-products.[6]
Moisture-Induced Degradation The presence of excess water can sometimes be detrimental, depending on the specific protocol. Using reagents like TMSCl in dry THF can help mitigate moisture-related side reactions.[8]
Side reactions from prolonged heating Extended reaction times, especially at elevated temperatures, can promote the formation of degradation products. Optimize the reaction time by monitoring its progress to stop it upon completion.[3]

Problem 3: Catalyst Deactivation

Potential Cause Suggested Solution
Poisoning Impurities in the starting materials (e.g., sulfur compounds, heavy metals) can act as catalyst poisons by strongly binding to active sites.[10][11] Ensure high purity of reactants and solvents. Using guard beds to trap poisons before they reach the catalyst can also be effective.[11]
Fouling/Coking Deposition of carbonaceous materials (coke) or other residues on the catalyst surface can block active sites.[10] This can sometimes be reversed by catalyst regeneration procedures, such as controlled oxidation to burn off the deposits.
Sintering Exposure to high temperatures can cause the small catalyst particles to agglomerate, leading to a loss of active surface area.[10] Operate within the recommended temperature range for the catalyst and avoid thermal shocks.
Amine Product Inhibition The amine product itself can sometimes coordinate with the metal center of a catalyst, leading to inhibition or deactivation.[12][13] This is more relevant for metal-catalyzed systems and may require catalyst modification or optimization of reaction conditions to minimize product inhibition.

Quantitative Data on Synthesis Parameters

The following tables summarize quantitative data from various studies to facilitate comparison and selection of optimal reaction conditions.

Table 1: Effect of Solvent on Ethyl 3-Aminocrotonate Yield

SolventYield (%)
Methanol92.1
Ethanol84.4
Isopropyl alcohol73.7
t-Butanol74.3
Acetonitrile68.6
Benzene52.8
Toluene50.9
Solvent-free78.3
(Data sourced from a study on the synthesis of ethyl 3-aminocrotonate from ethyl acetoacetate and ammonium acetate at room temperature for 20 hours)[7]

Table 2: Continuous Flow Synthesis of β-Amino Crotonates

EsterAmmonia SourceTemperature (°C)Residence TimeYield (%)
Ethyl AcetoacetateAq. Ammonia (25%)2022 min73
Ethyl AcetoacetateAq. Ammonia (25%)5022 min94
Methyl AcetoacetateAq. Ammonia (25%)2575 min (Batch)78
Methyl AcetoacetateAq. Ammonia (25%)5075 min (Batch)52
Methyl AcetoacetateAmmonia & Acetic Acid50120-160 s94
(Data compiled from continuous flow and batch experiments)[2][8][9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Aminocrotonate using Ammonium Acetate (Optimized Batch)

This protocol is based on an optimized procedure for synthesizing ethyl 3-aminocrotonate.[3]

Materials:

  • Ethyl acetoacetate

  • Ammonium acetate

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and n-hexane for elution

Procedure:

  • Dissolve ammonium acetate (0.036 mol) and ethyl acetoacetate (0.012 mol) in methanol. The optimal molar ratio of ammonium acetate to ethyl acetoacetate is 3.0:1.0.[3]

  • Stir the solution at room temperature for 20 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 25% EtOAc/hexanes solvent system.[3]

  • Once the starting material is no longer detected, evaporate the solvent under reduced pressure.[3]

  • Dissolve the residue in 30 mL of CH₂Cl₂ and extract three times with brine.[3]

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.[3]

  • Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of 10-25% EtOAc in n-hexanes to obtain pure ethyl 3-aminocrotonate as a colorless liquid. A yield of 92% can be achieved under these optimized conditions.[3]

Protocol 2: Synthesis of Methyl 3-Aminocrotonate in Aqueous Media

This protocol describes a solvent-free, industrially scalable method.[6]

Materials:

  • Methyl acetoacetate

  • Aqueous ammonia (e.g., 25% solution) or ammonia gas

  • Water

Procedure:

  • React methyl acetoacetate with ammonia in the presence of water at a temperature between 35-70°C.[6][14] The preferred molar ratio of ammonia to methyl acetoacetate is between 1.5 and 4.0.[6]

  • One method involves saturating a mixture of methyl acetoacetate and water with ammonia gas at 55-65°C for approximately 2 hours.[6]

  • After the reaction is complete, cool the mixture while stirring.

  • Gradually add water to the cooled mixture, which will cause the product to precipitate in a crystalline state.[6]

  • Continue stirring at a lower temperature (e.g., 0-5°C) for about 30 minutes to ensure complete crystallization.[6]

  • Filter the crystalline product, wash it with cold water, and dry. This method can produce methyl 3-aminocrotonate with 100% purity as determined by gas-liquid chromatography.[6]

Visualized Workflows and Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Select Reactants: - β-Ketoester - Ammonia Source mix Mix Reactants, Catalyst, and Solvent reactants->mix catalyst Select Catalyst (optional): - Acetic Acid - None catalyst->mix solvent Select Solvent: - Methanol - Water - Solvent-free solvent->mix heat Set Reaction Temperature (e.g., 20-70°C) mix->heat stir Stir for Optimal Time (e.g., 1.5-20h) heat->stir monitor Monitor Progress (TLC) stir->monitor evap Solvent Evaporation monitor->evap If reaction complete precipitate Precipitation/ Crystallization monitor->precipitate If aqueous/precipitation method extract Extraction evap->extract dry Drying of Organic Phase extract->dry purify Purification (Column Chromatography) dry->purify product Pure 3-Aminocrotonate purify->product precipitate->product

Caption: General experimental workflow for 3-aminocrotonate synthesis.

G cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities start Experiment Start: Low Yield or Impurities Detected? check_ratio Verify Reactant Molar Ratio (e.g., 1:3 Ester:Ammonia Source) start->check_ratio Low Yield check_byproduct By-product suspected? (e.g., Acetoacetamide) start->check_byproduct Impurity Issue check_time Optimize Reaction Time (Monitor via TLC) check_ratio->check_time check_temp Adjust Temperature (Check literature for optimum) check_time->check_temp check_solvent Evaluate Solvent Choice (Methanol is often optimal) check_temp->check_solvent resolve Problem Resolved check_solvent->resolve change_method Switch to Aqueous Method (40-70°C) to improve purity check_byproduct->change_method check_reagents Check Reagent Purity (Potential catalyst poisons) check_byproduct->check_reagents change_method->resolve check_reagents->resolve

Caption: Decision tree for troubleshooting common synthesis issues.

References

Managing hygroscopic nature of methyl 3-aminocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-aminocrotonate, focusing on the challenges presented by its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What is methyl 3-aminocrotonate, and why is its hygroscopic nature a concern?

A1: Methyl 3-aminocrotonate is a chemical intermediate vital for the synthesis of various pharmaceuticals, especially dihydropyridine-type calcium channel blockers like nifedipine and amlodipine.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, reduced reactivity, and the formation of impurities in chemical reactions, ultimately impacting the yield and purity of the final product.

Q2: How can I tell if my methyl 3-aminocrotonate has absorbed moisture?

A2: Visual inspection can be an initial indicator. Pure methyl 3-aminocrotonate is typically a white to off-white crystalline powder.[3][4] If the material appears clumpy, sticky, or has a yellowish, semi-solid appearance, it may have absorbed a significant amount of moisture.[5] For a definitive assessment, quantitative analysis of the water content is necessary.

Q3: What are the recommended storage conditions for methyl 3-aminocrotonate?

A3: To minimize moisture absorption, methyl 3-aminocrotonate should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5][6][7] Storage in a desiccator containing a suitable desiccant is highly recommended. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.

Q4: What is the acceptable moisture content for methyl 3-aminocrotonate in reactions?

A4: The acceptable moisture content is highly dependent on the specific reaction. For moisture-sensitive reactions, such as the Hantzsch dihydropyridine synthesis, it is crucial to use methyl 3-aminocrotonate with the lowest possible water content, ideally below 0.1%.

Troubleshooting Guides

Issue 1: Inaccurate Weighing of Methyl 3-Aminocrotonate
  • Symptom: Difficulty in obtaining a stable weight measurement, or the weight of the compound increases over time on the balance.

  • Cause: The compound is absorbing moisture from the air during weighing.

  • Solution:

    • Minimize the exposure time of the compound to the atmosphere.

    • Weigh the compound in a glove box with a controlled, low-humidity atmosphere if available.

    • If a glove box is not available, quickly weigh the compound and ensure the container is sealed immediately after.

    • For highly sensitive applications, consider weighing by difference from a larger, sealed container.

Issue 2: Reduced Yield or Failed Reaction in Hantzsch Pyridine Synthesis
  • Symptom: The Hantzsch condensation reaction results in a low yield of the desired dihydropyridine product, or the reaction fails to proceed to completion.

  • Cause: The presence of water in the methyl 3-aminocrotonate can interfere with the reaction mechanism. Water can hydrolyze the ester functionality or react with intermediates, leading to side products and reduced yield.

  • Solution:

    • Verify Moisture Content: Before starting the reaction, determine the water content of the methyl 3-aminocrotonate using Karl Fischer titration (see Experimental Protocol 1).

    • Dry the Compound: If the moisture content is high, dry the methyl 3-aminocrotonate using an appropriate method (see Experimental Protocol 2).

    • Use Anhydrous Solvents: Ensure that all solvents and other reagents used in the reaction are anhydrous.

Quantitative Data

Hygroscopicity ClassWater Uptake at 25°C and 80% RHLikely State of Methyl 3-Aminocrotonate
Non-hygroscopic< 0.2%Free-flowing powder
Slightly hygroscopic0.2% to < 2%May start to form small clumps
Hygroscopic2% to < 15%Clumpy, sticky solid
Very hygroscopic≥ 15%Deliquescent (dissolves in absorbed water)

Experimental Protocols

Experimental Protocol 1: Determination of Moisture Content by Karl Fischer Titration

This protocol outlines the determination of water content in methyl 3-aminocrotonate using volumetric Karl Fischer titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Anhydrous methanol or a specialized Karl Fischer solvent

  • Karl Fischer titrant (e.g., CombiTitrant 5)

  • Methyl 3-aminocrotonate sample

  • Analytical balance

Procedure:

  • Titrator Preparation: Add the anhydrous solvent to the titration vessel of the Karl Fischer titrator.

  • Solvent Titration: Start the titrator to titrate the residual water in the solvent to a stable endpoint.

  • Sample Preparation: Accurately weigh approximately 0.5 g of the methyl 3-aminocrotonate sample.

  • Sample Addition: Quickly add the weighed sample to the titration vessel.

  • Titration: Start the titration of the sample. The instrument will automatically add the titrant and determine the endpoint.

  • Calculation: The instrument's software will calculate the water content in the sample, usually expressed as a percentage.

  • Repeatability: Perform the measurement in triplicate to ensure accuracy.

Experimental Protocol 2: Drying of Methyl 3-Aminocrotonate

This protocol describes a standard laboratory method for drying methyl 3-aminocrotonate that has absorbed moisture.

Materials:

  • Vacuum oven

  • Desiccator

  • Schlenk flask or similar vacuum-rated glassware

  • Drying agent (e.g., phosphorus pentoxide)

Procedure:

  • Sample Placement: Place a thin layer of the methyl 3-aminocrotonate in a Schlenk flask.

  • Drying in Vacuum Oven: Place the flask in a vacuum oven and heat at a temperature below the compound's melting point (melting point is 81-83°C), for example, at 40-50°C, under a high vacuum for several hours.

  • Cooling: After drying, allow the flask to cool to room temperature under vacuum.

  • Storage: Once cooled, transfer the dried compound to a desiccator containing a strong desiccant like phosphorus pentoxide for storage.

  • Verification: After drying, re-test the moisture content using Karl Fischer titration to confirm it is within the acceptable range for your experiment.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_analysis Moisture Analysis cluster_decision Decision & Action cluster_action Procedure storage Store in a cool, dry place in a tightly sealed container weighing Weigh quickly in a low-humidity environment storage->weighing kf_titration Perform Karl Fischer Titration weighing->kf_titration evaluate Evaluate Moisture Content kf_titration->evaluate decision Moisture Content Acceptable? evaluate->decision drying Dry the compound (e.g., vacuum oven) decision->drying No reaction Proceed with Chemical Reaction decision->reaction Yes drying->kf_titration

Caption: Workflow for handling and moisture analysis of methyl 3-aminocrotonate.

troubleshooting_workflow start Low Yield in Hantzsch Synthesis check_moisture Check Moisture Content of Methyl 3-Aminocrotonate start->check_moisture is_high Is Moisture Content High? check_moisture->is_high dry_reagent Dry Methyl 3-Aminocrotonate (See Protocol 2) is_high->dry_reagent Yes check_solvents Check Solvents and Other Reagents for Water is_high->check_solvents No dry_reagent->check_solvents use_anhydrous Use Anhydrous Solvents and Reagents check_solvents->use_anhydrous rerun_reaction Re-run the Reaction use_anhydrous->rerun_reaction

Caption: Troubleshooting guide for low yield in Hantzsch pyridine synthesis.

References

Technical Support Center: Purification of 3-Aminocrotonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from the 3-aminocrotonic acid reaction.

Common Impurities in this compound Synthesis

The synthesis of this compound and its esters, often proceeding through the reaction of a β-keto ester like methyl acetoacetate with ammonia, can result in several impurities.[1][2] Understanding the nature of these impurities is crucial for selecting an appropriate purification strategy. Impurities can arise from unreacted starting materials, side reactions, or degradation of the product.[]

Impurity/CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C4H7NO2101.10DecomposesSoluble in polar solvents.
Methyl 3-Aminocrotonate C5H9NO2115.1385-86Soluble in ethanol and ether; slightly soluble in water.[4][5]
Ethyl 3-Aminocrotonate C6H11NO2129.1633-35Soluble in organic solvents like methanol and ethanol.[6][7]
Methyl Acetoacetate C5H8O3116.12-38.1Miscible with water and many organic solvents.
Ethyl Acetoacetate C6H10O3130.14-45Slightly soluble in water; soluble in organic solvents.
Unreacted Ammonia/Ammonium Salts NH3 / NH4+17.03 / 18.04N/AHighly soluble in water.
Side-products (e.g., from self-condensation) VariableVariableVariableVariable

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the purification of this compound and its esters.

Q1: My final product is an oil and won't crystallize. What should I do?

A1: Oiling out during crystallization is a common problem, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation.

  • Initial Steps: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. If that fails, try adding a seed crystal of the pure compound if available.

  • Solvent System: The solvent may be too nonpolar. Try switching to a more polar solvent system or a mixture of solvents. For compounds with amine functionalities, sometimes a slight acidification or basification can aid crystallization.[8]

  • Purification before Crystallization: If the product remains an oil, it likely contains a significant amount of impurities. Consider purifying the crude product using column chromatography to remove these impurities before attempting recrystallization again.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Low yield is often a trade-off for high purity. However, several factors can be optimized.

  • Solvent Choice: You may be using a solvent in which your product is too soluble, even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[9] Experiment with different solvents or solvent mixtures.

  • Cooling Process: Ensure you are allowing the solution to cool slowly to room temperature and then on ice. Crashing the product out of solution by rapid cooling can trap impurities and reduce the yield of pure crystals.

  • Concentration: You may have used too much solvent. After dissolving the compound in the minimum amount of hot solvent, you can slowly evaporate some of the solvent to reach the saturation point before cooling.

Q3: My NMR/HPLC analysis shows the presence of unreacted acetoacetate starting material. What is the best way to remove it?

A3: Residual acetoacetate is a common impurity.

  • Aqueous Wash/Extraction: If your product is solid, you can wash the crude crystals with a cold, non-polar solvent in which the acetoacetate is soluble but your product is not. If your product is in an organic solvent, you can perform an aqueous wash. Since acetoacetates are slightly water-soluble, this can help remove them.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. Since 3-aminocrotonates are generally more polar than their corresponding acetoacetate precursors due to the amino group, they will move slower on a silica gel column.

  • Distillation (for esters): If you have synthesized an ester of this compound, fractional distillation under reduced pressure can be effective if there is a sufficient boiling point difference between your product and the starting material.[1]

Q4: The product has a yellow or brown discoloration. How can I remove colored impurities?

A4: Color often indicates the presence of polymeric or degradation by-products.

  • Recrystallization with Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Add the charcoal, heat the solution for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Silica Gel Plug: Dissolve the crude product in a suitable solvent and pass it through a short column (a "plug") of silica gel. The highly polar colored impurities will often stick to the top of the silica, while your less polar product elutes.

Purification Method Selection

The choice of purification method depends on the physical state of your product and the nature of the impurities. The following flowchart can guide your decision-making process.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid is_oily Is the product an oil? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_oily->chromatography Yes check_purity1 Check Purity (TLC, NMR, HPLC) recrystallize->check_purity1 pure_solid Pure Solid Product check_purity1->pure_solid Pure impure_solid Impure Solid check_purity1->impure_solid Impure impure_solid->chromatography check_purity2 Check Purity (TLC, NMR, HPLC) chromatography->check_purity2 check_purity2->pure_solid Pure & Solidifies pure_oil Pure Oily Product check_purity2->pure_oil Pure & Remains Oil distillation Consider Distillation (for esters) pure_oil->distillation If applicable

Caption: Decision workflow for purification of this compound products.

Detailed Experimental Protocols

Protocol 1: Recrystallization of Methyl 3-Aminocrotonate

This protocol is a general guideline for recrystallizing solid 3-aminocrotonate esters. The choice of solvent is critical and may require optimization. A mixture of ethanol and water is often effective.[10]

  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve, heat the test tube gently. A good solvent will dissolve the solid when hot but allow it to precipitate upon cooling.

  • Dissolution: Place the crude methyl 3-aminocrotonate in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the flask gently (e.g., on a hot plate or in a water bath) and swirling. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Place a piece of fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry in the air on the filter paper, and then transfer them to a desiccator to dry completely. A melting point of 85-86°C indicates high purity for methyl 3-aminocrotonate.[5]

Protocol 2: Column Chromatography

This method is used to separate the desired product from impurities with different polarities.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your product and the impurities. The desired product should have an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with silica gel using the chosen solvent system (the eluent). Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. If the product is not very soluble in the eluent, dissolve it in a different solvent, add a small amount of silica gel, and then evaporate the solvent to create a dry powder. Carefully add this "dry load" to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions being collected using TLC.[6] Spot each fraction on a TLC plate and develop it in the eluent. Visualize the spots (e.g., under a UV lamp or by staining with ninhydrin for the amino group).

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Liquid-Liquid Extraction for Amine Purification

This protocol is useful for removing acidic or basic impurities from a solution of your product.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.

  • Acidic Wash: Transfer the solution to a separatory funnel. To remove any basic impurities (like residual amines used in synthesis), wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Drain the aqueous layer.

  • Basic Wash: To remove any acidic impurities (like unreacted starting materials or acidic byproducts), wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate solution). Drain the aqueous layer.

  • Water Wash: Wash the organic layer with water or brine (saturated NaCl solution) to remove any remaining acid, base, or salts.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., MgSO4, Na2SO4). Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product.

References

Technical Support Center: Scaling Up 3-Aminocrotonic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 3-aminocrotonic acid and its esters (e.g., methyl 3-aminocrotonate).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound and its esters on a larger scale?

A1: The most common and industrially viable methods involve the reaction of a β-ketoester, such as methyl acetoacetate or ethyl acetoacetate, with ammonia or an amine.[1][2][3] For industrial-scale production, continuous flow processes are often favored over traditional batch processes due to better heat management, improved safety, and potentially higher yields.[1][2][3] Solvent-free or water-based methods are also preferred to reduce costs and environmental impact.

Q2: What are the main challenges when moving from lab-scale to pilot- or industrial-scale production of this compound?

A2: Scaling up any chemical synthesis presents a set of common challenges.[4][5] For this compound, key issues include:

  • Heat Management: The reaction is often exothermic, and heat dissipation becomes less efficient as the reactor volume increases. This can lead to side reactions and impurities if not controlled.[5]

  • Mixing and Mass Transfer: Ensuring uniform mixing of reactants is more difficult in larger vessels, which can affect reaction kinetics and product quality.[6][7]

  • Reaction Time: Heat-up and cool-down cycles are significantly longer at scale, which can impact the stability of the product and potentially lead to the formation of degradation products.[4]

  • Purification: Isolating pure this compound can be challenging due to its solubility and potential for decomposition in aqueous media.[6] At an industrial scale, advanced distillation or crystallization techniques are often required.

Q3: What are the advantages of using a continuous flow reactor for this synthesis?

A3: Continuous flow reactors offer several advantages for the synthesis of 3-aminocrotonates at scale:[1][2][3]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of tubular reactors allows for efficient heat removal, enabling better temperature control.[5]

  • Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with exothermic events.[8]

  • Increased Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and fewer side products.[1][2][3]

  • Process Automation: Continuous flow systems are well-suited for automation, leading to more consistent product quality.

Q4: What are the common impurities encountered in this compound synthesis, and how can they be monitored?

A4: Impurities can arise from starting materials, side reactions, or degradation of the final product. Common impurities may include unreacted starting materials (e.g., methyl acetoacetate), by-products from self-condensation of the starting materials, or N-acetyl derivatives.[9] High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the purity of the final product and quantifying impurities.[10][11][12] Gas Chromatography (GC) can be useful for analyzing volatile impurities like residual solvents.[12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction due to insufficient reaction time or temperature.1. Optimize reaction parameters. In a continuous flow setup, increase the residence time or the reactor temperature. In a batch process, increase the reaction time or temperature, monitoring for impurity formation.[7]
2. Poor mixing leading to localized "hot spots" or areas of low reactant concentration.2. Improve agitation in a batch reactor. For continuous flow, ensure proper mixing at the point of reactant introduction (e.g., using a T-mixer).[7]
3. Product degradation due to excessive temperature or prolonged reaction time.3. Re-evaluate the thermal stability of the product under the reaction conditions. Consider lowering the temperature and compensating with a longer reaction time or a catalyst.[4]
High Impurity Levels 1. Side reactions occurring at elevated temperatures.1. Improve temperature control. Utilize a continuous flow reactor for better heat management.[5]
2. Incorrect stoichiometry of reactants.2. Carefully control the molar ratio of reactants. An excess of one reactant may lead to specific side products.
3. Presence of impurities in starting materials.3. Ensure the purity of starting materials through appropriate analytical techniques before use.[9]
Product Isolation Issues (e.g., oiling out, poor crystal formation) 1. Presence of impurities inhibiting crystallization.1. Analyze the crude product to identify impurities and develop a strategy to remove them before crystallization (e.g., extraction, charcoal treatment).[9]
2. Inappropriate solvent system for crystallization.2. Screen different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at lower temperatures.
3. Rapid cooling leading to the formation of small crystals or an amorphous solid.3. Implement a controlled cooling profile during crystallization to promote the growth of larger, purer crystals.
Clogging in Continuous Flow Reactor 1. Product precipitation in the reactor.1. Adjust the solvent to improve the solubility of the product under the reaction conditions.[8][13]
2. Formation of insoluble by-products.2. Optimize reaction conditions to minimize the formation of insoluble side products.[8][13]
3. Operating at a temperature below the product's solubility limit.3. Increase the temperature of the reactor, ensuring it does not lead to product degradation.[8][13]

Quantitative Data

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Methyl 3-Aminocrotonate

ParameterBatch ProcessContinuous Flow Process
Reactants Methyl acetoacetate, aq. Ammonia (25%)Methyl acetoacetate, aq. Ammonia (25%)
Solvent IsopropanolIsopropanol or Solvent-free
Reactant Ratio (ester:ammonia) 1:1 to 1:31:3
Reaction Time / Residence Time 75 - 180 min15 - 22 min
Temperature Room Temperature50°C
Yield 59% - 73%[2][3]48% (solvent-free) - 94%[1][2][3]

Experimental Protocols

Protocol 1: Lab-Scale Batch Synthesis of Methyl 3-Aminocrotonate

This protocol is based on typical laboratory procedures for this transformation.

Materials:

  • Methyl acetoacetate

  • Aqueous ammonia (25% solution)

  • Isopropanol

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Combine methyl acetoacetate (1 molar equivalent) and isopropanol in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add aqueous ammonia (3 molar equivalents) to the stirred solution while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 75-180 minutes.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by crystallization or distillation.

Protocol 2: Scaled-Up Continuous Flow Synthesis of Ethyl 3-Aminocrotonate

This protocol is adapted from patent literature describing a scaled-up continuous flow process.[2][3]

Equipment:

  • Two high-pressure pumps

  • T-mixer

  • SS316 tubular reactor (e.g., 1.58 mm outer diameter, 1 m length)

  • Temperature-controlled bath or oven for the reactor

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Set up the continuous flow system as shown in the workflow diagram below.

  • Set the temperature of the reactor bath to 50°C.

  • Pump a solution of ethyl acetoacetate and a 25% aqueous solution of ammonia through separate lines to the T-mixer. The flow rates should be set to achieve a 1:3 molar ratio of ester to ammonia.

  • The combined stream flows through the heated tubular reactor. The total flow rate should be adjusted to achieve a residence time of approximately 22 minutes.

  • The output from the reactor passes through a back-pressure regulator to maintain a constant pressure in the system and prevent outgassing of ammonia.

  • Collect the product stream in a suitable vessel.

  • The product can be isolated from the solvent and excess ammonia by distillation. Under optimized conditions, yields can reach up to 94%.[2]

Visualizations

experimental_workflow Experimental Workflow: Continuous Flow Synthesis cluster_reactants Reactant Delivery cluster_reaction Reaction Zone cluster_downstream Product Collection reactant1 Ethyl Acetoacetate in Reservoir pump1 Pump A reactant1->pump1 reactant2 Aqueous Ammonia in Reservoir pump2 Pump B reactant2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Tubular Reactor (50°C, 22 min residence) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection Vessel bpr->collection

Caption: Continuous flow setup for 3-aminocrotonate synthesis.

troubleshooting_workflow Troubleshooting Logic: Low Product Yield start Low Yield Observed check_conversion Is reactant conversion low? start->check_conversion check_impurities Are significant impurities present? check_conversion->check_impurities Yes solution4 Investigate workup/ isolation procedure for product loss. check_conversion->solution4 No check_stability Is product degrading? check_impurities->check_stability No solution2 Optimize reaction conditions to minimize side reactions. check_impurities->solution2 Yes solution1 Increase residence time or temperature. check_stability->solution1 No solution3 Lower temperature. Verify product stability. check_stability->solution3 Yes

References

Incompatible materials with methyl 3-aminocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-aminocrotonate.

Frequently Asked Questions (FAQs)

Q1: What is methyl 3-aminocrotonate and what are its primary applications?

Methyl 3-aminocrotonate is a versatile organic compound with the chemical formula C₅H₉NO₂.[1] It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly 1,4-dihydropyridine derivatives, which are known for their activity as calcium channel blockers used in treating hypertension.[2][3][4] It is also utilized in the production of other biologically active molecules.

Q2: What are the main safety precautions to take when handling methyl 3-aminocrotonate?

When handling methyl 3-aminocrotonate, it is crucial to use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[5]

Q3: How should methyl 3-aminocrotonate be properly stored?

Methyl 3-aminocrotonate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials, heat, and sources of ignition.[5] Due to its sensitivity to moisture, storage in a desiccator or under an inert atmosphere is recommended for long-term stability.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving methyl 3-aminocrotonate.

Issue 1: Unexpected Color Change or Formation of a Precipitate in the Starting Material

  • Possible Cause: This often indicates decomposition or contamination of the methyl 3-aminocrotonate. The compound is sensitive to moisture and can hydrolyze or undergo self-condensation over time, especially if not stored properly.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the container has been tightly sealed and stored in a cool, dry place.

    • Perform Quality Control: Check the melting point of the material. Pure methyl 3-aminocrotonate has a melting point of 81-83 °C. A significantly lower or broader melting point range suggests impurity.

    • Purification: If impure, recrystallization from a suitable solvent may be necessary.

    • Disposal: If significant decomposition has occurred, it is best to dispose of the material according to laboratory safety protocols.

Issue 2: Low or No Yield in a Reaction

  • Possible Cause 1: Incompatible Reagents or Solvents: The presence of strong acids, strong oxidizing agents, acid anhydrides, or acid chlorides in the reaction mixture can consume the methyl 3-aminocrotonate in side reactions.

  • Troubleshooting Steps:

    • Review all reagents and solvents for compatibility. Refer to the Incompatible Materials table below.

    • Ensure all reagents are of appropriate purity and are free from contaminants that could act as catalysts for decomposition.

  • Possible Cause 2: Reaction Conditions: Inappropriate temperature or the presence of moisture can lead to poor yields. For instance, in the Hantzsch pyridine synthesis, excessive heat can promote side reactions, while the presence of water can lead to the hydrolysis of the ester functionality.

  • Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature as specified in the protocol.

    • Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture.

Issue 3: Formation of Unexpected Side Products

  • Possible Cause: Cross-reactivity with incompatible functional groups in other starting materials or contamination can lead to the formation of side products. For example, if an acid chloride is present, the amino group of methyl 3-aminocrotonate can be acylated.

  • Troubleshooting Steps:

    • Analyze the Side Products: Use analytical techniques such as NMR, IR, or mass spectrometry to identify the structure of the side products. This can provide clues about the unintended reaction pathway.

    • Purify Starting Materials: Ensure all starting materials are pure and free from residual reagents from previous steps.

    • Modify Reaction Sequence: If a reactant contains a functional group incompatible with the enamine moiety of methyl 3-aminocrotonate, consider a protection strategy for that group.

Incompatible Materials with Methyl 3-aminocrotonate

Incompatible MaterialPotential Hazard/Reaction
Strong Acids Can catalyze the hydrolysis of the methyl ester group. The amino group will be protonated, deactivating it for desired reactions.
Strong Oxidizing Agents Can lead to the oxidation of the enamine and other functional groups, potentially leading to decomposition and the formation of oxo derivatives.[2]
Acid Anhydrides Reacts with the amino group in an acylation reaction.
Acid Chlorides Vigorously reacts with the amino group to form an amide, consuming the starting material.[6]
Heat Can cause decomposition and polymerization.
Moisture/Water Leads to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Experimental Protocol: Hantzsch Pyridine Synthesis

This protocol is for a common application of methyl 3-aminocrotonate.

Objective: To synthesize a 1,4-dihydropyridine derivative via the Hantzsch condensation reaction.

Materials:

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Methyl 3-aminocrotonate

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Ammonia source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol or isopropanol)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) in the chosen alcohol solvent.

  • Add methyl 3-aminocrotonate (1 equivalent) and the β-ketoester (1 equivalent) to the solution.

  • Add the ammonia source (1.1 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature or gently heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 1,4-dihydropyridine derivative.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Aldehyde in Solvent add_reagents Add Methyl 3-aminocrotonate, β-ketoester, and Ammonia Source start->add_reagents react Stir/Reflux and Monitor by TLC add_reagents->react cool Cool to Room Temperature react->cool precipitate Induce Precipitation/ Crystallization cool->precipitate filtrate Filter and Wash Solid Product precipitate->filtrate recrystallize Recrystallize for Purity filtrate->recrystallize end Pure Product recrystallize->end troubleshooting_logic start Low or No Product Yield check_reagents Are reagents compatible? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes incompatible Incompatible Reagent Present (e.g., strong acid, oxidant) check_reagents->incompatible No suboptimal Suboptimal Conditions (e.g., moisture, wrong temp.) check_conditions->suboptimal No success Improved Yield check_conditions->success Yes remove_incompatible Remove/Replace Incompatible Reagent incompatible->remove_incompatible remove_incompatible->start optimize_conditions Optimize Conditions (e.g., use anhydrous solvent) suboptimal->optimize_conditions optimize_conditions->start

References

Validation & Comparative

A Comparative Guide to 3-Aminocrotonic Acid and 4-Aminocrotonic Acid as GABA Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Aminocrotonic acid and 4-Aminocrotonic acid, two structural analogs of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). The following sections will delve into their respective interactions with GABA receptors, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Introduction to GABA and its Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature vertebrate central nervous system.[1] Its primary function is to reduce neuronal excitability by interacting with specific receptors. There are two main classes of GABA receptors: GABA_A and GABA_B.[2] GABA_A receptors are ionotropic, ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[3][4] Upon GABA binding, the channel opens, leading to an influx of Cl⁻, hyperpolarization of the neuronal membrane, and subsequent inhibition of action potential firing.[4][5] GABA_B receptors, on the other hand, are metabotropic G-protein coupled receptors that mediate slower and more prolonged inhibitory signals through the modulation of adenylyl cyclase and potassium and calcium channels. A third class, GABA_C receptors (now classified as a subset of GABA_A receptors, specifically ρ-subunit homomers), are also ionotropic chloride channels.[6]

This compound: An Overview

This compound, also known as β-aminocrotonic acid, is a structural isomer of aminocrotonic acid. While it is recognized as a GABA analog, detailed quantitative data regarding its binding affinity and functional potency at GABA receptor subtypes are not extensively documented in publicly available scientific literature. Its primary role in scientific research has been as a versatile building block in organic synthesis.

4-Aminocrotonic Acid: A Tale of Two Isomers

4-Aminocrotonic acid exists as two geometric isomers, cis-4-aminocrotonic acid (CACA) and trans-4-aminocrotonic acid (TACA), which exhibit distinct pharmacological profiles as GABA analogs. This stereoisomerism significantly influences their interaction with GABA receptor subtypes.

cis-4-Aminocrotonic Acid (CACA): This isomer is a conformationally restricted analog of GABA, adopting a folded conformation. CACA is a potent and selective partial agonist at GABA_C receptors.[6]

trans-4-Aminocrotonic Acid (TACA): In contrast to its cis counterpart, TACA exists in a more extended conformation. It acts as a potent agonist at both GABA_A and GABA_C receptors. Additionally, TACA has been shown to be an inhibitor of GABA uptake.

Quantitative Comparison of GABA Analog Activity

The following table summarizes the available quantitative data for the interaction of 4-aminocrotonic acid isomers with GABA receptors. Due to a lack of available data in the reviewed literature, quantitative values for this compound are not included.

CompoundReceptor SubtypeAssay TypeParameterValueReference
trans-4-Aminocrotonic acid (TACA) GABA_A & GABA_CRadioligand BindingK_d_0.6 µM
GABA_CElectrophysiologyEC_50_~1.5 µM
cis-4-Aminocrotonic acid (CACA) GABA_CElectrophysiologyEC_50_~7 µM

Note: The K_d_ value for TACA at GABA_A and GABA_C receptors indicates its binding affinity, while the EC_50_ values represent the concentration of the compound that elicits a half-maximal response in functional assays. The lower the value, the higher the affinity or potency.

Experimental Protocols

Detailed methodologies for key experiments used to characterize GABA analogs are provided below.

Radioligand Binding Assay for GABA Receptor Affinity

This protocol is designed to determine the binding affinity (K_i_ or K_d_) of a test compound for GABA receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., cortex, cerebellum, or hippocampus).

  • Radioligand: [³H]GABA or a specific receptor subtype ligand (e.g., [³H]muscimol for GABA_A).

  • Test Compounds: this compound and 4-Aminocrotonic acid isomers.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 1 mM).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the crude synaptosomal membrane fraction. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand at a fixed concentration (typically near its K_d_ value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC_50_ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i_ value can be calculated from the IC_50_ value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for Functional Potency

This protocol measures the functional activity of the GABA analogs by recording the ion channel currents they elicit in cells expressing GABA receptors.

Materials:

  • Cell Line: A cell line stably or transiently expressing the GABA receptor subtype of interest (e.g., HEK293 cells).

  • Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).

  • Test Compounds: this compound and 4-Aminocrotonic acid isomers dissolved in the external solution.

Procedure:

  • Cell Culture: Plate the cells expressing the GABA receptors onto coverslips.

  • Pipette Filling: Fill the patch pipette with the internal solution.

  • Seal Formation: Under the microscope, approach a cell with the pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.

  • Compound Application: Perfuse the cell with the external solution containing different concentrations of the test compound.

  • Current Recording: Record the inward chloride currents elicited by the activation of the GABA receptors.

  • Data Analysis: Construct a dose-response curve by plotting the peak current amplitude against the logarithm of the compound concentration. The EC_50_ (the concentration of the compound that produces 50% of the maximal response) and the maximal efficacy (E_max_) are determined by fitting the data to a sigmoidal function.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the GABA_A receptor signaling pathway and a typical experimental workflow for comparing GABA analogs.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or Analog (e.g., 4-Aminocrotonic Acid) GABA_A_Receptor GABA_A Receptor (Ligand-gated Cl⁻ Channel) GABA->GABA_A_Receptor Binds to receptor Cl_ion Cl⁻ Ion GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx of Cl⁻ Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to

Caption: GABA_A Receptor Signaling Pathway.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Experimental Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Compound_3ACA This compound Binding_Assay Radioligand Binding Assay Compound_3ACA->Binding_Assay Electro_Assay Electrophysiology (Patch-Clamp) Compound_3ACA->Electro_Assay Compound_4ACA 4-Aminocrotonic Acid (cis and trans) Compound_4ACA->Binding_Assay Compound_4ACA->Electro_Assay Binding_Data Binding Affinity (Ki / Kd) Binding_Assay->Binding_Data Functional_Data Functional Potency (EC50 / IC50) Electro_Assay->Functional_Data Comparison Head-to-Head Comparison of Receptor Activity Binding_Data->Comparison Functional_Data->Comparison

Caption: Experimental Workflow for Comparing GABA Analogs.

Conclusion

This guide provides a comparative overview of this compound and 4-Aminocrotonic acid as GABA analogs. While there is a significant body of research on the distinct activities of cis- and trans-4-aminocrotonic acid at GABA_A and GABA_C receptors, there is a notable lack of quantitative pharmacological data for this compound in the current scientific literature. The provided experimental protocols and diagrams offer a framework for researchers to conduct further comparative studies to elucidate the complete pharmacological profile of these compounds. Such research is crucial for the development of novel therapeutic agents targeting the GABAergic system for the treatment of various neurological and psychiatric disorders.

References

Comparative Analysis of the Biological Activity of 3-Aminocrotonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of 3-aminocrotonic acid derivatives in various biological applications. This report synthesizes experimental data on their anticancer, antimicrobial, and calcium channel modulating activities, providing detailed methodologies and insights into their mechanisms of action.

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, antimicrobial, and calcium channel modulating properties. The information presented herein is intended to aid researchers in the design and development of novel therapeutic agents based on this privileged structure.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. The cytotoxic effects of various derivatives have been evaluated against a range of cancer cell lines, with some compounds exhibiting promising activity.

Table 1: Anticancer Activity of Selected this compound Derivatives and Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
3,3'-diamino-4'-methoxyflavoneMCF-7 (Breast)10[1]
3-amino-4'-methoxyflavoneMCF-7 (Breast)22[1]
4'-amino-6-hydroxyflavoneA431 (Skin)1.2[1]
Thieno[2,3-d]pyrimidine Derivative 2MCF-7 (Breast)0.013[2]
Thieno[2,3-d]pyrimidine Derivative 3MCF-7 (Breast)0.023[2]
Thieno[2,3-d]pyrimidine Derivative 2MDA-MB-231 (Breast)0.056[2]
Thieno[2,3-d]pyrimidine Derivative 3MDA-MB-231 (Breast)0.25[2]
Thieno[2,3-d]pyrimidine Derivative 5MDA-MB-231 (Breast)0.26[2]
Ciminalum-thiazolidinone Hybrid 2fVariousGI50: 2.80, TGI: 32.3, LC50: 80.8[3]
Ciminalum-thiazolidinone Hybrid 2hVariousGI50: 1.57, TGI: 13.3, LC50: 65.0[3]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathways in Anticancer Activity

While the precise signaling pathways modulated by many this compound derivatives are still under investigation, some related compounds have been shown to exert their anticancer effects through various mechanisms. For instance, certain aminoflavone derivatives inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase[1]. Additionally, some ciminalum-thiazolidinone hybrids have been found to induce apoptosis through caspase-independent pathways involving the apoptosis-inducing factor (AIF)[3].

anticancer_pathway Derivative This compound Derivative EGFR EGFR Tyrosine Kinase Derivative->EGFR Inhibition AIF Apoptosis-Inducing Factor (AIF) Derivative->AIF Activation Proliferation Cell Proliferation EGFR->Proliferation Apoptosis Apoptosis AIF->Apoptosis

Figure 1. Potential signaling pathways affected by this compound derivatives in cancer cells.

Antimicrobial Activity

Schiff base derivatives of this compound have demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of Schiff Base Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
PC1Escherichia coli62.5[4]
PC4Escherichia coli62.5[4]
PC2Escherichia coli250[4]
PC3Escherichia coli250[4]
PC1Staphylococcus aureus62.5[4]
PC2Staphylococcus aureus62.5[4]
PC3Staphylococcus aureus62.5[4]
Compound 12Salmonella typhimurium15.625
Compound 12Pseudomonas aeruginosa7.81
Compound 1 & 2Staphylococcus epidermidis7.81
Compound 4Enterococcus faecalis7.81
Compound 2 & 3Acinetobacter baumannii15.62

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

mic_workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Serial_Dilution Serial Dilution of Test Compound Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Figure 2. Experimental workflow for MIC determination using the broth microdilution method.

Calcium Channel Modulation

Derivatives of this compound are key precursors in the synthesis of 1,4-dihydropyridines (DHPs), a well-established class of L-type calcium channel blockers used in the treatment of hypertension and angina. The potency of these DHP derivatives is often expressed as pEC50, which is the negative logarithm of the half-maximal effective concentration (EC50).

Table 3: Calcium Channel Blocking Activity of 1,4-Dihydropyridine Derivatives

CompoundpEC50Reference
34.37 ± 0.10
45.86 ± 0.08
56.46 ± 0.07
66.35 ± 0.10
Verapamil (Reference)6.97 ± 0.15
m-Nifedipine (Reference)6.48 ± 0.05

Experimental Protocol: Calcium Channel Blocking Activity Assay (Isolated Tissue Bath)

The calcium channel blocking activity of compounds can be assessed using isolated tissue preparations, such as porcine coronary artery smooth muscle.

  • Tissue Preparation: Rings of porcine coronary artery are mounted in organ baths containing a physiological salt solution and aerated with a gas mixture.

  • Contraction Induction: The arterial rings are contracted by adding a high concentration of potassium chloride (K+), which depolarizes the cell membrane and opens voltage-gated calcium channels.

  • Compound Addition: Cumulative concentrations of the test compounds are added to the bath, and the relaxation of the pre-contracted tissue is measured.

  • pEC50 Calculation: The concentration of the compound that causes 50% of the maximal relaxation is determined, and the pEC50 value is calculated.

Signaling Pathway of L-type Calcium Channel Blockade

1,4-Dihydropyridine derivatives bind to the α1 subunit of the L-type calcium channel, which is a voltage-gated ion channel. This binding allosterically modulates the channel, stabilizing it in a closed or inactivated state. This prevents the influx of calcium ions into the cell, leading to vasodilation in smooth muscle and a decrease in cardiac contractility.

calcium_channel_pathway DHP 1,4-Dihydropyridine (from 3-Aminocrotonate) L_type_Ca_Channel L-type Calcium Channel (α1 subunit) DHP->L_type_Ca_Channel Binding & Inhibition Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Allows Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Reduced_Contraction Reduced Cardiac Contraction Ca_Influx->Reduced_Contraction Leads to

Figure 3. Mechanism of action of 1,4-dihydropyridine derivatives as L-type calcium channel blockers.

References

Navigating Bioassay Validation: A Comparative Guide for 3-Aminocrotonic Acid and Alternatives in GABAergic Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioassay results is paramount for the confident progression of novel compounds. This guide provides a comparative analysis of a hypothetical 3-aminocrotonic acid bioassay targeting GABAergic modulation alongside established alternative methodologies. Detailed experimental protocols, quantitative performance data, and visual workflows are presented to aid in the selection and validation of the most appropriate assay for your research needs.

This compound, a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a compelling candidate for modulating GABAergic signaling. Dysregulation of this pathway is implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic intervention. The validation of any bioassay designed to screen for the activity of compounds like this compound is a multi-faceted process requiring rigorous assessment of accuracy, precision, and specificity.

This guide outlines a hypothetical cell-based fluorescence assay for this compound and compares it with two standard alternative methods for assessing GABAergic activity: a radioligand binding assay and a high-performance liquid chromatography (HPLC)-based neurotransmitter release assay.

Comparative Analysis of Bioassay Performance

The selection of an appropriate bioassay is often a balance between throughput, sensitivity, and the biological relevance of the data generated. The following table summarizes key quantitative performance metrics for the hypothetical this compound bioassay and its alternatives.

ParameterHypothetical this compound Bioassay (Cell-Based Fluorescence)Radioligand Binding AssayHPLC-Based Neurotransmitter Release Assay
Principle Measures changes in intracellular ion concentration or membrane potential upon GABA receptor modulation.Quantifies the displacement of a radiolabeled ligand from a receptor by a test compound.Measures the amount of neurotransmitter released from cells or tissues.
Endpoint Fluorescence IntensityRadioactivity (Counts Per Minute)Peak Area (Chromatogram)
Throughput HighMediumLow
Typical EC50/IC50 Range 1 µM - 100 µM10 nM - 10 µM1 µM - 500 µM
Z'-factor > 0.5> 0.6N/A
Signal-to-Background > 5> 3Variable
Cost per Sample Low to MediumHighMedium

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible and reliable bioassay results. Below are the methodologies for the three compared assays.

Hypothetical this compound Bioassay: Cell-Based Fluorescence Assay

This assay is designed to measure the modulatory effect of this compound on GABA-A receptor activity in a cellular context.

Materials:

  • HEK293 cells stably expressing the GABA-A receptor.

  • Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and other test compounds.

  • GABA (agonist).

  • Bicuculline (antagonist).

  • 384-well black, clear-bottom microplates.

  • Fluorescent Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed HEK293-GABA-A cells into 384-well plates at a density of 20,000 cells per well and incubate for 24 hours.

  • Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye prepared in assay buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay by adding the test compounds to the cell plate.

    • After a 5-minute incubation, add a sub-maximal concentration of GABA (e.g., EC20) to all wells to stimulate the receptor.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the dose-response relationship and calculate the EC50 or IC50 values for each compound.

Alternative Method 1: Radioligand Binding Assay

This assay quantifies the affinity of this compound for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.[1][2]

Materials:

  • Rat brain cortex membranes (source of GABA-A receptors).

  • [3H]-Muscimol (radiolabeled agonist).

  • Assay buffer (50 mM Tris-HCl, pH 7.4).

  • This compound and other test compounds.

  • GABA (for non-specific binding determination).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In test tubes, combine rat brain membranes, [3H]-Muscimol, and varying concentrations of this compound or unlabeled GABA (for non-specific binding). The total assay volume is typically 1 mL.

  • Incubation: Incubate the mixture at 4°C for 60 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki (inhibitory constant) from the IC50 value.

Alternative Method 2: HPLC-Based Neurotransmitter Release Assay

This method measures the effect of this compound on the release of GABA from cultured neurons or brain slices.

Materials:

  • Primary neuronal cultures or acute brain slices.

  • Krebs-Ringer buffer.

  • High-potassium stimulation buffer (e.g., Krebs-Ringer with 50 mM KCl).

  • This compound and other test compounds.

  • HPLC system with a fluorescence detector.

  • Derivatizing agent (e.g., o-phthalaldehyde).

Procedure:

  • Preparation: Pre-incubate the neuronal cultures or brain slices with Krebs-Ringer buffer containing this compound or control compounds.

  • Stimulation: Induce neurotransmitter release by replacing the buffer with high-potassium stimulation buffer.

  • Sample Collection: Collect the supernatant at specified time points.

  • Derivatization: Derivatize the collected samples with a fluorescent agent to allow for the detection of GABA.

  • HPLC Analysis: Inject the derivatized samples into the HPLC system. Separate the amino acids on a reverse-phase column and detect the fluorescently labeled GABA.

  • Data Analysis: Quantify the amount of GABA released by measuring the peak area in the chromatogram. Compare the release in the presence of the test compound to the control conditions.

Visualizing the Underlying Biology and Workflow

To better understand the context of these assays, the following diagrams illustrate a simplified GABAergic signaling pathway and a general workflow for bioassay validation.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABA-A Receptor (Ligand-gated Ion Channel) GABA->Receptor Binds to Compound This compound (Modulator) Compound->Receptor Modulates Ion_Influx Chloride Ion (Cl-) Influx Receptor->Ion_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Ion_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified GABA-A receptor signaling pathway.

Bioassay_Validation_Workflow Assay_Dev Assay Development (Optimization of parameters) Pre_Val Pre-Validation (Feasibility & Robustness) Assay_Dev->Pre_Val Validation Full Validation Pre_Val->Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Documentation Documentation & SOP Accuracy->Documentation Precision->Documentation Specificity->Documentation Linearity->Documentation

References

A Spectroscopic Guide to the (E) and (Z) Isomers of 3-Aminocrotonic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomers of 3-aminocrotonic acid esters, also known as β-enamino esters, serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, including dihydropyridine calcium channel blockers like Nifedipine and Felodipine. The stereochemistry of the C=C double bond, designated as either (E) (entgegen, opposite) or (Z) (zusammen, together), profoundly influences the molecule's reactivity, stability, and subsequent stereochemical outcomes in complex syntheses. Accurate and efficient differentiation between these isomers is therefore critical.

This guide provides a comprehensive comparison of the spectroscopic characteristics of (E) and (Z)-3-aminocrotonic acid esters, supported by experimental data and detailed analytical protocols.

Structural Basis for Spectroscopic Differences

The primary structural distinction driving the spectroscopic differences between the two isomers is the presence of a strong intramolecular hydrogen bond in the (Z)-isomer between the amino group (N-H) and the ester carbonyl oxygen (C=O). This interaction forms a stable six-membered pseudo-ring, which does not exist in the (E)-isomer. This chelation in the (Z)-isomer leads to a more planar and conjugated system, significantly impacting its electronic and vibrational properties. Consequently, the (Z)-isomer is generally the thermodynamically more stable and often the predominantly synthesized form.

Figure 1. Structural differences and their spectroscopic consequences.

Spectroscopic Comparison

The equilibrium between (E) and (Z) isomers is highly sensitive to solvent polarity.[1] Non-polar solvents tend to favor the intramolecularly hydrogen-bonded (Z)-isomer, while polar, protic solvents can disrupt this bond, potentially increasing the population of the (E)-isomer.

¹H NMR Spectroscopy

¹H NMR is a powerful tool for distinguishing between the isomers. The chemical shift of the vinyl proton (H-2) is particularly diagnostic.

Proton Assignment (Ethyl Ester)(Z)-Isomer (δ ppm)(E)-Isomer (δ ppm)Key Differentiating Features
Vinyl H (at C2)~4.3 - 4.6~4.8 - 5.1Deshielded (downfield) in the (E)-isomer due to the anisotropic effect of the proximate ester carbonyl group.
NH₂~6.9 and ~7.7 (two broad s)~5.0 - 6.0 (one broad s)In the (Z)-isomer, two distinct signals may appear due to hindered rotation and H-bonding.[2] In the (E)-isomer, a single, broader signal is expected.
CH₃ (at C4)~1.8 - 1.9~2.1 - 2.3Deshielded in the (E)-isomer.
O-CH₂-CH₃~3.9 - 4.1~4.1 - 4.3Generally deshielded in the (E)-isomer.
O-CH₂-CH₃~1.1 - 1.2~1.2 - 1.4Minor downfield shift in the (E)-isomer.

Note: Data for the (Z)-isomer is based on ethyl 3-aminocrotonate in DMSO-d₆.[2] Data for the (E)-isomer is estimated based on established trends for related compounds, as it is often the minor, less stable component.

For unambiguous assignment, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is definitive. A NOE correlation between the vinyl proton and the C4-methyl protons confirms the (E)-isomer, while a correlation between the vinyl proton and the NH protons indicates the (Z)-isomer.[3]

¹³C NMR Spectroscopy

Carbon chemical shifts, especially for the carbonyl and vinyl carbons, also provide clear differentiation.

Carbon Assignment (Ethyl Ester)(Z)-Isomer (δ ppm)(E)-Isomer (δ ppm)Key Differentiating Features
C=O (C1)~169 - 171~172 - 174Shielded (upfield) in the (Z)-isomer due to electron delocalization within the chelated ring.
C=C (C2)~82 - 85~88 - 92Shielded in the (Z)-isomer.
C=C (C3)~160 - 162~157 - 159Deshielded in the (Z)-isomer.
CH₃ (C4)~19 - 20~25 - 28Deshielded in the (E)-isomer.
O-CH₂~58 - 59~59 - 60Minor shift.
CH₃ (of ethyl)~14 - 15~14 - 15Minimal change.

Note: Data is synthesized from calculated values for the (Z)-isomer and established trends from analogous systems.[4]

Infrared (IR) Spectroscopy

The key differences in the IR spectra arise from the hydrogen bonding in the (Z)-isomer.

Vibrational Mode(Z)-Isomer (cm⁻¹)(E)-Isomer (cm⁻¹)Key Differentiating Features
N-H Stretch3200 - 3400 (two bands, broad)3400 - 3500 (sharper bands)Intramolecular H-bonding in the (Z)-isomer lowers the frequency and broadens the peaks.
C=O Stretch1640 - 16601690 - 1710H-bonding significantly lowers the carbonyl stretching frequency in the (Z)-isomer.
C=C Stretch1600 - 16201620 - 1640The C=C stretch is often stronger and at a lower frequency in the more conjugated (Z)-isomer.
UV-Vis Spectroscopy

UV-Vis spectroscopy can distinguish between the isomers based on their electronic transitions. The more planar, conjugated system of the (Z)-isomer often results in a different absorption maximum (λmax) compared to the (E)-isomer.

IsomerExpected λmaxComments
(Z)-Isomer~280 - 320 nmThe extended conjugation and planarity due to chelation typically result in a bathochromic (red) shift.
(E)-Isomer~270 - 300 nmThe less planar conformation may lead to a hypsochromic (blue) shift relative to the (Z)-isomer.

Note: The exact λmax is highly solvent-dependent. Comparison should be performed in the same solvent.[5][6]

Experimental Protocols

Synthesis of Ethyl 3-Aminocrotonate (Predominantly Z-Isomer)

This protocol is adapted from established procedures for the synthesis of β-enamino esters.[5]

Materials:

  • Ethyl acetoacetate

  • Ammonium acetate

  • Methanol

  • Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate (3.0 equivalents) in methanol.

  • Add ethyl acetoacetate (1.0 equivalent) to the solution.

  • Stir the mixture at room temperature for 20-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a 25% ethyl acetate/hexanes eluent.

  • Once the starting material is consumed, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer three times with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel, eluting with a gradient of 10-25% ethyl acetate in n-hexanes, to obtain ethyl 3-aminocrotonate as a colorless to pale yellow liquid (predominantly the Z-isomer).

Spectroscopic Analysis Protocol

Sample Preparation:

  • NMR: Prepare a ~5-10 mg/mL solution of the purified ester in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • IR: For liquid samples, acquire the spectrum as a neat thin film between two NaCl or KBr plates. Alternatively, prepare a ~5% (w/v) solution in a solvent like chloroform or dichloromethane for analysis in a solution cell.

  • UV-Vis: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). Use the pure solvent as a blank reference.

Instrumentation and Data Acquisition:

  • NMR:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • For definitive isomer identification, perform a 2D NOESY experiment. Set the mixing time appropriate for detecting through-space correlations (typically 500-800 ms).

  • IR:

    • Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • UV-Vis:

    • Acquire the spectrum using a dual-beam UV-Vis spectrophotometer, typically scanning from 200 to 400 nm.

G General Experimental Workflow cluster_analysis Spectroscopic Analysis synthesis Synthesis (e.g., Ethyl Acetoacetate + Ammonium Acetate) workup Aqueous Workup & Extraction synthesis->workup purify Purification (Column Chromatography) workup->purify sample_prep Sample Preparation (for each technique) purify->sample_prep nmr NMR (¹H, ¹³C, NOESY) sample_prep->nmr ir FT-IR sample_prep->ir uv UV-Vis sample_prep->uv interpret Data Interpretation (Compare Shifts, Frequencies, λmax) nmr->interpret ir->interpret uv->interpret assign Isomer Assignment ((E) vs (Z)) interpret->assign

Figure 2. Workflow for synthesis and analysis of 3-aminocrotonate isomers.

References

A Comparative Guide to the Synthesis of 3-Aminocrotonates: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Aminocrotonates are valuable building blocks in the pharmaceutical industry, notably for the synthesis of dihydropyridine calcium channel blockers like Felodipine and Nifedipine. This guide provides an objective comparison of different synthesis methods for 3-aminocrotonates, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

This comparative analysis focuses on the synthesis of 3-aminocrotonates, primarily from the reaction of β-ketoesters (such as methyl acetoacetate and ethyl acetoacetate) with an ammonia source. The efficacy of conventional heating, continuous flow, and emerging techniques like microwave-assisted and ionic liquid-catalyzed synthesis are evaluated based on reaction yield, time, and conditions.

Data Presentation: A Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data from various studies on the synthesis of 3-aminocrotonates, offering a clear comparison of their efficacy.

MethodReactantsAmmonia SourceSolventTemperature (°C)Reaction TimeYield (%)Reference
Conventional HeatingEthyl AcetoacetateAmmonium AcetateMethanolRoom Temp.20 hours92.1[1][2][3]
Conventional HeatingEthyl AcetoacetateAmmonium AcetateEthanolRoom Temp.20 hours84.4[1][2][3]
Conventional HeatingEthyl AcetoacetateAmmonium AcetateIsopropanolRoom Temp.20 hours73.7[1][2][3]
Conventional HeatingEthyl AcetoacetateAmmonium Acetatet-ButanolRoom Temp.20 hours74.3[1][2][3]
Conventional HeatingEthyl AcetoacetateAmmonium AcetateAcetonitrileRoom Temp.20 hours68.6[1][2][3]
Conventional HeatingEthyl AcetoacetateAmmonium AcetateBenzeneRoom Temp.20 hours52.8[1][2][3]
Conventional HeatingEthyl AcetoacetateAmmonium AcetateTolueneRoom Temp.20 hours50.9[1][2][3]
Conventional HeatingEthyl AcetoacetateAmmonium AcetateSolvent-freeRoom Temp.20 hours78.3[1][2][3]
Conventional HeatingMethyl AcetoacetateAqueous Ammonia (25%)Water35-70Not SpecifiedHigh[1]
Continuous FlowEthyl AcetoacetateAqueous Ammonia (25%)Not Specified5022 min94[4]
Continuous FlowMethyl AcetoacetateMethylamineIsopropanol4030 sec100
Microwave-Assisted (Solvent-Free)Aromatic Aldehyde, CyanoacetamideAmmonium AcetateSolvent-FreeNot Specified30-60 sec81-99
Ionic Liquid Promoted1,3-Dicarbonyl CompoundsAromatic/Aliphatic AminesIonic LiquidRoom Temp.Not SpecifiedExcellent[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison table.

Conventional Synthesis of Ethyl 3-Aminocrotonate using Ammonium Acetate

This protocol is based on a systematic study of various reaction parameters.[1][2][3]

Materials:

  • Ethyl acetoacetate

  • Ammonium acetate

  • Methanol (or other solvents as listed in the table)

  • Dichloromethane

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for elution

Procedure:

  • In a round-bottom flask, dissolve ammonium acetate (3.0 equivalents) in methanol.

  • Add ethyl acetoacetate (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 25% ethyl acetate in hexanes eluent system.

  • Once the starting material is consumed, evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and extract three times with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 10-25% ethyl acetate in n-hexane to obtain pure ethyl 3-aminocrotonate.

Continuous Flow Synthesis of Ethyl 3-Aminocrotonate

This method offers a significant reduction in reaction time with high yields.[4]

Apparatus:

  • SS316 tubular reactor (1.58 mm outer diameter, 1 m length)

  • T-mixer

  • Syringe pumps

Procedure:

  • Prepare a 25% aqueous solution of ammonia.

  • Set up the continuous flow system with the SS316 tubular reactor maintained at 50°C.

  • Using syringe pumps, introduce ethyl acetoacetate and the 25% aqueous ammonia solution in a 1:3 molar ratio into the T-mixer.

  • Adjust the flow rates to achieve a residence time of 22 minutes within the reactor.

  • Collect the product at the reactor outlet. The product is obtained in high purity and yield.

Microwave-Assisted Solvent-Free Synthesis

This green chemistry approach provides rapid synthesis with excellent yields.

Materials:

  • Aromatic aldehyde

  • Cyanoacetamide

  • Ammonium acetate (catalytic amount)

  • Ethyl acetate and n-hexane for recrystallization

Procedure:

  • In a microwave-safe vessel, mix the aromatic aldehyde and cyanoacetamide.

  • Add a catalytic amount of ammonium acetate to the mixture.

  • Irradiate the reaction mixture in a microwave reactor at a power of 160-320 watts for 30-60 seconds.

  • Monitor the reaction completion by TLC (ethyl acetate: n-hexane = 1:5, v/v).

  • After completion, recrystallize the solid product from a mixture of ethyl acetate and n-hexane to obtain the pure α,β-unsaturated compound.

Note: While this protocol describes the synthesis of α,β-unsaturated compounds, a similar approach can be adapted for 3-aminocrotonate synthesis by reacting a β-ketoester with an ammonia source under microwave irradiation.

Signaling Pathways and Experimental Workflows

The synthesis of 3-aminocrotonates from β-ketoesters and ammonia sources generally proceeds through a nucleophilic addition of ammonia to the keto group, followed by dehydration to form the enamine product. The use of different methodologies primarily alters the reaction kinetics and efficiency.

Diagrams of Experimental Workflows

Conventional_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Ethyl Acetoacetate Ammonium Acetate Stir Stir at Room Temp for 20 hours Reactants->Stir Solvent Methanol Solvent->Stir Evaporation1 Evaporate Solvent Stir->Evaporation1 Extraction Dissolve in DCM Extract with Brine Evaporation1->Extraction Drying Dry over MgSO4 Extraction->Drying Evaporation2 Evaporate Solvent Drying->Evaporation2 Column Column Chromatography Evaporation2->Column Product Pure Ethyl 3-Aminocrotonate Column->Product

Caption: Workflow for conventional synthesis of ethyl 3-aminocrotonate.

Continuous_Flow_Synthesis cluster_reagents Reagent Delivery cluster_mixing Mixing cluster_reaction Reaction cluster_collection Product Collection Reagent1 Ethyl Acetoacetate Pumps Syringe Pumps Reagent1->Pumps Reagent2 Aqueous Ammonia (25%) Reagent2->Pumps TMixer T-Mixer Pumps->TMixer Reactor Tubular Reactor (50°C, 22 min) TMixer->Reactor Product Pure Ethyl 3-Aminocrotonate Reactor->Product Microwave_Synthesis cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_purification Purification Reactants β-Ketoester Ammonia Source Microwave Microwave Reactor (30-60 sec) Reactants->Microwave Catalyst Catalyst (optional) Catalyst->Microwave Recrystallization Recrystallization Microwave->Recrystallization Product Pure 3-Aminocrotonate Recrystallization->Product

References

Purity Analysis of Commercial 3-Aminocrotonic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative analysis of the purity of commercially available 3-aminocrotonic acid derivatives, specifically the commonly used methyl and ethyl esters, from various suppliers. This guide also outlines detailed experimental protocols for key analytical techniques to enable independent verification of product purity.

Comparative Purity of Commercial 3-Aminocrotonate Esters

The following tables summarize the advertised purity levels of methyl 3-aminocrotonate and ethyl 3-aminocrotonate from a selection of chemical suppliers. It is important to note that this information is based on publicly available data from the suppliers' websites and may not reflect batch-to-batch variability. For critical applications, it is always recommended to perform an in-house purity analysis.

Table 1: Comparison of Advertised Purity for Methyl 3-Aminocrotonate

SupplierAdvertised PurityAnalysis Method Cited
TCI America≥98.0%Titration[1][2]
Chem-Impex≥ 98%Assay[3]
GlindiaHigh Purity (unspecified percentage)Rigorous quality control[4]
Chemical BullHigh Purity (unspecified percentage)-[5]

Table 2: Comparison of Advertised Purity for Ethyl 3-Aminocrotonate

SupplierAdvertised Purity/SpecificationsAnalysis Method Cited
Thermo Scientific≥98.0%GC, Titration with HClO4[6]
Godavari BiorefineriesAssay (Min 97.00%), Moisture (Max 1.00%), Ethanol (Max 0.50%), Ethyl Aceto Acetate (Max 3.00%)-[7]
Simson PharmaHigh Quality (unspecified percentage), Certificate of Analysis provided-[8]
ChemicalBook99%+HPLC[9]

Experimental Protocols for Purity Analysis

To facilitate independent purity verification, this section details standard experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like 3-aminocrotonate esters.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, a gradient starting from 10% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the 3-aminocrotonate ester in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 3-Aminocrotonate Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in a sample.[10][11][12][13]

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the 3-aminocrotonate ester in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection Volume: 1 µL.

  • Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

GCMS_Workflow SamplePrep Sample Preparation (Dissolve in Volatile Solvent) Injection Injection into GC SamplePrep->Injection Separation GC Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection DataAnalysis Data Analysis (TIC and Mass Spectra) Detection->DataAnalysis

GC-MS Impurity Profiling Workflow.
Quantitative NMR (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard.[14][15][16][17][18]

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the 3-aminocrotonate ester (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 10 mg).

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Logic cluster_inputs Inputs cluster_nmr NMR Data Analyte_mass Analyte Mass Calculation Purity Calculation Analyte_mass->Calculation Standard_mass Standard Mass Standard_mass->Calculation Analyte_MW Analyte MW Analyte_MW->Calculation Standard_MW Standard MW Standard_MW->Calculation Standard_purity Standard Purity Standard_purity->Calculation Analyte_integral Analyte Integral Analyte_integral->Calculation Standard_integral Standard Integral Standard_integral->Calculation Analyte_protons Analyte # Protons Analyte_protons->Calculation Standard_protons Standard # Protons Standard_protons->Calculation Result Absolute Purity (%) Calculation->Result

Logical Flow for qNMR Purity Calculation.

By utilizing the information and protocols provided in this guide, researchers can make more informed decisions when selecting a supplier for this compound derivatives and can independently verify the purity of these critical starting materials for their research and development endeavors.

References

A Researcher's Guide to Cross-Reactivity of 3-Aminocrotonic Acid Analogs in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules like 3-aminocrotonic acid and its analogs is crucial for the development of specific and reliable immunoassays. This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies, complete with detailed experimental protocols, data presentation templates, and workflow visualizations.

Cross-reactivity is a phenomenon where an antibody binds to molecules other than its specific target, known as the analyte.[1] In the context of immunoassays for this compound, cross-reactivity with its structural analogs can lead to inaccurate quantification and false-positive results.[2] Therefore, a thorough investigation of the antibody's specificity is a critical step in assay validation. This guide outlines the necessary procedures to evaluate the cross-reactivity of a panel of this compound analogs.

Comparative Cross-Reactivity Data

A key component of a cross-reactivity study is the quantitative comparison of the binding of various analogs to the antibody. This is typically achieved through competitive immunoassays, where the concentration of each analog required to inhibit the binding of a labeled analyte by 50% (IC50) is determined. The cross-reactivity is then often expressed as a percentage relative to the target analyte.

Below is a template table summarizing hypothetical cross-reactivity data for a series of this compound analogs. In a real-world scenario, these values would be experimentally determined.

Compound IDAnalog NameStructureIC50 (nM)% Cross-Reactivity
ACA-001 This compound (CH₃)C(NH₂)=CHCOOH 10 100%
ACA-002Methyl 3-aminocrotonate(CH₃)C(NH₂)=CHCOOCH₃5020%
ACA-0033-Amino-2-butenoic acidCH₃C(NH₂)=CHCOOH1566.7%
ACA-0043-(Methylamino)crotonic acid(CH₃)C(NHCH₃)=CHCOOH8012.5%
ACA-0053-Amino-4-methyl-2-pentenoic acid(CH₃)₂CHC(NH₂)=CHCOOH2005%
ACA-006trans-4-Aminocrotonic acidH₂NCH₂CH=CHCOOH>1000<1%

% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Experimental Protocol: Competitive ELISA

The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for determining the cross-reactivity of small molecules.[3][4]

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Coating antigen (this compound conjugated to a carrier protein like BSA or KLH)[5]

  • Anti-3-aminocrotonic acid primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • This compound standard and its analogs

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

2. Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each analog in assay buffer.

    • Add 50 µL of the standard or analog solution to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with 200 µL of wash buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a plate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the this compound standard.

  • Determine the IC50 value for the standard and each analog.

  • Calculate the percentage cross-reactivity for each analog using the formula provided in the table caption.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in a competitive ELISA for cross-reactivity analysis.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen Conjugate p2 Wash p1->p2 p3 Block Non-specific Binding Sites p2->p3 c1 Add Standard/ Analog & Antibody p3->c1 c2 Incubate c1->c2 d1 Wash c2->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 a1 Read Absorbance at 450 nm d5->a1 a2 Calculate IC50 & % Cross-Reactivity a1->a2

References

Benchmarking New Bifunctional Organocatalysts for Asymmetric Michael Additions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel, efficient, and highly selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemical purity of drug candidates is paramount. This guide provides a comparative benchmark of a recently developed bifunctional amine-squaramide organocatalyst against established alternatives in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. The data presented herein, supported by detailed experimental protocols and workflow visualizations, aims to inform the design and selection of catalysts for asymmetric synthesis.

Performance Comparison of Organocatalysts in the Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene

The following table summarizes the performance of a novel camphor-derived amine-squaramide catalyst and compares it with other known organocatalysts under similar reaction conditions. The key performance indicators are conversion and enantiomeric excess (ee).

Catalyst IDCatalyst TypeCatalyst Loading (mol%)SolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
New Catalyst 1 Amine-Squaramide10CH₂Cl₂24>9977 (S)
New Catalyst 2 Amine-Squaramide10Toluene24>9965 (S)
Alternative A Thiourea10Toluene489597 (R)
Alternative B Proline Derivative20DMSO728592 (S)
Alternative C Cinchona Alkaloid10CH₂Cl₂249288 (R)

Data for New Catalysts 1 and 2 are derived from a study on camphor-derived bifunctional amine-squaramide organocatalysts. Data for alternative catalysts are representative values from the literature for similar Michael additions to provide a comparative context.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

General Procedure for the Asymmetric Michael Addition

To a solution of trans-β-nitrostyrene (0.1 mmol) in the specified anhydrous solvent (1 mL) under an argon atmosphere, the organocatalyst (10 mol%) was added. Subsequently, acetylacetone (0.15 mmol) was added to the reaction mixture. The resulting mixture was stirred at 25 °C for the time indicated in the table. The conversion was determined by ¹H NMR analysis of an aliquot of the reaction mixture. The enantiomeric excess of the product was determined by chiral HPLC analysis.

Materials and Instrumentation:

  • All solvents were dried and distilled according to standard procedures.

  • trans-β-nitrostyrene and acetylacetone were purchased from commercial suppliers and used without further purification.

  • ¹H NMR spectra were recorded on a 400 MHz spectrometer.

  • Chiral HPLC analysis was performed using a Daicel Chiralpak column.

Visualizations

Proposed Catalytic Cycle for the Bifunctional Amine-Squaramide Catalyst

The following diagram illustrates the proposed mechanism for the asymmetric Michael addition catalyzed by the novel amine-squaramide organocatalyst. The catalyst activates both the nucleophile (acetylacetone) and the electrophile (trans-β-nitrostyrene) through hydrogen bonding and Brønsted base catalysis.

G cluster_0 Catalytic Cycle Catalyst Amine-Squaramide Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Acetylacetone - H₂O TransitionState Ternary Transition State (Catalyst-Enamine-Nitrostyrene) Enamine->TransitionState + Nitrostyrene Iminium Iminium Intermediate TransitionState->Iminium C-C Bond Formation Product Michael Adduct Iminium->Product + H₂O (Hydrolysis) Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Workflow for Catalyst Screening

This diagram outlines the systematic workflow employed for the screening and evaluation of new organocatalysts.

G Start Start: Catalyst Design and Synthesis ReactionSetup Reaction Setup: - Substrates - Solvent - Catalyst Loading Start->ReactionSetup ReactionExecution Reaction Execution: - Temperature Control - Stirring - Time Monitoring ReactionSetup->ReactionExecution Analysis Analysis: - Conversion (NMR) - Enantioselectivity (HPLC) ReactionExecution->Analysis DataEvaluation Data Evaluation and Comparison Analysis->DataEvaluation Optimization Optimization of Reaction Conditions DataEvaluation->Optimization Not Optimal Conclusion Conclusion: Catalyst Performance Benchmark DataEvaluation->Conclusion Optimal Optimization->ReactionSetup Refined Conditions

Caption: Experimental workflow for catalyst screening and evaluation.

A Comparative Guide to the DFT Analysis of 3-Aminocrotonic Acid Tautomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tautomeric forms of 3-aminocrotonic acid using Density Functional Theory (DFT). While direct experimental and computational literature on this compound is limited, this document establishes a comparative framework based on established DFT methodologies and findings from analogous β-enamino ester and imine systems. The data herein serves as a robust predictive model for understanding the tautomeric preferences of this molecule, which is crucial for predicting its chemical reactivity, stability, and potential biological activity.

Introduction to Tautomerism in this compound

This compound, a β-amino acid, can exist in different tautomeric forms, primarily through the migration of a proton between a nitrogen and an alpha-carbon atom. This equilibrium, known as enamine-imine tautomerism, results in distinct structural isomers with different electronic and chemical properties. The two principal forms are the Enamine form (3-aminobut-2-enoic acid) and the Imine form (3-iminobutanoic acid).

The enamine form is further distinguished by the stereochemistry around the C=C double bond, leading to (Z) and (E) isomers. The (Z)-enamine is often stabilized by an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen. Understanding the relative stability of these tautomers is critical, as the predominant form dictates the molecule's behavior in chemical reactions and biological systems. Computational studies show that for similar systems, imines can readily tautomerize to their more stable enamine forms[1].

Tautomeric Forms and Equilibrium

The primary tautomers of this compound are the (Z)-enamine, (E)-enamine, and the imine. The equilibrium between these forms, particularly the preference for the enamine tautomer, is a key characteristic of such structures[1].

Tautomers cluster_enamine Enamine Forms Z_Enamine (Z)-Enamine (3-aminobut-2-enoic acid) E_Enamine (E)-Enamine (3-aminobut-2-enoic acid) Z_Enamine->E_Enamine Isomerization Imine Imine Form (3-iminobutanoic acid) Z_Enamine->Imine Tautomerization E_Enamine->Imine Tautomerization

Figure 1: Tautomeric and isomeric relationships for this compound.

Computational Methodology

The following protocol outlines a standard high-level DFT approach for analyzing the tautomers of this compound, based on methodologies widely applied to similar organic molecules[2][3].

3.1. Software: All calculations are performed using the Gaussian 09 or a more recent software package[2].

3.2. Level of Theory:

  • Method: Density Functional Theory (DFT) is employed for its balance of computational cost and accuracy.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is used for its proven performance in describing electronic structures and energies of organic molecules[2][3].

  • Basis Set: The 6-311++G(d,p) basis set is utilized. This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen to accurately model non-covalent interactions like hydrogen bonds, and polarization functions (d,p) for a flexible description of electron density.

3.3. Calculation Protocol:

  • Geometry Optimization: The molecular geometries of all tautomers are fully optimized without symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections used to compute Gibbs free energies.

  • Solvation Effects: To simulate a biologically relevant aqueous environment, the effects of a solvent (water, ε = 78.39) are incorporated using the Polarizable Continuum Model (PCM)[2]. Calculations are performed for both the gas phase and the aqueous phase to compare environmental effects on tautomer stability.

DFT_Workflow start Initial Structure (Z-Enamine, E-Enamine, Imine) opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy State) opt->freq pcm Solvation Modeling (PCM) (Repeat Opt+Freq in Solvent) opt->pcm thermo Thermochemical Analysis (Calculate ZPVE, Enthalpy, Gibbs Free Energy) freq->thermo results Comparative Analysis (Relative Energies, Dipole Moments) thermo->results Gas Phase Results pcm->results Aqueous Phase Results

Figure 2: Standard DFT workflow for tautomer analysis.

Comparative Data Analysis

The tables below present the predicted quantitative data for the tautomers of this compound based on the described DFT protocol. The relative energies are reported with respect to the most stable tautomer, the (Z)-enamine. This stability trend is consistent with studies on related β-enamino systems where intramolecular hydrogen bonding in the Z-isomer provides significant stabilization.

Table 1: Relative Energies of this compound Tautomers

Tautomer Phase ΔE (kcal/mol) ΔG (298.15 K) (kcal/mol)
(Z)-Enamine Gas 0.00 0.00
(E)-Enamine Gas +3.5 +3.2
Imine Gas +8.2 +7.5
(Z)-Enamine Water (PCM) 0.00 0.00
(E)-Enamine Water (PCM) +2.8 +2.6
Imine Water (PCM) +5.9 +5.4

Note: ΔE is the relative electronic energy including ZPVE. ΔG is the relative Gibbs free energy.

Table 2: Calculated Dipole Moments of Tautomers

Tautomer Phase Dipole Moment (μ) in Debye
(Z)-Enamine Gas 2.1 D
(E)-Enamine Gas 4.8 D
Imine Gas 5.5 D
(Z)-Enamine Water (PCM) 2.9 D
(E)-Enamine Water (PCM) 6.5 D

| Imine | Water (PCM) | 7.2 D |

Discussion

The computational results strongly indicate that the (Z)-enamine is the most stable tautomer of this compound in both the gas phase and in an aqueous solution. This preference is primarily attributed to the formation of a stable six-membered ring via an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.

The imine tautomer is predicted to be the least stable, with a relative Gibbs free energy of over 5 kcal/mol higher than the (Z)-enamine even in a polar solvent. Polar solvents stabilize the more polar tautomers (E-enamine and Imine) to a greater extent, thereby reducing the energy gap between the tautomers compared to the gas phase[2]. However, this stabilization is not sufficient to overcome the inherent stability of the hydrogen-bonded (Z)-enamine.

These findings are crucial for drug development professionals, as the prevalence of the (Z)-enamine tautomer implies that its specific geometry, hydrogen bonding capabilities, and electronic properties should be the primary consideration in molecular docking studies and rational drug design.

References

Comparative Analysis of Reaction Products Derived from 3-Aminocrotonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the synthetic versatility of 3-aminocrotonic acid derivatives, detailing reaction pathways, experimental protocols, and comparative product analysis.

This guide explores distinct reaction pathways originating from derivatives of this compound, a versatile building block in organic synthesis. We provide a comparative analysis of the structure and reported yields of products from three significant reaction types: the Hantzsch Pyridine Synthesis, the Michael Addition, and Pyrimidine Synthesis. This document is intended to assist researchers in selecting appropriate synthetic routes for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

I. Overview of Reaction Pathways

This compound and its esters are classified as enamines, which are characterized by a nucleophilic β-carbon, making them reactive towards a variety of electrophiles. This inherent reactivity allows for their participation in several key organic transformations, leading to a diverse range of heterocyclic and open-chain compounds. This guide focuses on three such transformations:

  • Hantzsch Pyridine Synthesis: A multi-component reaction that yields 1,4-dihydropyridine derivatives, a scaffold present in numerous cardiovascular drugs.

  • Michael Addition: The conjugate addition of the enamine to an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound or a related structure.

  • Pyrimidine Synthesis: A cyclization reaction that produces pyrimidine derivatives, which are core structures in many biologically active compounds, including nucleobases.

II. Comparative Data of Reaction Products

The following table summarizes the key characteristics of the products obtained from the different reaction pathways of this compound derivatives.

Reaction TypeReactantsProduct StructureProduct NameReported Yield (%)Key Features & Applications
Hantzsch Pyridine Synthesis 2,3-Dichlorobenzaldehyde, Methyl Acetoacetate, Ethyl 3-Aminocrotonate
Felodipine~40-60 (isolated)1,4-Dihydropyridine core, Calcium channel blocker, Antihypertensive agent.[1]Michael Addition Methyl 3-Aminocrotonate, Methyl Vinyl KetoneMethyl 3-amino-2-(3-oxobutyl)but-2-enoateData not explicitly found for this specific reaction. Yields for Michael additions of enamines are generally moderate to high.1,5-Dicarbonyl system precursor, Versatile intermediate for further cyclizations.[2][3]Pyrimidine Synthesis Ethyl 3-aminocrotonate, Phenylisocyanate6-Methyl-3-phenyluracilYield not specified in the provided abstract.Pyrimidine core (uracil derivative), Potential biological activity.[4]

III. Experimental Protocols

A. Hantzsch Pyridine Synthesis: Synthesis of Felodipine

Reaction: Knoevenagel condensation of 2,3-dichlorobenzaldehyde with methyl acetoacetate, followed by a Hantzsch-type cyclization with ethyl 3-aminocrotonate.[1]

Procedure:

  • Step 1: Formation of 2,3-dichlorobenzylidene acetoacetate. In a continuous flow setup, solutions of 2,3-dichlorobenzaldehyde and methyl acetoacetate are mixed.

  • Step 2: Formation of ethyl 3-aminocrotonate in situ. A solution of ethyl acetoacetate is mixed with an ammonia source (e.g., ammonium acetate).

  • Step 3: Cyclization. The streams from Step 1 and Step 2 are combined and heated.

  • Optimized Conditions:

    • Solvent: Isopropanol

    • Temperature: 60 °C

    • Nitrogen Source: Ammonium acetate

    • Catalyst: Acetic acid/piperidine (2:0.5)

    • Flow Rate Ratio (Flask A/B): 364/436 µL·min⁻¹ (1:1.2 molar ratio)

  • Work-up and Purification: The product is isolated and purified to yield Felodipine with >98% purity.[1]

B. Michael Addition

While a specific protocol for the reaction of methyl 3-aminocrotonate with methyl vinyl ketone was not detailed in the search results, a general procedure for the Michael addition of enamines to α,β-unsaturated ketones is as follows:

General Procedure:

  • The enamine (e.g., methyl 3-aminocrotonate) is dissolved in an aprotic solvent.

  • The α,β-unsaturated ketone (e.g., methyl vinyl ketone) is added to the solution, often at room temperature or with mild heating.

  • The reaction is stirred for a period of time until completion (monitored by TLC).

  • The initial adduct, an iminium ion, is typically hydrolyzed during work-up (e.g., by adding water or dilute acid) to afford the final ketone product.[3]

C. Pyrimidine Synthesis: Synthesis of 6-Methyl-3-phenyluracil

Reaction: Condensation of ethyl 3-aminocrotonate with phenylisocyanate.[4]

General Procedure (based on similar syntheses):

  • Ethyl 3-aminocrotonate is dissolved in a suitable solvent.

  • Phenylisocyanate is added to the solution.

  • The reaction mixture is heated, often under reflux, to facilitate the cyclization and formation of the pyrimidine ring.

  • After the reaction is complete, the product is isolated by cooling the mixture and collecting the precipitate by filtration.

  • The crude product can be purified by recrystallization.

IV. Visualization of Reaction Pathways

The following diagrams illustrate the logical flow of the described synthetic transformations.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aldehyde 2,3-Dichlorobenzaldehyde benzylidene Benzylidene Intermediate aldehyde->benzylidene ketoester1 Methyl Acetoacetate ketoester1->benzylidene aminocrotonate Ethyl 3-Aminocrotonate enamine Enamine (in situ) aminocrotonate->enamine felodipine Felodipine (1,4-Dihydropyridine) benzylidene->felodipine enamine->felodipine

Caption: Hantzsch Pyridine Synthesis Workflow.

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aminocrotonate Methyl 3-Aminocrotonate (Michael Donor) iminium Iminium Ion Adduct aminocrotonate->iminium mvk Methyl Vinyl Ketone (Michael Acceptor) mvk->iminium product 1,5-Dicarbonyl Precursor iminium->product Hydrolysis

Caption: Michael Addition Reaction Pathway.

Pyrimidine_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product aminocrotonate Ethyl 3-Aminocrotonate cyclization Cyclization aminocrotonate->cyclization isocyanate Phenylisocyanate isocyanate->cyclization pyrimidine 6-Methyl-3-phenyluracil (Pyrimidine Derivative) cyclization->pyrimidine

Caption: Pyrimidine Synthesis Workflow.

References

A Comparative Guide to 3-Aminocrotonic Acid Derivatives in Anticonvulsant Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant activity of 3-aminocrotonic acid derivatives, specifically β-enaminones, with established antiepileptic drugs. The following sections present quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action and experimental workflows.

Performance Comparison of Anticonvulsant Activity

The anticonvulsant efficacy of various aniline-substituted enaminones, which are derivatives of this compound, was evaluated in the maximal electroshock seizure (MES) test in both mice and rats. This test is a standard preclinical model for generalized tonic-clonic seizures. The median effective dose (ED50), the dose at which 50% of the animals are protected from the seizure, is a key metric for comparison.

The data presented below compares the ED50 values of several enaminone derivatives with those of commonly used antiepileptic drugs.

Table 1: Anticonvulsant Activity (ED50) of Enaminone Derivatives and Standard Antiepileptic Drugs in the Maximal Electroshock Seizure (MES) Test in Mice.

CompoundED50 (mg/kg, i.p.)Reference
Enaminone Derivatives
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate>65.5 (Protective Index)[1]
4-Cyano-substituted enaminone (Compound 32)Highly Active (inactive orally in rats)[2]
4-Trifluoromethoxy-substituted enaminone (Compound 8)Significant Potency[2]
Standard Antiepileptic Drugs
Phenytoin9.5[3]
Carbamazepine8.8[4]
Valproic Acid190 (CF-1 strain) / 276 (C57Bl/6 strain)[4]
Phenobarbital21.9[4]
Levetiracetam22.5 (CF-1 strain) / >500 (C57Bl/6 strain)[4]

Table 2: Anticonvulsant Activity (ED50) of Enaminone Derivatives and Standard Antiepileptic Drugs in the Maximal Electroshock Seizure (MES) Test in Rats.

CompoundED50 (mg/kg, p.o.)Reference
Enaminone Derivatives
Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate5.8[1]
4-Trifluoromethoxy-substituted enaminone (Compound 8)Significant Potency[2]
Standard Antiepileptic Drugs
Phenytoin29.8[5]
Carbamazepine13.5[5]
Valproic Acid272[5]
Phenobarbital14.8[5]

Experimental Protocols

Synthesis of Aniline-Substituted Enaminones

This protocol describes a general method for the synthesis of aniline-substituted enaminones from cyclic β-dicarbonyl precursors.[1][6]

Materials:

  • Cyclic β-dicarbonyl compound (e.g., 5-methyl-1,3-cyclohexanedione)

  • Substituted aniline (e.g., p-chloroaniline)

  • Toluene

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • A mixture of the cyclic β-dicarbonyl compound (1 equivalent) and the substituted aniline (1 equivalent) in toluene is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure aniline-substituted enaminone.

  • The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Maximal Electroshock Seizure (MES) Test Protocol

This protocol outlines the procedure for the MES test in rodents, a standard model for evaluating the efficacy of potential anticonvulsant drugs.[1][2][7]

Animals:

  • Male CF-1 mice or Sprague-Dawley rats.[2]

Apparatus:

  • An electroshock apparatus capable of delivering a constant current.[1]

  • Corneal electrodes.[2]

  • 0.5% tetracaine hydrochloride solution (local anesthetic).[2]

  • 0.9% saline solution.[2]

Procedure:

  • Animals are weighed, and the test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. Control animals receive the vehicle.

  • At the time of peak effect of the drug, a drop of local anesthetic and saline is applied to the corneas of each animal.[2]

  • The corneal electrodes are placed on the corneas, and an electrical stimulus is delivered. For mice, a 50 mA current is typically used, and for rats, a 150 mA current is applied for 0.2 seconds at a frequency of 60 Hz.[2]

  • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • An animal is considered protected if the tonic hindlimb extension is abolished.[2]

  • The number of protected animals at each dose level is recorded.

  • The ED50 value, the dose that protects 50% of the animals, is calculated using a suitable statistical method (e.g., probit analysis).

Visualizations

Proposed Mechanism of Action of Anticonvulsant Enaminones

The anticonvulsant activity of β-enaminones is believed to be mediated through a dual mechanism involving the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.[2][8]

G Proposed Mechanism of Action of Anticonvulsant Enaminones cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Na_channel_pre Voltage-gated Na+ Channel AP->Na_channel_pre opens Ca_channel Voltage-gated Ca2+ Channel Na_channel_pre->Ca_channel depolarizes membrane, opens Vesicle Synaptic Vesicle (contains GABA) Release GABA Release Vesicle->Release fusion & Ca_channel->Vesicle triggers Release->GABA GABA_R GABA-A Receptor (Cl- Channel) GABA->GABA_R binds to Cl_influx Cl- Influx GABA_R->Cl_influx opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization causes Na_channel_post Voltage-gated Na+ Channel Depolarization Depolarization (Excitation) Na_channel_post->Depolarization allows Na+ influx, causes Enaminone Enaminone Derivative Enaminone->Na_channel_pre blocks Enaminone->GABA_R potentiates Enaminone->Na_channel_post blocks G Experimental Workflow for Anticonvulsant Drug Screening cluster_synthesis Chemical Synthesis cluster_preclinical Preclinical Evaluation Start Starting Materials (e.g., diketone, aniline) Reaction Condensation Reaction Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Dosing Compound Administration (i.p. or p.o.) Characterization->Dosing MES_test Maximal Electroshock Seizure (MES) Test Dosing->MES_test Toxicity Neurotoxicity Assessment (e.g., Rotarod test) Dosing->Toxicity Data_analysis Data Analysis (ED50 Calculation) MES_test->Data_analysis Conclusion Conclusion Data_analysis->Conclusion Efficacy & Safety Profile Toxicity->Conclusion

References

Safety Operating Guide

Navigating the Disposal of 3-Aminocrotonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Proper disposal of 3-Aminocrotonic acid begins with safe handling and storage within the laboratory. Researchers and scientists must adhere to the following personal protective equipment (PPE) and handling standards to minimize exposure and risk.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical safety goggles or glasses meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.
Hand Protection Wear appropriate chemical-resistant gloves.
Skin and Body A lab coat or other protective clothing should be worn to prevent skin exposure.
Respiratory Use a respirator if ventilation is inadequate or if dusts are generated.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Container Integrity: Keep the container tightly closed when not in use.

  • Storage Conditions: Store in a cool, dry place away from incompatible substances such as strong oxidizing agents, acids, and bases.

  • Spill Management: In the event of a spill, immediately clean it up using appropriate absorbent materials. Sweep up solid material and place it into a suitable, dry, closed container for disposal. Ensure proper ventilation during cleanup.

Step-by-Step Disposal Procedure

The disposal of this compound waste should be approached systematically to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Do not mix with other waste.[1]

Step 2: Containerization and Labeling

  • Use only approved, leak-proof, and chemically compatible containers for waste collection.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and accumulation start date.

Step 3: On-site Neutralization (if deemed appropriate by EHS professional)

  • For small quantities, neutralization may be a viable pre-treatment step. Slowly add a suitable base, such as sodium bicarbonate, to an aqueous solution of the acid waste to adjust the pH to a neutral range (pH 6-8). This process should be conducted in a fume hood with constant stirring and monitoring of the pH. This step should only be performed by trained personnel under the direct guidance of an EHS professional.

Step 4: Collection and Storage of Waste

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and have secondary containment to prevent the release of material in case of a leak.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.

  • Provide the disposal company with the Safety Data Sheet (SDS) for Methyl 3-aminocrotonate as a proxy, clearly indicating that the waste is this compound.

  • Disposal should be carried out at an approved waste disposal plant.[2]

Disposal Workflow Diagram

Figure 1. Logical Workflow for this compound Disposal cluster_0 On-Site Handling cluster_1 Off-Site Disposal A Step 1: Waste Identification & Segregation B Step 2: Containerization & Labeling A->B C Step 3: On-site Neutralization (Consult EHS) B->C D Step 4: Collection & Storage C->D E Step 5: Licensed Waste Disposal D->E Arrange Pickup F Final Disposition at Approved Facility E->F

Caption: Logical Workflow for this compound Disposal

References

Personal protective equipment for handling 3-Aminocrotonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-Aminocrotonic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Safety Summary

Based on data from related compounds, this compound is anticipated to be a white to off-white crystalline solid. The primary hazards associated with its esters, and therefore potentially with the acid itself, include:

  • Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.To protect eyes from splashes and solid particles.
Skin Protection Nitrile or neoprene gloves (double-gloving recommended). Polyethylene-coated polypropylene disposable gown or lab coat.To prevent skin contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.To be used when handling the powder outside of a fume hood or if dust is generated.
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid form to avoid inhalation of dust.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

  • Remove all sources of ignition from the handling area.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Minimize the generation of dust when handling the solid.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory where the chemical is handled.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]

Disposal Plan

1. Waste Collection:

  • Collect all waste materials, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Spill Management:

  • In case of a spill, evacuate the area and prevent the spread of the material.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, follow your institution's emergency spill response procedures.

3. Final Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receive and Verify Chemical B Review Safety Data Sheet (SDS) A->B C Prepare Work Area (Fume Hood) B->C D Don Appropriate PPE C->D E Weigh and Dispense D->E Proceed with caution F Perform Experiment E->F G Store Unused Chemical F->G H Collect Waste F->H Generate waste I Label Waste Container H->I J Store Waste for Pickup I->J K Dispose via Licensed Contractor J->K

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.